Product packaging for 4-Chloro-5-methoxypicolinic acid(Cat. No.:CAS No. 103878-33-7)

4-Chloro-5-methoxypicolinic acid

Cat. No.: B173285
CAS No.: 103878-33-7
M. Wt: 187.58 g/mol
InChI Key: PCBUUNZNBZYPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-5-methoxypicolinic acid (CAS RN: 103878-33-7) is a versatile picolinic acid derivative with the molecular formula C 7 H 6 ClNO 3 and a molecular weight of 187.58 g/mol . This compound is a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . Its structure, featuring both chloro and methoxy substituents on the pyridine ring, makes it a valuable and multifunctional synthetic intermediate in organic and medicinal chemistry research. The primary research application of this compound is as a key building block in the synthesis of more complex molecules, particularly in pharmaceutical development . Its high research value is demonstrated by its use as a critical precursor in the development of active pharmaceutical ingredients such as CHIR-265 and Golvatinib . As a picolinic acid derivative, it belongs to a class of compounds known to play significant roles in biological systems; picolinic acid itself is a metabolite of the amino acid tryptophan and can act as a metal chelator and immunomodulator . The presence of both an electron-withdrawing chlorine atom and an electron-donating methoxy group on the ring creates a unique electronic profile, enabling its use in a variety of chemical transformations, including metal-catalyzed cross-couplings and nucleophilic substitutions, to generate novel compound libraries for drug discovery. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO3 B173285 4-Chloro-5-methoxypicolinic acid CAS No. 103878-33-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-6-3-9-5(7(10)11)2-4(6)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBUUNZNBZYPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-chloro-5-methoxypicolinic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-step sequence, commencing with the regioselective chlorination of commercially available 5-methoxy-2-methylpyridine, followed by the oxidation of the methyl group to the corresponding carboxylic acid. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic route to facilitate its application in a laboratory setting.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process, as illustrated below. The pathway begins with the electrophilic chlorination of 5-methoxy-2-methylpyridine to introduce a chlorine atom at the C4 position of the pyridine ring. The resulting intermediate, 4-chloro-5-methoxy-2-methylpyridine, is then subjected to oxidation to convert the methyl group at the C2 position into a carboxylic acid, yielding the final product.

Synthesis_Pathway Start 5-Methoxy-2-methylpyridine Intermediate 4-Chloro-5-methoxy-2-methylpyridine Start->Intermediate Step 1: Chlorination Reagent: N-Chlorosuccinimide (NCS) Solvent: Acetonitrile Final This compound Intermediate->Final Step 2: Oxidation Reagent: Potassium Permanganate (KMnO4) Solvent: Water

Figure 1: Proposed two-step synthesis pathway for this compound.

Step 1: Regioselective Chlorination of 5-Methoxy-2-methylpyridine

The initial step involves the selective introduction of a chlorine atom at the 4-position of the 5-methoxy-2-methylpyridine ring. N-Chlorosuccinimide (NCS) is a suitable reagent for this electrophilic aromatic substitution, offering milder reaction conditions compared to gaseous chlorine.[1][2] The methoxy group at the 5-position acts as an ortho-, para-director, while the pyridine nitrogen is a meta-director. This combination of directing effects favors the substitution at the 4-position.

Experimental Protocol

A detailed experimental protocol for the chlorination of a substituted pyridine using NCS is provided below. This protocol is adapted from established methods for the chlorination of electron-rich aromatic and heteroaromatic compounds.[1][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methoxy-2-methylpyridine (1.0 eq.) in a suitable solvent such as acetonitrile or acetic acid.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1-1.2 eq.) to the solution.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 55 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate (succinimide) forms, it can be removed by filtration. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-chloro-5-methoxy-2-methylpyridine.

Quantitative Data

The following table summarizes the typical quantitative data for the chlorination of an activated aromatic substrate, which can be used as a reference for the proposed reaction.

ParameterValueReference
Starting Material 5-Methoxy-2-methylpyridine-
Reagent N-Chlorosuccinimide (NCS)[1][3]
Molar Ratio (Substrate:NCS) 1 : 1.1-1.2[3]
Solvent Acetonitrile or Acetic Acid[3]
Reaction Temperature 25-55 °C[3]
Reaction Time 2-24 hours (monitor by TLC)[1]
Typical Yield 60-80% (estimated)-

Step 2: Oxidation of 4-Chloro-5-methoxy-2-methylpyridine

The second step of the synthesis involves the oxidation of the methyl group of 4-chloro-5-methoxy-2-methylpyridine to a carboxylic acid. Potassium permanganate (KMnO4) is a powerful oxidizing agent commonly used for the conversion of alkyl side chains on aromatic rings to carboxylic acids.[4][5][6]

Experimental Protocol

The following is a detailed experimental protocol for the oxidation of a 2-methylpyridine derivative to the corresponding picolinic acid using potassium permanganate. This protocol is based on well-established procedures for similar transformations.[6]

  • Reaction Setup: In a three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend 4-chloro-5-methoxy-2-methylpyridine (1.0 eq.) in water.

  • Reagent Addition: Prepare a solution of potassium permanganate (KMnO4) (approximately 3.0-4.0 eq.) in water. Heat the suspension of the starting material to reflux and add the KMnO4 solution dropwise over a period of 2-3 hours. The purple color of the permanganate should disappear as the reaction proceeds.

  • Reaction Monitoring: The reaction is typically complete when the purple color of the permanganate persists for an extended period. The progress can also be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the hot solution to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Isolation of Product: Combine the filtrate and washings and concentrate the solution under reduced pressure. Acidify the concentrated solution with an appropriate acid (e.g., hydrochloric acid) to precipitate the this compound.

  • Purification: The crude product can be collected by filtration, washed with cold water, and dried. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantitative Data

The table below provides typical quantitative data for the oxidation of a 2-methylpyridine to a picolinic acid.

ParameterValueReference
Starting Material 4-Chloro-5-methoxy-2-methylpyridine-
Reagent Potassium Permanganate (KMnO4)[6]
Molar Ratio (Substrate:KMnO4) 1 : 3.0-4.0[6]
Solvent Water[6]
Reaction Temperature Reflux (approx. 100 °C)[6]
Reaction Time 3-6 hours[6]
Typical Yield 50-70% (estimated)-

Logical Workflow Diagram

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.

Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Oxidation s1_start Dissolve 5-methoxy-2-methylpyridine in acetonitrile s1_add_ncs Add N-Chlorosuccinimide (NCS) s1_start->s1_add_ncs s1_react Stir at 25-55 °C (Monitor by TLC) s1_add_ncs->s1_react s1_workup Filter and concentrate s1_react->s1_workup s1_purify Column chromatography s1_workup->s1_purify s1_product 4-Chloro-5-methoxy-2-methylpyridine s1_purify->s1_product s2_start Suspend 4-chloro-5-methoxy-2-methylpyridine in water s1_product->s2_start Use as starting material s2_add_kmno4 Add KMnO4 solution dropwise at reflux s2_start->s2_add_kmno4 s2_react Maintain reflux (Monitor by color persistence/TLC) s2_add_kmno4->s2_react s2_workup Filter MnO2 and concentrate filtrate s2_react->s2_workup s2_acidify Acidify to precipitate product s2_workup->s2_acidify s2_purify Filter, wash, and dry/recrystallize s2_acidify->s2_purify s2_product This compound s2_purify->s2_product

Figure 2: Detailed experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-5-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 4-Chloro-5-methoxypicolinic acid (CAS No: 103878-33-7). Due to a lack of extensive experimentally derived data in publicly accessible literature, this document primarily presents computationally predicted values to offer insights into the compound's characteristics. These predictions are supplemented with detailed, generalized experimental protocols for the determination of these key parameters, providing a framework for laboratory investigation.

Core Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values have been computationally generated and should be considered as estimates pending experimental verification.

PropertyValue (Predicted)Data Source
Molecular Formula C₇H₆ClNO₃-
Molecular Weight 187.58 g/mol -
logP 1.35Chemicalize
pKa (acidic) 2.87Chemicalize
pKa (basic) -1.53Chemicalize
Aqueous Solubility (logS) -2.19Chemicalize
Melting Point Not available-
Boiling Point Not available-
Topological Polar Surface Area (TPSA) 59.42 ŲChemScene

Note: The logP value for a closely related isomer, 4-Methoxy-6-chloropicolinic acid (CAS No: 88912-21-4), has been calculated as 1.4418.[1]

Experimental Protocols

While specific experimental data for this compound is limited, the following are detailed, standard methodologies for the determination of its key physicochemical properties.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at different pH levels, affecting its solubility and biological activity. Potentiometric titration is a common and accurate method for its determination.[2]

Methodology:

  • Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is incrementally added to the analyte solution using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable technique for its measurement.

Methodology:

  • Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Dissolution of the Compound: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A measured volume of the compound-containing phase is mixed with a measured volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a predetermined period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The two phases are allowed to separate completely.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's bioavailability. The shake-flask method is a common approach to determine thermodynamic solubility.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Solubility Determination: The determined concentration represents the aqueous solubility of the compound at that specific temperature.

Visualizations

Physicochemical Property Determination Workflow

The following diagram illustrates a general experimental workflow for the characterization of the physicochemical properties of a novel chemical entity like this compound.

G cluster_0 Compound Synthesis and Purification cluster_1 Physicochemical Property Analysis cluster_2 Data Analysis and Reporting synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization pka pKa Determination (Potentiometric Titration) characterization->pka logp logP Measurement (Shake-Flask Method) characterization->logp solubility Aqueous Solubility Assay characterization->solubility melting_point Melting Point Determination characterization->melting_point data_analysis Data Compilation and Analysis pka->data_analysis logp->data_analysis solubility->data_analysis melting_point->data_analysis report Technical Report Generation data_analysis->report

Caption: General workflow for the synthesis, purification, and physicochemical characterization of a novel compound.

Logical Relationship in Drug Discovery

This diagram illustrates the logical progression from identifying a lead compound to its initial physicochemical profiling, a critical phase in early drug development.

G A Lead Compound Identification (e.g., this compound) B Initial Physicochemical Profiling A->B C Solubility Assessment B->C D Lipophilicity (logP) Determination B->D E Ionization (pKa) Measurement B->E F Go/No-Go Decision for Further Development C->F D->F E->F

Caption: Logical flow from lead compound identification to key physicochemical profiling in drug discovery.

References

An In-depth Technical Guide to 4-Chloro-5-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 103878-33-7

This technical guide provides a comprehensive overview of 4-Chloro-5-methoxypicolinic acid, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited publicly available data specifically for this compound, this guide also includes general methodologies and contextual information based on the broader class of picolinic acids to provide a framework for its potential synthesis, study, and application.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its basic chemical properties based on information from chemical suppliers.[1] Spectroscopic data such as NMR, HPLC, and LC-MS may be available upon request from commercial vendors.[2]

PropertyValueSource
CAS Number 103878-33-7[1]
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1]
SMILES O=C(O)C1=NC=C(OC)C(Cl)=C1[1]
MDL Number MFCD13189004[1]

Synthesis and Experimental Protocols

General Experimental Workflow for Synthesis and Derivatization

G cluster_synthesis Synthesis cluster_derivatization Derivatization for Screening cluster_screening Biological Screening Start Substituted 2-Methylpyridine Oxidation Oxidation (e.g., KMnO4, HNO3) Start->Oxidation Picolinic_Acid This compound Oxidation->Picolinic_Acid Acid_Chloride Acid Chloride Formation (e.g., SOCl2, Oxalyl Chloride) Picolinic_Acid->Acid_Chloride Amidation Amidation / Esterification (with amine/alcohol library) Acid_Chloride->Amidation Compound_Library Compound Library Amidation->Compound_Library Biological_Assay Biological Assay (e.g., Enzyme Inhibition, Cell-based) Compound_Library->Biological_Assay Hit_Identification Hit Identification Biological_Assay->Hit_Identification SAR_Studies SAR_Studies Hit_Identification->SAR_Studies Structure-Activity Relationship (SAR)

Caption: A generalized workflow for the synthesis, derivatization, and screening of picolinic acid derivatives.

General Protocol for the Oxidation of a Substituted 2-Methylpyridine

This protocol is a generalized procedure and has not been specifically validated for this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting substituted 2-methylpyridine in an appropriate solvent (e.g., water or a pyridine/water mixture).

  • Oxidation: Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄), in portions to the stirred solution. The reaction is often exothermic and may require cooling to control the temperature.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture and quench any excess oxidizing agent (e.g., with a small amount of ethanol). Filter the mixture to remove the manganese dioxide byproduct.

  • Isolation and Purification: Acidify the filtrate with an appropriate acid (e.g., HCl) to precipitate the picolinic acid. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent system.

Biological Activity and Potential Applications

While there is no specific biological activity reported for this compound, the picolinic acid scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[3]

Picolinic acid and its derivatives have been investigated for a wide range of therapeutic applications, including as:

  • Enzyme Inhibitors: The pyridine ring and the carboxylic acid functional group can interact with the active sites of various enzymes.[4][5]

  • Anticancer Agents: Some picolinic acid derivatives have shown potential in cancer therapy. For instance, a complex molecule containing a 4-methoxypyridine-2-carboxylic acid moiety has been identified as an inhibitor of the monocarboxylate transporter 4 (MCT4), which is involved in cancer cell metabolism.[6]

  • Antimicrobial Agents: Certain derivatives have demonstrated antibacterial and antifungal properties.[7][8]

  • Herbicides: Substituted picolinic acids have been developed as synthetic auxin herbicides.

The logical relationship for the therapeutic potential of picolinic acid derivatives can be visualized as follows:

G cluster_properties Key Structural Features Picolinic_Acid_Scaffold Picolinic Acid Scaffold Pyridine_Ring Pyridine Ring (H-bonding, π-stacking) Carboxylic_Acid Carboxylic Acid (H-bonding, salt bridge) Substituents Substituents (e.g., Cl, OMe) (Modulate properties) Biological_Target Biological Target (e.g., Enzyme, Receptor) Pyridine_Ring->Biological_Target Molecular Recognition Carboxylic_Acid->Biological_Target Molecular Recognition Substituents->Biological_Target Molecular Recognition Therapeutic_Effect Therapeutic Effect Biological_Target->Therapeutic_Effect

Caption: Logical relationship of the picolinic acid scaffold to biological activity.

Conclusion

This compound is a chemical compound with potential applications in drug discovery and materials science, stemming from the established importance of the picolinic acid scaffold. While specific data on its synthesis and biological activity are scarce in the public domain, this guide provides a framework for its investigation based on general principles of picolinic acid chemistry. Further research is warranted to fully elucidate the properties and potential applications of this particular molecule. Researchers are encouraged to consult commercial suppliers for analytical data and to adapt general synthetic methodologies for its preparation and subsequent study.

References

An In-depth Technical Guide to 4-Chloro-5-methoxypicolinic Acid: Molecular Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methoxypicolinic acid, a substituted pyridine carboxylic acid, belongs to a class of compounds that has garnered significant interest in agrochemical and pharmaceutical research. Picolinic acid derivatives are known for their diverse biological activities, most notably as synthetic auxin herbicides. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a putative synthesis protocol, and the likely biological mechanism of action of this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel bioactive molecules.

Molecular Structure and Chemical Properties

This compound is a heterocyclic aromatic compound with a picolinic acid core. The pyridine ring is substituted with a chlorine atom at the 4-position and a methoxy group at the 5-position. The carboxylic acid group is located at the 2-position of the pyridine ring.

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 103878-33-7[1]
Molecular Formula C₇H₆ClNO₃[1]
Molecular Weight 187.58 g/mol [1]
SMILES O=C(O)C1=NC=C(OC)C(Cl)=C1[1]
IUPAC Name This compound

Synthesis and Experimental Protocols

Putative Synthetic Pathway

synthesis_pathway start 4,5-dichloro-2-methylpyridine intermediate 4-chloro-5-methoxy-2-methylpyridine start->intermediate Sodium methoxide, Methanol, Reflux product This compound intermediate->product Potassium permanganate, Water, Heat

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Step 1 - Methoxylation

Objective: To synthesize 4-chloro-5-methoxy-2-methylpyridine from 4,5-dichloro-2-methylpyridine.

Materials:

  • 4,5-dichloro-2-methylpyridine

  • Sodium methoxide

  • Anhydrous methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a dry round-bottom flask, dissolve 4,5-dichloro-2-methylpyridine in anhydrous methanol.

  • Add sodium methoxide (typically 1.1 to 1.5 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Resuspend the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield 4-chloro-5-methoxy-2-methylpyridine.

Experimental Protocol: Step 2 - Oxidation

Objective: To synthesize this compound by oxidizing the methyl group of 4-chloro-5-methoxy-2-methylpyridine.

Materials:

  • 4-chloro-5-methoxy-2-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Water

  • Sodium bisulfite (NaHSO₃) or Oxalic acid

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Suspend 4-chloro-5-methoxy-2-methylpyridine in water in a round-bottom flask.

  • Heat the mixture with stirring.

  • Slowly add a solution of potassium permanganate in water portion-wise to the heated suspension.

  • Maintain the reaction at an elevated temperature and monitor for the disappearance of the purple color of the permanganate.

  • After the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO₂) precipitate.

  • If necessary, decolorize the filtrate by adding a small amount of sodium bisulfite or oxalic acid.

  • Acidify the clear filtrate with hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain this compound.

Biological Activity and Signaling Pathway

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[2] These compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death. The primary mode of action is through their interaction with the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[2]

Binding of the synthetic auxin to the TIR1/AFB receptor promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors allows for the expression of auxin-responsive genes, leading to the herbicidal effects.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound as a synthetic auxin herbicide.

signaling_pathway cluster_0 Plant Cell Auxin This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Auxin Co-receptor Auxin->TIR1_AFB Binds to SCF_complex SCF Ubiquitin Ligase Complex TIR1_AFB->SCF_complex Part of Aux_IAA Aux/IAA Repressor SCF_complex->Aux_IAA Targets for ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Ub Ubiquitin Ub->Aux_IAA Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Response Uncontrolled Growth & Herbicidal Effect Auxin_Genes->Response

Caption: Proposed mechanism of action of this compound.

Conclusion

This compound is a molecule of interest with potential applications in the agrochemical industry. This guide has provided a detailed overview of its molecular structure, properties, a plausible synthetic route with experimental considerations, and its likely mechanism of action as a synthetic auxin herbicide. The information compiled here serves as a foundational resource for further research and development of this and related picolinic acid derivatives. Future studies should focus on the validation of the proposed synthetic pathway, comprehensive spectroscopic characterization, and in-depth biological evaluation to fully elucidate its potential.

References

Biological Activity of 4-Chloro-5-methoxypicolinic Acid Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives have garnered significant attention in agrochemical and pharmaceutical research due to their diverse biological activities. This technical guide focuses on the biological activities of 4-Chloro-5-methoxypicolinic acid and its structurally related derivatives. The primary biological activity associated with this class of compounds is herbicidal, functioning as synthetic auxins. However, research also indicates potential for antifungal, insecticidal, and other pharmacological applications. This document provides a comprehensive overview of the current understanding of these activities, including quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Herbicidal Activity

The most extensively documented biological activity of picolinic acid derivatives is their herbicidal effect, particularly against broadleaf weeds. These compounds are classified as synthetic auxin herbicides, mimicking the natural plant hormone auxin to induce phytotoxicity.

Mechanism of Action: Synthetic Auxins

This compound derivatives, like other picolinic acid herbicides, exert their effects by disrupting normal plant growth processes regulated by auxin. The proposed mechanism of action involves the following key steps:

  • Binding to Auxin Receptors: The herbicide molecule binds to the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin receptors. Specifically, the AFB5 receptor has been identified as a key target for picolinic acid herbicides[1].

  • Formation of a Co-receptor Complex: This binding event stabilizes the interaction between the TIR1/AFB receptor and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein.

  • Ubiquitination and Degradation of Aux/IAA Repressors: The formation of this co-receptor complex leads to the polyubiquitination of the Aux/IAA repressor by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

  • Derepression of Auxin-Responsive Genes: The ubiquitinated Aux/IAA repressor is subsequently targeted for degradation by the 26S proteasome. The removal of this repressor allows for the transcription of auxin-responsive genes.

  • Uncontrolled Growth and Plant Death: The continuous and unregulated expression of these genes leads to a cascade of physiological disruptions, including epinastic growth, stem twisting, and ultimately, plant death.

Some studies on related 6-indazolyl-2-picolinic acids suggest a partially different mode of action, where the compounds induce the up-regulation of genes related to ethylene and abscisic acid (ABA) production, leading to rapid plant death[2].

Figure 1: Simplified signaling pathway of synthetic auxin herbicides.

Synthetic_Auxin_Pathway cluster_cell Plant Cell Herbicide Picolinic Acid Derivative TIR1_AFB TIR1/AFB Receptor Herbicide->TIR1_AFB Binds SCF_Complex SCF E3 Ligase TIR1_AFB->SCF_Complex Forms Complex with Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Recruited to Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits SCF_Complex->Aux_IAA Ubiquitinates Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Response Uncontrolled Growth & Plant Death Auxin_Genes->Response

Quantitative Data on Herbicidal Activity

The herbicidal efficacy of picolinic acid derivatives is typically quantified by measuring the inhibition of plant growth, often using model organisms like Arabidopsis thaliana. The half-maximal inhibitory concentration (IC50) and effective dose (ED50) are common metrics.

Compound Class/DerivativeTest OrganismActivity MetricValueReference
6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic AcidsArabidopsis thalianaIC50 (Root Growth)As low as 1/45th of halauxifen-methyl[1]
4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic AcidsArabidopsis thalianaRoot Growth Inhibition78.4% at 0.5 µmol/L (Compound S202)[3][4]
6-Indazolyl-2-picolinic AcidsArabidopsis thalianaRoot Growth InhibitionBetter than picloram at 25 and 50 µM[2][5]
6-Indazolyl-2-picolinic AcidsBrassica napus, Abutilon theophrastiRoot Growth InhibitionGreater than picloram at 10 µM (Compound 5a)[5]
6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic AcidsBroadleaf WeedsPost-emergence ActivityBetter than picloram at 300 g/ha (Compound V-8)[1]

Antifungal Activity

Several studies have highlighted the antifungal properties of picolinic acid and its derivatives.

Mechanism of Antifungal Action

The antifungal mechanism of picolinic acid derivatives is not as well-defined as their herbicidal action. However, some proposed mechanisms include:

  • Inhibition of Mitochondrial Electron Transport: The antifungal antibiotic UK-2A, which contains a picolinic acid moiety, inhibits the cytochrome bc1 complex at the Qi site, disrupting mitochondrial respiration[6].

  • Induction of Apoptosis: Dipicolinic acid has been shown to induce apoptosis in the canker pathogen Valsa pyri[7].

  • Metal Chelation: Picolinic acid is a known chelator of transition metals. This activity can inhibit the function of metalloenzymes essential for fungal growth and sporulation, such as aconitase[8].

Quantitative Data on Antifungal Activity
Compound Class/DerivativeFungal SpeciesActivity MetricValueReference
Chloro-substituted picolinamidesRhizoctonia solaniED5029.08 µg/mL[9]
Chloro-substituted picolinamidesAlternaria alternataED5033.90 µg/mL[9]
UK-2A AnalogsZymoseptoria triticiIC50 (Qi site inhibition)1.55 - 3.3 nM[6]
Dipicolinic AcidValsa pyriComplete Mycelial Growth Inhibition5 mM[7]
Picolinic AcidPyricularia oryzaeReduction in Blast Severity59% reduction at 0.1 mg/mL[10]

Other Biological Activities

While herbicidal and antifungal activities are the most prominent, derivatives of picolinic acid have been investigated for other potential applications.

  • Insecticidal Activity: Dipicolinic acid isolated from the entomopathogenic fungus Paecilomyces fumosoroseus has demonstrated insecticidal activity against whitefly nymphs[11].

  • Pharmacological Activities: Various picolinic acid derivatives have been reported to exhibit a wide range of pharmacological effects, including antiviral, antiepileptic, antibacterial, antioxidant, and antihypertensive properties[12].

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of the biological activities of novel chemical entities. Below are representative protocols for assessing the herbicidal and antifungal activities of this compound derivatives.

Herbicidal Activity: Arabidopsis thaliana Root Growth Inhibition Assay

This in vitro assay is a standard method for the primary screening of compounds with potential herbicidal activity, particularly those with an auxin-like mode of action.

Figure 2: Workflow for the Arabidopsis thaliana root growth inhibition assay.

Herbicide_Assay_Workflow start Start prepare_media Prepare sterile growth medium (e.g., MS medium) with 0.8% agar start->prepare_media add_compounds Incorporate test compounds at various concentrations into the media prepare_media->add_compounds dispense_media Dispense media into petri dishes add_compounds->dispense_media sow_seeds Sow surface-sterilized A. thaliana seeds dispense_media->sow_seeds stratify Stratify seeds at 4°C for 2-3 days in the dark sow_seeds->stratify incubate Incubate plates vertically in a growth chamber (e.g., 22°C, 16h light/8h dark) stratify->incubate measure_roots After 7-10 days, measure the primary root length incubate->measure_roots analyze_data Calculate percent inhibition relative to a solvent control and determine IC50 values measure_roots->analyze_data end End analyze_data->end

Methodology:

  • Media Preparation: A sterile Murashige and Skoog (MS) growth medium containing 0.8% agar is prepared.

  • Compound Incorporation: The test derivatives of this compound are dissolved in a suitable solvent (e.g., DMSO) and added to the molten agar medium at various concentrations (e.g., ranging from 0.1 µM to 100 µM). A solvent control is also prepared.

  • Plating: The medium is poured into sterile petri dishes and allowed to solidify.

  • Seed Sterilization and Sowing: Arabidopsis thaliana seeds are surface-sterilized and sown on the surface of the agar.

  • Stratification: The plates are kept at 4°C in the dark for 2-3 days to synchronize germination.

  • Incubation: The plates are then placed vertically in a controlled environment growth chamber (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

  • Data Collection: After a defined period (e.g., 7-10 days), the length of the primary root of the seedlings is measured.

  • Data Analysis: The percentage of root growth inhibition is calculated relative to the solvent control. The IC50 value, the concentration at which 50% of root growth is inhibited, is then determined.

Antifungal Activity: Mycelial Growth Inhibition Assay

This assay is used to determine the fungistatic or fungicidal activity of compounds against filamentous fungi.

Methodology:

  • Media Preparation: A suitable fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

  • Compound Incorporation: The test compounds are dissolved in a solvent and added to the molten PDA at various concentrations. The amended medium is then poured into petri dishes.

  • Inoculation: A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the edge of an actively growing culture of the target fungus and placed in the center of the treatment and control plates.

  • Incubation: The plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated, and the ED50 (effective dose for 50% inhibition) is determined using probit analysis[9].

Conclusion

Derivatives of this compound represent a promising class of compounds with significant biological activities, most notably as synthetic auxin herbicides. The detailed understanding of their mechanism of action provides a solid foundation for the rational design of new, more potent, and selective herbicides. Furthermore, the emerging evidence of their antifungal and other pharmacological properties suggests that the potential applications of this chemical scaffold may extend beyond agriculture. Further research is warranted to fully explore the structure-activity relationships and to optimize the efficacy and safety profiles of these compounds for various applications. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this important class of molecules.

References

An In-depth Technical Guide to 4-Chloro-5-methoxypicolinic Acid and its Analogs as Synthetic Auxin Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted picolinic acids represent a significant class of synthetic auxins, a cornerstone of modern herbicide development. This technical guide provides a comprehensive overview of 4-Chloro-5-methoxypicolinic acid and its structurally related analogs, focusing on their chemical properties, synthesis, mechanism of action as plant growth regulators, and methods for their biological evaluation. By mimicking the natural plant hormone auxin, these compounds induce unregulated growth, ultimately leading to plant death. This document details the current understanding of their interaction with the auxin signaling pathway, particularly their binding to the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1)/AUXIN SIGNALING F-BOX (AFB) family of co-receptors, with a notable specificity for AFB5. Detailed experimental protocols for synthesis and herbicidal bioassays are provided to facilitate further research and development in this area.

Introduction

Picolinic acid derivatives are a well-established class of herbicides that function as synthetic auxins. These compounds mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), but their synthetic nature makes them resistant to the plant's natural degradation pathways. This leads to a persistent stimulation of auxin-responsive genes, causing uncontrolled and disorganized cell division and elongation, ultimately resulting in plant death.

This compound is a representative member of this class. Its structure, featuring a substituted pyridine ring, is a key determinant of its biological activity. The exploration of its analogs, through modification of substituents on the picolinic acid core, has been a fertile area of research for the development of new herbicides with improved efficacy, selectivity, and environmental profiles. Prominent commercial examples of picolinic acid herbicides include picloram and aminopyralid, which are widely used for broadleaf weed control.

This guide will delve into the technical details of this compound and its analogs, providing researchers with the necessary information to understand their properties and to design and execute further studies.

Chemical Properties and Analogs

The core structure of the compounds discussed herein is picolinic acid (pyridine-2-carboxylic acid). The biological activity of these molecules is highly dependent on the nature and position of substituents on the pyridine ring.

Core Compound:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound103878-33-7C7H6ClNO3187.58

Key Analogs:

The following table presents a selection of important analogs of this compound, highlighting the structural diversity within this class of compounds.

Analog NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
Picloram1918-02-1C6H3Cl3N2O2241.464-amino, 3,5,6-trichloro substituted
Aminopyralid150114-71-9C6H5Cl2N3O2222.034-amino, 3,6-dichloro substituted
4-Amino-3,5-dichloro-6-(aryl)-2-picolinic acidsVariesVariesVaries6-aryl substituted aminopicolinic acids
4-Methoxy-6-chloropicolinic acid88912-21-4C7H6ClNO3187.58Isomer of the core compound
4-Chloropicolinic acid5470-22-4C6H4ClNO2157.55Lacks the methoxy group

Mechanism of Action: The Synthetic Auxin Signaling Pathway

The herbicidal activity of this compound and its analogs stems from their ability to act as potent mimics of the natural plant hormone auxin. They hijack the plant's auxin signaling pathway, leading to a cascade of events that culminates in phytotoxicity.

The key steps in the signaling pathway are as follows:

  • Perception: Synthetic auxins, like their natural counterpart IAA, are perceived by a family of F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins.

  • Co-receptor Complex Formation: The binding of the auxin molecule acts as a "molecular glue," promoting the formation of a co-receptor complex between the TIR1/AFB protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein.

  • Ubiquitination: The formation of this complex targets the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component.

  • Proteasomal Degradation: The ubiquitinated Aux/IAA protein is subsequently degraded by the 26S proteasome.

  • Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.

  • Uncontrolled Growth: The constitutive activation of these genes leads to the overproduction of proteins involved in cell division and elongation, resulting in epinasty (twisting of stems and petioles), leaf cupping, and ultimately, the death of the plant.

Notably, studies have shown that picolinate-based herbicides, including analogs of this compound, exhibit a preferential binding to the AFB5 member of the TIR1/AFB family.[1][2][3] This specificity may contribute to their particular herbicidal profile.

Synthetic_Auxin_Signaling_Pathway cluster_nucleus Plant Cell Nucleus Auxin Synthetic Auxin (e.g., 4-Chloro-5-methoxy- picolinic acid) TIR1_AFB5 TIR1/AFB5 Receptor Auxin->TIR1_AFB5 Binds SCF_Complex SCF Complex TIR1_AFB5->SCF_Complex Forms Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Binds Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded SCF_Complex->Aux_IAA Ubiquitinates Ub Ubiquitin Ub->SCF_Complex ARF ARF Transcription Factor Proteasome->ARF Releases AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds Auxin_Genes Auxin-Responsive Genes AuxRE->Auxin_Genes Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Synthetic auxin signaling pathway.

Quantitative Data: Herbicidal Activity

The herbicidal efficacy of picolinic acid analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50) in root growth inhibition assays, often using the model plant Arabidopsis thaliana. The following table summarizes the IC50 values for a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid analogs, demonstrating the impact of substitution at the 6-position on herbicidal activity.[1][2]

Compound IDR1R2IC50 (µM) for A. thaliana Root Growth Inhibition
V-1-CH34-CH30.11 ± 0.01
V-2-CHF24-CH30.03 ± 0.00
V-3-CF34-CH30.16 ± 0.01
V-4-CH34-F0.14 ± 0.01
V-5-CHF24-F0.04 ± 0.00
V-6-CF34-F0.05 ± 0.00
V-7-CH34-Cl0.02 ± 0.00
V-8-CHF24-Cl0.03 ± 0.00
V-9-CF34-Cl0.03 ± 0.00
V-10-CH33-Cl0.08 ± 0.01
V-11-CHF23-Cl0.04 ± 0.00
V-12-CF33-Cl0.05 ± 0.00
Picloram--1.12 ± 0.07
Halauxifen-methyl--0.98 ± 0.05

Data extracted from Feng, et al. (2023).[1][2]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 6-position: The introduction of a substituted pyrazolyl ring at the 6-position of the picolinic acid core generally leads to a significant increase in herbicidal activity compared to picloram.[1][2]

  • Substitution on the pyrazolyl ring:

    • Electron-withdrawing groups (e.g., -CHF2, -CF3) at the R1 position of the pyrazole often enhance activity.

    • The nature and position of the substituent on the aryl ring (R2) also modulate activity, with chloro and fluoro substitutions often being favorable.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative picolinic acid analog and for conducting a standard herbicidal bioassay.

Synthesis of a 4-Amino-3,5-dichloro-6-(aryl)-2-picolinic Acid Analog

The following is a generalized procedure based on synthetic routes reported in the literature for similar compounds.[1][2]

Synthesis_Workflow Start Starting Material: 4-Amino-3,5,6- trichloropicolinonitrile Step1 Step 1: Suzuki Coupling with Arylboronic Acid Start->Step1 Intermediate Intermediate: 4-Amino-3,5-dichloro-6- (aryl)picolinonitrile Step1->Intermediate Step2 Step 2: Hydrolysis of Nitrile to Carboxylic Acid Intermediate->Step2 Product Final Product: 4-Amino-3,5-dichloro-6- (aryl)-2-picolinic acid Step2->Product

Caption: General synthesis workflow.

Step 1: Suzuki Coupling

  • To a solution of 4-amino-3,5,6-trichloropicolinonitrile (1.0 eq) in a suitable solvent such as 1,4-dioxane and water is added the corresponding arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq), and a base (e.g., K2CO3, 3.0 eq).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 4-amino-3,5-dichloro-6-(aryl)picolinonitrile intermediate.

Step 2: Hydrolysis

  • The 4-amino-3,5-dichloro-6-(aryl)picolinonitrile intermediate (1.0 eq) is dissolved in a mixture of a suitable alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., NaOH or KOH).

  • The reaction mixture is heated to reflux and stirred for several hours until the hydrolysis is complete, as monitored by TLC or LC-MS.

  • The mixture is then cooled, and the alcohol is removed under reduced pressure.

  • The aqueous residue is diluted with water and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

  • The solid product is collected by filtration, washed with water, and dried to yield the final 4-amino-3,5-dichloro-6-(aryl)-2-picolinic acid.

Arabidopsis thaliana Root Growth Inhibition Bioassay

This protocol describes a standard method for evaluating the herbicidal activity of picolinic acid derivatives by measuring their effect on the root growth of Arabidopsis thaliana seedlings.

Bioassay_Workflow Start Prepare Test Compound Stock Solutions Step1 Prepare Agar Plates with Varying Compound Concentrations Start->Step1 Step3 Plate Seeds on Treatment and Control Plates Step1->Step3 Step2 Sterilize and Stratify Arabidopsis thaliana Seeds Step2->Step3 Step4 Incubate Plates Vertically in a Growth Chamber Step3->Step4 Step5 Measure Primary Root Length Step4->Step5 Step6 Calculate IC50 Values Step5->Step6

Caption: Root growth inhibition bioassay workflow.

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). A series of dilutions are then made to achieve the desired final concentrations in the growth medium.

  • Plating: Arabidopsis thaliana (e.g., ecotype Columbia-0) seeds are surface-sterilized and sown on Murashige and Skoog (MS) agar medium supplemented with the test compound at various concentrations. Control plates containing the solvent (DMSO) at the same concentration used for the test compounds should also be prepared.

  • Stratification and Germination: The plates are stratified at 4 °C for 2-3 days in the dark to synchronize germination. Subsequently, the plates are transferred to a growth chamber and oriented vertically to allow for root growth along the surface of the agar.

  • Incubation: The plates are incubated under controlled conditions (e.g., 22 °C with a 16-hour light/8-hour dark photoperiod) for a specified period, typically 5-7 days.

  • Data Collection: After the incubation period, the plates are scanned, and the primary root length of each seedling is measured using image analysis software (e.g., ImageJ).

  • Data Analysis: The root growth inhibition for each concentration is calculated relative to the control. The IC50 value, the concentration of the compound that causes 50% inhibition of root growth, is then determined by fitting the dose-response data to a suitable model using statistical software.

Conclusion

This compound and its analogs are a significant class of synthetic auxin herbicides with a well-defined mechanism of action involving the TIR1/AFB auxin signaling pathway. The extensive research into their structure-activity relationships has led to the development of highly potent herbicidal agents. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this chemical class. Future research may focus on elucidating the precise herbicidal activity of this compound, discovering novel analogs with enhanced efficacy and selectivity, and further characterizing their interactions with the plant's molecular machinery.

References

A Technical Guide to the Spectroscopic Profile of 4-Chloro-5-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methoxypicolinic acid, a substituted pyridine derivative, is a compound of interest in medicinal chemistry and drug discovery. Its structural features, including a carboxylic acid group, a chloro substituent, and a methoxy group on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules with potential biological activity. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides a summary of the available spectroscopic data for this compound (CAS No: 103878-33-7; Molecular Formula: C₇H₆ClNO₃).

While specific experimental data from a single comprehensive source is not publicly available, this guide compiles and presents the expected spectroscopic characteristics based on the analysis of its structural analogues and general principles of spectroscopy.

Data Presentation

The following tables summarize the anticipated spectroscopic data for this compound. This data is predictive and intended to serve as a reference for researchers in the analysis of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

¹H NMR (Proton) ¹³C NMR (Carbon)
Chemical Shift (δ, ppm) Assignment
~8.5 - 8.7 (s, 1H)H-6 (Pyridine)
~8.0 - 8.2 (s, 1H)H-3 (Pyridine)
~4.0 (s, 3H)-OCH₃ (Methoxy)
~12.0 - 13.0 (br s, 1H)-COOH (Carboxylic Acid)

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹) Vibrational Mode Intensity
2500-3300O-H stretch (Carboxylic Acid)Broad, Strong
~1700-1725C=O stretch (Carboxylic Acid)Strong
~1550-1600C=C and C=N stretch (Pyridine Ring)Medium-Strong
~1250-1300C-O stretch (Aryl Ether)Strong
~1000-1100C-O stretch (Aryl Ether)Strong
~700-850C-Cl stretchMedium-Strong

Table 3: Mass Spectrometry (MS) Data (Predicted)

Technique Expected m/z Value Interpretation
Electrospray Ionization (ESI)[M-H]⁻ ≈ 186.0Deprotonated molecule (loss of carboxylic proton)
[M+H]⁺ ≈ 188.0Protonated molecule
[M+Na]⁺ ≈ 210.0Sodium adduct

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most common and straightforward method. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

  • Data Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion. Analyze the isotopic pattern, which will be characteristic due to the presence of a chlorine atom.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel or synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Characterization & Verification synthesis Synthesis of 4-Chloro-5- methoxypicolinic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure & Purity ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry (e.g., ESI-MS) purification->ms Molecular Weight structure_elucidation Structure Elucidation nmr->structure_elucidation purity_assessment Purity Assessment nmr->purity_assessment ir->structure_elucidation data_confirmation Confirmation of Molecular Formula & Weight ms->data_confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

An In-depth Technical Guide to 4-Chloro-5-methoxypicolinic acid: Discovery, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methoxypicolinic acid, a substituted pyridine derivative, has a history rooted in its utility as a chemical intermediate. While not as extensively studied as some other picolinic acid analogs, its structural features suggest potential applications in agrochemicals and medicinal chemistry. This technical guide provides a comprehensive overview of the known information regarding its discovery, a detailed plausible synthesis protocol based on related compounds, its physicochemical properties, and a discussion of its potential biological significance, particularly in the context of synthetic auxin herbicides.

Introduction and Historical Context

The discovery of this compound is not marked by a singular seminal publication but rather appears in the chemical literature as a useful synthetic intermediate. An early mention of its acid chloride derivative, this compound chloride, can be found in a 1958 issue of The Journal of Organic Chemistry, indicating its existence and synthesis by that time[1]. Further documentation appears in the comprehensive series "Chemistry Of Heterocyclic Compounds," which describes the conversion of 4-hydroxy-5-methoxypicolinic acid to this compound chloride, highlighting its role as a building block in the synthesis of more complex molecules[2].

Picolinic acids, as a class, gained significant attention in the mid-20th century with the discovery of their potent herbicidal properties. The development of compounds like Picloram in the 1960s established picolinic acids as a major class of synthetic auxin herbicides[3]. This historical context provides a primary lens through which the potential applications of this compound can be viewed.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 103878-33-7[4]
Molecular Formula C₇H₆ClNO₃[4]
Molecular Weight 187.58 g/mol [4]
Appearance White to off-white solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as methanol, DMSO

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Synthetic Pathway A Starting Material: 4-Hydroxy-5-methoxypicolinonitrile B Intermediate: 4-Hydroxy-5-methoxypicolinic acid A->B  Hydrolysis (e.g., H₂SO₄, heat)   C Final Product: This compound B->C  Chlorination (e.g., SOCl₂)  

Caption: Proposed two-step synthesis of this compound.

Step 1: Hydrolysis of 4-Hydroxy-5-methoxypicolinonitrile to 4-Hydroxy-5-methoxypicolinic acid

Principle: This step involves the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.

Experimental Protocol:

  • To a solution of 4-hydroxy-5-methoxypicolinonitrile (1.0 eq) in a suitable solvent such as a mixture of water and a high-boiling point alcohol (e.g., ethylene glycol), add a strong acid catalyst such as concentrated sulfuric acid (e.g., 2-3 eq).

  • Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 4-hydroxy-5-methoxypicolinic acid.

Step 2: Chlorination of 4-Hydroxy-5-methoxypicolinic acid to this compound

Principle: This step involves the conversion of the hydroxyl group at the 4-position of the pyridine ring to a chloro group using a chlorinating agent. The carboxylic acid may also be converted to the acid chloride in this step, followed by hydrolysis back to the carboxylic acid during workup.

Experimental Protocol:

  • Suspend 4-hydroxy-5-methoxypicolinic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 80 °C) and stir until the reaction is complete, as monitored by TLC or HPLC.

  • Carefully quench the reaction mixture by slowly adding it to ice-water. This will hydrolyze the intermediate acid chloride to the desired carboxylic acid.

  • The product will precipitate out of the aqueous solution. Filter the solid, wash thoroughly with water to remove any residual acid, and dry under vacuum to obtain this compound.

Spectroscopic Data

While a complete, published set of spectroscopic data for this compound is not available, the following table summarizes expected characteristic peaks based on its structure and data from analogous compounds.

Spectroscopy Expected Characteristic Peaks
¹H NMR Aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton.
¹³C NMR Carbons of the pyridine ring (with the carbon attached to the chlorine showing a characteristic shift), the methoxy carbon, and the carboxylic acid carbonyl carbon.
Infrared (IR) A broad O-H stretch for the carboxylic acid, C=O stretch for the carbonyl group, C-O stretch for the methoxy group, and C-Cl stretch.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight (187.58 g/mol ) and characteristic fragmentation patterns.

Potential Biological Activity and Signaling Pathways

Given the extensive history of picolinic acid derivatives as synthetic auxin herbicides, it is highly probable that this compound would exhibit similar biological activity.

Mechanism of Action as a Synthetic Auxin Herbicide

Synthetic auxin herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing plant death[3][5]. The primary target of picolinic acid-based herbicides is the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors[6].

The proposed signaling pathway is as follows:

  • Binding to the AFB5 Receptor: The picolinic acid derivative enters the plant cell and binds to the auxin co-receptor, specifically the AFB5 protein[6][7].

  • Formation of a Co-receptor Complex: This binding event stabilizes the interaction between the SCF (SKP1-Cullin-F-box) E3 ubiquitin ligase complex and Aux/IAA transcriptional repressor proteins[3][7].

  • Ubiquitination and Degradation of Aux/IAA Repressors: The formation of this complex tags the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome[3].

  • Activation of Auxin Response Genes: The degradation of the Aux/IAA repressors allows for the activation of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes[5].

  • Uncontrolled Growth and Plant Death: The resulting overexpression of these genes leads to a cascade of physiological disruptions, including epinasty (twisting and curling of stems and leaves), uncontrolled cell division and elongation, and ultimately, plant death[3].

Auxin Signaling Pathway cluster_0 Normal State (Low Auxin) cluster_1 Herbicide Action (High Synthetic Auxin) A Aux/IAA Repressor B ARF Transcription Factor A->B Inhibits C Auxin Response Genes B->C Cannot bind to DNA D This compound (Synthetic Auxin) E AFB5 Receptor D->E Binds F SCF Complex (E3 Ligase) E->F Activates G Aux/IAA Repressor F->G Targets for Ubiquitination H 26S Proteasome G->H Degradation I ARF Transcription Factor J Auxin Response Genes I->J Activates Transcription K Uncontrolled Growth & Plant Death J->K

Caption: Proposed mechanism of action for this compound as a synthetic auxin herbicide.

Conclusion and Future Directions

This compound is a pyridine derivative with a documented, albeit sparse, history as a chemical intermediate. While specific research on this compound is limited, its structural similarity to a major class of herbicides strongly suggests its potential as a synthetic auxin. The provided synthetic protocol offers a viable route for its preparation, enabling further investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by bioassays to confirm its herbicidal activity and to determine its efficacy and selectivity. Furthermore, its potential as a scaffold in medicinal chemistry, beyond agrochemical applications, remains an unexplored and potentially fruitful area of research. The detailed methodologies and background provided in this guide aim to facilitate such future investigations.

References

An In-depth Technical Guide to the Safety and Handling of 4-Chloro-5-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 4-Chloro-5-methoxypicolinic acid (CAS No. 103878-33-7). The information presented is collated from available safety data sheets and chemical supplier information for this compound and structurally similar molecules. It is intended to inform researchers, scientists, and drug development professionals on the appropriate safety measures to be taken when handling this chemical.

GHS Hazard Identification

While a definitive GHS classification for this compound is not consistently available across all sources, data from analogous compounds such as 4-chloropicolinic acid and other substituted picolinic acids suggest the following potential hazards. Users should handle this compound with the caution required for a substance with these potential classifications.

Potential GHS Classification:

  • Acute Toxicity, Oral (Category 4)

  • Skin Corrosion/Irritation (Category 2) [1]

  • Serious Eye Damage/Eye Irritation (Category 2A) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [2][3]

Signal Word: Warning[2][4]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[2][3]

Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P264: Wash skin thoroughly after handling.[2]

    • P270: Do not eat, drink or smoke when using this product.

    • P271: Use only outdoors or in a well-ventilated area.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

  • Response:

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • P332+P313: If skin irritation occurs: Get medical advice/attention.[2]

    • P337+P313: If eye irritation persists: Get medical advice/attention.[2]

  • Storage:

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]

    • P405: Store locked up.[2]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C7H6ClNO3[5][6]
Molecular Weight 187.58 g/mol [5][6]
CAS Number 103878-33-7[5][6]
Appearance Solid[7]
Melting Point 168 - 171 °C (for a related isomer)[7]
Boiling Point No data available
Solubility No data available
Oral LD50 No data available
Dermal LD50 No data available
Inhalation LC50 No data available
Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. However, standard OECD guidelines for testing of chemicals would be followed for such evaluations. For instance:

  • Acute Oral Toxicity: OECD Test Guideline 423

  • Acute Dermal Toxicity: OECD Test Guideline 402

  • Acute Inhalation Toxicity: OECD Test Guideline 403

  • Skin Irritation/Corrosion: OECD Test Guideline 439 (In Vitro) or 404 (In Vivo)

  • Eye Irritation/Corrosion: OECD Test Guideline 492 (In Vitro) or 405 (In Vivo)

Safe Handling and Storage

Handling:

  • Handle in a well-ventilated place.[8]

  • Wear suitable protective clothing, including gloves and eye/face protection.[3][8]

  • Avoid contact with skin and eyes.[3][9]

  • Avoid formation of dust and aerosols.[8]

  • Wash hands thoroughly after handling.[7][10]

  • Do not eat, drink, or smoke when using this product.[3]

Storage:

  • Store in a cool, dry, and well-ventilated area.[10]

  • Keep the container tightly closed.[7][10]

  • Store away from incompatible materials such as oxidizing agents.[10]

  • Some suppliers recommend storage at 2-8°C.[6][11]

First Aid Measures
  • General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance. Move out of the dangerous area.[1][9]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][12]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water.[13] If skin irritation persists, call a physician.[7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[10] Remove contact lenses, if present and easy to do. Continue rinsing.[10] If eye irritation persists, get medical advice/attention.[7][10]

  • If Swallowed: Rinse mouth with water.[13] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[13]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][13]

  • Specific Hazards Arising from the Chemical: Hazardous combustion products may include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[7]

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[13]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[8]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[7]

Visualized Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound A Receiving and Storage B Risk Assessment A->B Before use C PPE Selection B->C Identify hazards D Engineering Controls (Fume Hood) B->D Mitigate risks I Emergency Preparedness (Spill Kit, Eyewash) B->I E Weighing and Preparation C->E D->E F Experimental Use E->F Handle with care G Decontamination F->G Post-experiment F->I In case of incident H Waste Disposal G->H Segregate waste

Safe handling workflow for chemical compounds.

References

Methodological & Application

Synthesis of 4-Chloro-5-methoxypicolinic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Chloro-5-methoxypicolinic acid, a key intermediate in the development of various pharmaceutical compounds. The outlined procedure is based on established chemical transformations and provides a plausible and efficient pathway for the preparation of this target molecule.

Overview of the Synthetic Strategy

The synthesis of this compound is proposed as a three-step process commencing from the commercially available 2-amino-5-methoxypyridine. The synthetic route involves:

  • Sandmeyer Reaction: Conversion of the amino group of 2-amino-5-methoxypyridine to a bromo group to yield 2-bromo-5-methoxypyridine.

  • Oxidation: Oxidation of the methyl group at the 2-position of an analogous pyridine derivative to a carboxylic acid using a strong oxidizing agent like potassium permanganate. This step is adapted from a known procedure for a similar substrate.

  • Chlorination: Selective chlorination of the resulting 5-methoxypicolinic acid at the 4-position. This step is proposed based on general methods for the chlorination of pyridine rings.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-methoxypyridine

This procedure is adapted from a known method for the synthesis of 2-bromo-5-methoxypyridine from 2-amino-5-methoxypyridine.[1]

Materials:

  • 2-Amino-5-methoxypyridine

  • 60% Hydrobromic acid

  • Bromine

  • Sodium nitrite

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Dissolve 2-amino-5-methoxypyridine (14.8 g) in 60% hydrobromic acid (150 ml) in a suitable reaction vessel and cool the solution to -10°C in an ice-salt bath.

  • Slowly add bromine (47.47 g) dropwise to the stirred solution.

  • Prepare a solution of sodium nitrite (20.53 g) in water (40 ml) and add it dropwise to the reaction mixture, ensuring the temperature is maintained below -5°C.

  • After the addition is complete, allow the mixture to stir and warm to room temperature over a period of 30 minutes.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of sodium hydroxide (120 g) in water (100 ml) to the reaction mixture.

  • Extract the product from the aqueous layer with diethyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel using dichloromethane as the eluent to yield 2-bromo-5-methoxypyridine.

Step 2: Synthesis of 5-Methoxypicolinic acid (Proposed)

This proposed step involves a Suzuki coupling to introduce a methyl group, followed by oxidation. For the purpose of this protocol, we will assume the availability of 2-methyl-5-methoxypyridine and proceed with the oxidation step, which is adapted from the oxidation of a similar substrate.[2]

Materials:

  • 2-Methyl-5-methoxypyridine (hypothetical intermediate)

  • Potassium permanganate (KMnO₄)

  • Deionized water

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate (EA)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-methyl-5-methoxypyridine in water.

  • Add potassium permanganate (2.5 equivalents) to the solution.

  • Heat the reaction mixture at 80°C for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and adjust the pH to 4 with 10% hydrochloric acid.

  • Filter the mixture through celite to remove manganese dioxide.

  • Extract the filtrate with ethyl acetate.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-methoxypicolinic acid.

Step 3: Synthesis of this compound (Proposed)

This proposed chlorination step is based on general procedures for the chlorination of pyridine rings.

Materials:

  • 5-Methoxypicolinic acid

  • Phosphorus oxychloride (POCl₃) or another suitable chlorinating agent

  • Inert solvent (e.g., Dichloromethane)

Procedure:

  • In a reaction vessel protected from moisture, suspend 5-methoxypicolinic acid in an inert solvent such as dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add phosphorus oxychloride (a suitable molar excess) to the suspension.

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over a drying agent, filter, and concentrate to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes the expected quantitative data for the key reaction steps. The yield for the proposed steps is estimated based on analogous reactions.

StepReactantProductReagentsConditionsYield (%)
12-Amino-5-methoxypyridine2-Bromo-5-methoxypyridineHBr, Br₂, NaNO₂, NaOH-10°C to rt63%[1]
22-Methyl-5-methoxypyridine5-Methoxypicolinic acidKMnO₄, H₂O, HCl80°C, 3h~75% (estimated)[2]
35-Methoxypicolinic acidThis compoundPOCl₃Reflux(Not specified)

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Oxidation (Proposed) cluster_step3 Step 3: Chlorination (Proposed) A 2-Amino-5-methoxypyridine B 2-Bromo-5-methoxypyridine A->B HBr, Br₂, NaNO₂ C 2-Methyl-5-methoxypyridine (Intermediate) B->C Suzuki Coupling (Conceptual) D 5-Methoxypicolinic acid C->D KMnO₄ D_clone 5-Methoxypicolinic acid E This compound (Final Product) D_clone->E POCl₃

Caption: Proposed synthetic route for this compound.

References

Application Notes and Protocols for 4-Chloro-5-methoxypicolinic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methoxypicolinic acid is a substituted pyridine carboxylic acid that serves as a versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive carboxylic acid for amide bond formation, a chloro group amenable to cross-coupling reactions, and a methoxy group influencing electronic properties, makes it an attractive starting material for the synthesis of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, including amide coupling and Suzuki-Miyaura cross-coupling reactions. Furthermore, it highlights the relevance of its derivatives as potential inhibitors of key signaling pathways implicated in cancer, such as the PARP1 pathway.

Key Synthetic Applications

This compound is primarily utilized in two major types of reactions to construct more complex molecules:

  • Amide Coupling Reactions: The carboxylic acid functionality can be readily activated and coupled with a wide array of primary and secondary amines to form the corresponding picolinamide derivatives. This is a cornerstone of library synthesis in drug discovery for exploring structure-activity relationships (SAR).

  • Suzuki-Miyaura Cross-Coupling Reactions: The chloro-substituent at the 4-position of the pyridine ring can participate in palladium-catalyzed cross-coupling reactions with various boronic acids or esters. This enables the introduction of diverse aryl or heteroaryl substituents, significantly increasing molecular complexity.

Data Presentation: Representative Reaction Parameters

The following tables summarize typical quantitative data for amide coupling and Suzuki-Miyaura coupling reactions involving substituted picolinic acids, providing a reference for expected outcomes when using this compound.

Table 1: Amide Coupling Reaction Parameters

Coupling ReagentBaseSolventReaction Time (h)Typical Yield (%)
HATUDIPEADMF or CH₂Cl₂2 - 1275 - 95
EDC/HOBtDIPEADMF or CH₂Cl₂12 - 2460 - 85
SOCl₂ then AminePyridineToluene or CH₂Cl₂1 - 470 - 90

Table 2: Suzuki-Miyaura Cross-Coupling Reaction Parameters

Palladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5)-Na₂CO₃ or K₂CO₃Toluene/H₂O80 - 11012 - 2460 - 85
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane or THF80 - 1008 - 1870 - 95
Pd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane/H₂O90 - 11012 - 2465 - 90

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent.

Materials:

  • This compound

  • Amine of choice (e.g., aniline derivative)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF or CH₂Cl₂.

  • Add the amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired picolinamide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (or its methyl/ethyl ester for better solubility and to avoid side reactions with the carboxylic acid)

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction flask, combine this compound (or its ester) (1.0 eq), the arylboronic acid (1.5 eq), and sodium carbonate (2.0 eq).

  • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. If an ester was used, it can be hydrolyzed to the carboxylic acid at this stage if desired.

Mandatory Visualizations

Experimental Workflow for Library Synthesis

G cluster_amide Amide Coupling cluster_suzuki Suzuki Coupling start_amide This compound reagents_amide Amine Library HATU, DIPEA, DMF start_amide->reagents_amide React with start_suzuki Picolinamide Library product_amide Picolinamide Library reagents_amide->product_amide Forms reagents_suzuki Boronic Acid Library Pd Catalyst, Base, Solvent start_suzuki->reagents_suzuki React with product_suzuki Final Compound Library reagents_suzuki->product_suzuki Forms

Caption: Workflow for generating a diverse compound library.

PARP1 Signaling Pathway in DNA Repair and Inhibition

Derivatives of substituted picolinic acids have been investigated as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the repair of single-strand DNA breaks.[1][2] Inhibition of PARP1 in cancer cells with existing defects in homologous recombination (e.g., BRCA1/2 mutations) leads to synthetic lethality.[1][2]

G cluster_pathway PARP1-Mediated DNA Repair and Inhibition cluster_consequence Consequence of Inhibition ssb Single-Strand Break (SSB) parp1 PARP1 ssb->parp1 recruits stalled_fork Stalled Replication Fork ssb->stalled_fork leads to par_chain PAR Chain Synthesis parp1->par_chain catalyzes repair_proteins DNA Repair Proteins (e.g., XRCC1) par_chain->repair_proteins recruits ssb_repair SSB Repair repair_proteins->ssb_repair mediate inhibitor PARP Inhibitor (e.g., Picolinamide Derivative) inhibitor->parp1 inhibits dsb Double-Strand Break (DSB) stalled_fork->dsb cell_death Cell Death (Synthetic Lethality) dsb->cell_death in HR-deficient cells

Caption: PARP1 signaling in DNA repair and the effect of inhibition.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel compounds, particularly in the field of drug discovery. The protocols and data provided herein offer a solid foundation for researchers to utilize this reagent in amide coupling and Suzuki-Miyaura cross-coupling reactions. The potential for derivatives of this scaffold to act as inhibitors of critical cellular pathways, such as PARP1-mediated DNA repair, underscores its importance in the development of new therapeutic agents. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic targets and research goals.

References

Application Notes and Protocols for 4-Chloro-5-methoxypicolinic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methoxypicolinic acid is a substituted pyridine carboxylic acid that holds significant potential as a versatile ligand in coordination chemistry. Its unique electronic and structural features, arising from the presence of a chloro and a methoxy group on the pyridine ring, make it an attractive candidate for the synthesis of novel metal complexes with diverse applications. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as coordination sites, allowing the ligand to form stable chelates with a variety of metal ions.

These metal complexes are of interest to researchers in materials science, catalysis, and medicinal chemistry. The tailored electronic properties of the ligand can influence the redox potential, catalytic activity, and biological interactions of the resulting metal complexes. This document provides an overview of potential applications, detailed experimental protocols for the synthesis and characterization of a representative metal complex, and hypothetical characterization data.

Application Notes

Homogeneous Catalysis

Coordination complexes of this compound with transition metals such as copper, palladium, and ruthenium can be explored as catalysts in a range of organic transformations. The electronic-withdrawing nature of the chloro group and the electron-donating effect of the methoxy group can modulate the catalytic activity of the metal center.

  • Potential Catalytic Reactions:

    • Cross-coupling reactions: Palladium(II) complexes could be investigated as catalysts for Suzuki, Heck, and Sonogashira coupling reactions. The ligand's ability to stabilize the metal center could lead to high turnover numbers and stability.

    • Oxidation reactions: Copper(II) complexes may exhibit catalytic activity in the oxidation of alcohols and phenols. The redox properties of the copper center can be fine-tuned by the substituted picolinate ligand.

    • "Click" Chemistry: Copper(I) complexes derived from this ligand could be effective catalysts for azide-alkyne cycloaddition reactions, a cornerstone of "click" chemistry for the synthesis of complex molecules.[1]

Bioinorganic Chemistry and Drug Development

Metal complexes play a crucial role in biological systems and have been extensively studied for their therapeutic potential. Zinc, copper, and iron are essential trace elements, and their coordination complexes with bioactive ligands are of great interest.[2][3]

  • Antimicrobial Agents: The coordination of this compound to metal ions like Cu(II) and Zn(II) could enhance the antimicrobial activity of the ligand or the metal salt alone.[4] These complexes could be screened against a panel of pathogenic bacteria and fungi.

  • Enzyme Inhibition: The structural similarity of the ligand to natural substrates could enable the resulting metal complexes to act as inhibitors for specific metalloenzymes.

  • Bioavailability of Metals: Picolinic acid is known to facilitate the absorption of zinc.[3][5][6] Complexes of this compound could be explored for their potential to enhance the bioavailability of essential metal ions.

Luminescent Materials

Lanthanide complexes are known for their unique luminescent properties. Coordination polymers and discrete complexes of lanthanide ions (e.g., Eu³⁺, Tb³⁺) with this compound could exhibit interesting photophysical properties, making them suitable for applications in sensors, imaging, and lighting. The ligand can act as an "antenna" to absorb light and transfer the energy to the lanthanide ion, leading to characteristic emission.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Copper(II) Complex: Bis(4-chloro-5-methoxypicolinato)copper(II)

This protocol describes a general method for the synthesis of a copper(II) complex with this compound.

Materials:

  • This compound

  • Copper(II) acetate monohydrate

  • Ethanol

  • Deionized water

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (2 mmol) in 40 mL of ethanol with gentle heating and stirring.

  • In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in 20 mL of a 1:1 ethanol/water mixture.

  • Add the copper(II) acetate solution dropwise to the ligand solution while stirring vigorously.

  • A color change and the formation of a precipitate should be observed.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 3 hours.

  • Allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold ethanol (2 x 10 mL) and then with deionized water (2 x 10 mL).

  • Dry the product in a desiccator over anhydrous calcium chloride.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation Ligand Dissolve this compound in Ethanol Mix Mix Reactants Ligand->Mix MetalSalt Dissolve Copper(II) Acetate in Ethanol/Water MetalSalt->Mix Reflux Reflux for 3 hours Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Ethanol and Water Filter->Wash Dry Dry in Desiccator Wash->Dry Product Crystalline Product Dry->Product

Caption: Experimental workflow for the synthesis of a copper(II) complex.

Protocol 2: Characterization of the Synthesized Complex

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To confirm the coordination of the ligand to the metal ion.

  • Procedure:

    • Record the FTIR spectrum of the free this compound ligand and the synthesized copper(II) complex.

    • Compare the spectra, paying close attention to the vibrational frequencies of the carboxylate group and the pyridine ring.

    • Coordination to the copper ion is indicated by a shift in the asymmetric and symmetric stretching vibrations of the carboxylate group.

2. UV-Visible (UV-Vis) Spectroscopy:

  • Objective: To study the electronic transitions of the complex.

  • Procedure:

    • Prepare a dilute solution of the complex in a suitable solvent (e.g., DMF or DMSO).

    • Record the UV-Vis spectrum in the range of 200-800 nm.

    • The spectrum is expected to show ligand-based π-π* transitions in the UV region and a broad d-d transition for the Cu(II) ion in the visible region.

3. Single-Crystal X-ray Diffraction (if suitable crystals are obtained):

  • Objective: To determine the precise three-dimensional structure of the complex.

  • Procedure:

    • Grow single crystals of the complex, for example, by slow evaporation of a dilute solution.

    • Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

    • Solve and refine the crystal structure to obtain information on bond lengths, bond angles, and the coordination geometry around the copper center.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural Analysis SynthesizedComplex Synthesized Copper(II) Complex FTIR FTIR Spectroscopy SynthesizedComplex->FTIR UVVis UV-Vis Spectroscopy SynthesizedComplex->UVVis XRay Single-Crystal X-ray Diffraction SynthesizedComplex->XRay DataAnalysis Data Analysis and Structure Elucidation FTIR->DataAnalysis UVVis->DataAnalysis XRay->DataAnalysis

Caption: Workflow for the characterization of the synthesized metal complex.

Data Presentation

The following table presents hypothetical, yet realistic, quantitative data that could be expected from the characterization of the synthesized bis(4-chloro-5-methoxypicolinato)copper(II) complex.

Parameter Hypothetical Value Significance
FTIR Data (cm⁻¹)
νasym(COO⁻) of Ligand1710Asymmetric stretching of the carboxylic acid.
νasym(COO⁻) of Complex1625A significant shift to lower wavenumber upon coordination to the metal center.
νsym(COO⁻) of Complex1380Symmetric stretching of the coordinated carboxylate group.
UV-Vis Data
λmax (nm) (π-π*)285Ligand-centered electronic transition.
λmax (nm) (d-d)680d-d electronic transition of the Cu(II) center, indicative of the coordination environment.
X-ray Crystallography Data
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/cSpecifies the symmetry elements within the unit cell.
Cu-N Bond Length (Å)2.01The distance between the copper ion and the nitrogen atom of the pyridine ring.
Cu-O Bond Length (Å)1.95The distance between the copper ion and the oxygen atom of the carboxylate group.
N-Cu-O Bite Angle (°)81.5The angle within the chelate ring, indicating some strain from the ideal 90° for a square planar geometry.
Coordination GeometryDistorted Square PlanarThe arrangement of the donor atoms around the central copper ion.

Signaling Pathways and Logical Relationships

The following diagram illustrates a hypothetical catalytic cycle for a copper-catalyzed oxidation reaction where a complex of this compound could be involved.

Catalytic_Cycle Cu_II_L2 Cu(II)L₂ Substrate_Complex [Cu(II)L₂(Substrate)] Cu_II_L2->Substrate_Complex + Substrate Cu_I_L2 Cu(I)L₂ Cu_I_L2->Cu_II_L2 + Oxidant - Reduced Oxidant Product_Complex [Cu(I)L₂(Product)] Substrate_Complex->Product_Complex Electron Transfer Product_Complex->Cu_I_L2 - Product Substrate Substrate Product Product Oxidant Oxidant Reduced_Oxidant Reduced Oxidant

Caption: A potential catalytic cycle for a copper-catalyzed oxidation.

References

Application Note: Analytical Methods for the Quantification of 4-Chloro-5-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Chloro-5-methoxypicolinic acid is a pyridinecarboxylic acid derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this molecule is critical for process optimization, quality control of starting materials, and pharmacokinetic studies. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Method Performance Summary

The selection of an analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of the described methods for the quantification of this compound.

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Linearity (R²) > 0.999[1]> 0.99[2]> 0.995[3]
Range 0.1 - 100 µg/mL0.1 ng/mL - 10 µg/mL[2]0.02 - 20 µg/mL[3]
Accuracy (% Recovery) 98.0 - 102.0%[1]90 - 105%[2]73.6 - 124.1%[3]
Precision (% RSD) < 2.0%[1]< 15%[4]< 10%[3]
Limit of Quantification (LOQ) ~0.1 µg/mL~0.1 ng/mL[2]~0.02 µg/mL
Typical Run Time 10 - 15 min[1]5 - 10 min[5]20 - 30 min[3]
Selectivity ModerateHighHigh
Matrix Effect Low to ModerateCan be significant; requires mitigationLow to Moderate

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Principle This method separates this compound from other components in a sample using reversed-phase high-performance liquid chromatography.[6] Quantification is achieved by detecting the analyte's UV absorbance at a specific wavelength and comparing the peak area to that of external standards.[7]

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Processing A Weigh Sample/ Standard B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Autosampler Injection C->D Inject F C18 Column D->F E HPLC Pump (Mobile Phase) E->D G UV-Vis Detector F->G H Chromatography Data System G->H Signal I Peak Integration & Quantification H->I J Generate Report I->J

Caption: General workflow for HPLC-UV analysis.

Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid or Phosphoric acid (analytical grade)

  • Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) mixture.

Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][7]

Procedure

  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile. Degas both solutions before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or mobile phase. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Gradient or isocratic elution. A starting point could be a gradient from 30% to 90% Mobile Phase B over 10 minutes.

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL[1]

    • Detection Wavelength: Scan for optimal wavelength (e.g., 220-300 nm); a wavelength around 254 nm is often a good starting point.[1]

  • Analysis and Quantification: Inject the calibration standards to generate a standard curve. Inject the prepared samples. Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

Method Validation The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[8][9]

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle This highly sensitive and selective method uses HPLC to separate the analyte, which is then ionized (typically via electrospray ionization, ESI) and detected by a triple quadrupole mass spectrometer.[5][10] Quantification is performed using Multiple Reaction Monitoring (MRM), which provides excellent specificity by monitoring a specific precursor-to-product ion transition.

Workflow Diagram

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS System cluster_data Data Processing A Sample/Standard + Internal Standard B Protein Precipitation/ SPE Cleanup A->B C Evaporate & Reconstitute B->C D UHPLC Injection C->D Inject E C18 Column D->E F Electrospray Ionization (ESI) E->F G Triple Quadrupole Mass Spectrometer F->G H MassHunter/ Xcalibur Software G->H Data I MRM Peak Integration H->I J Generate Report I->J

Caption: Workflow for LC-MS/MS analysis.

Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (if available) or a suitable analog

  • Acetonitrile and Methanol (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Ammonium formate and/or Formic acid (LC-MS grade additives)

  • Mobile Phase: Acetonitrile and water, both containing 0.1% formic acid or 5 mM ammonium formate.[5]

Instrumentation

  • UHPLC or HPLC system

  • Triple Quadrupole Mass Spectrometer with an ESI source

  • Analytical Column: C18 column suitable for fast LC (e.g., 50 mm x 2.1 mm, <3 µm particle size).[11]

Procedure

  • MS Parameter Optimization: Infuse a standard solution of this compound to determine the optimal precursor ion ([M-H]⁻ or [M+H]⁺) and product ions for MRM transitions. For an acidic compound, negative ionization mode is often preferred.[12]

  • Standard and Sample Preparation:

    • Prepare calibration standards in the desired matrix (e.g., blank plasma, solvent). The range can be from 0.1 ng/mL to 1000 ng/mL.[5]

    • For biological samples, perform protein precipitation by adding 3 volumes of cold acetonitrile containing the internal standard.[10] Vortex and centrifuge.

    • Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 (50 mm x 2.1 mm, 2.7 µm)[5]

    • Mobile Phase A: Water + 5 mM ammonium formate + 0.01% formic acid[5]

    • Mobile Phase B: Methanol + 0.01% formic acid[5]

    • Flow Rate: 0.4 mL/min

    • Gradient: A fast gradient, e.g., 5% to 95% B in 3 minutes.

    • Injection Volume: 1-5 µL[5]

    • Ionization Mode: ESI Negative or Positive

    • MRM Transitions: Monitor at least two transitions for the analyte and one for the internal standard.

  • Analysis and Quantification: Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration. Quantify samples using this curve.

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle This method is suitable for volatile or semi-volatile compounds. Since this compound is a carboxylic acid with low volatility, a derivatization step is required to convert it into a more volatile and thermally stable ester or silyl ether, which can then be analyzed by GC-MS.[13][14]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Processing A Liquid-Liquid Extraction B Evaporation to Dryness A->B C Derivatization (e.g., Silylation) B->C D GC Injection C->D Inject E GC Column D->E F Electron Impact Ionization (EI) E->F G Mass Spectrometer (Scan or SIM) F->G H ChemStation/ MassHunter Software G->H Data I Peak Integration & Quantification H->I J Generate Report I->J

Caption: Workflow for GC-MS analysis with derivatization.

Materials and Reagents

  • This compound reference standard

  • Derivatizing agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or an alkyl chloroformate.

  • Extraction Solvent: Ethyl acetate or Dichloromethane (GC grade)[3]

  • Anhydrous sodium sulfate

  • Pyridine or other suitable catalyst/solvent

Instrumentation

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer detector (single quadrupole or ion trap)

  • Analytical Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Procedure

  • Sample Extraction: Perform a liquid-liquid extraction. Acidify the aqueous sample with HCl to ensure the analyte is in its protonated state, then extract with ethyl acetate.[13] Dry the organic layer with anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the extracted sample to complete dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA and 50 µL of pyridine.

    • Heat the mixture at 60-70 °C for 30-60 minutes to form the trimethylsilyl (TMS) derivative.[13]

  • Standard Preparation: Prepare calibration standards and derivatize them in the same manner as the samples.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (1 µL injection volume)[3]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring at least 2-3 characteristic ions of the derivatized analyte. A full scan can be used for initial identification.[13]

  • Analysis and Quantification: Generate a standard curve from the derivatized standards. Quantify the derivatized analyte in the samples by comparing the integrated peak area of a characteristic ion to the calibration curve.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Quantitative Analysis of 4-Chloro-5-methoxypicolinic Acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The compound is an important intermediate in pharmaceutical synthesis, and its accurate quantification is crucial for process monitoring and quality control. This method utilizes a C18 stationary phase with an isocratic mobile phase consisting of a phosphate buffer and acetonitrile, ensuring excellent peak shape and resolution. The described protocol is suitable for the determination of purity and the quantification of this compound in various sample matrices.

Introduction

This compound is a substituted picolinic acid derivative. Picolinic acids and their analogues are prevalent in medicinal chemistry and serve as key building blocks for active pharmaceutical ingredients (APIs). The presence of a carboxylic acid group, an aromatic pyridine ring, a chloro group, and a methoxy group gives the molecule a moderate polarity, making it well-suited for analysis by reverse-phase HPLC.

The control of pH in the mobile phase is critical for the reproducible analysis of acidic compounds like picolinic acid derivatives.[1] By maintaining a pH below the pKa of the carboxylic acid group, the compound remains in its protonated, less polar form, which enhances its retention on a nonpolar C18 column and leads to sharp, symmetrical peaks.[2] This method employs a phosphate buffer to maintain a consistent acidic pH throughout the analysis.[2]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR Grade)

    • Ortho-phosphoric acid (AR Grade)

    • Water (HPLC Grade or Milli-Q)

  • Standard: this compound reference standard of known purity.

Preparation of Solutions
  • Mobile Phase Preparation (pH 3.0 Phosphate Buffer: Acetonitrile, 60:40 v/v):

    • Aqueous Buffer (0.02 M KH₂PO₄, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using ortho-phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

    • Mobile Phase: Mix 600 mL of the prepared phosphate buffer with 400 mL of acetonitrile. Degas the mixture for 15-20 minutes using sonication or vacuum degassing before use.

  • Diluent Preparation (Water: Acetonitrile, 50:50 v/v):

    • Mix equal volumes of HPLC grade water and acetonitrile. This solution is used for preparing standard and sample solutions.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent.

  • Calibration Standard Solutions (e.g., 10, 25, 50, 100, 200 µg/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.

Chromatographic Conditions

The proposed HPLC method parameters are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.02 M KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (60:40)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 270 nm
Run Time Approximately 10 minutes

Table 1: Optimized HPLC Conditions.

System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. Inject the 100 µg/mL standard solution five times and evaluate the system suitability parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%

Table 2: System Suitability Requirements.

Data Analysis and Quantification

Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression analysis on the data. The concentration of the analyte in the sample solutions can be determined from the calibration curve.

Method Validation Parameters (Typical)

The following table summarizes the typical performance characteristics expected from this method.

ParameterSpecification
Linearity (R²) ≥ 0.999
Range 10 - 200 µg/mL
Precision (%RSD) Intra-day: ≤ 2.0%, Inter-day: ≤ 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) ~ 1 µg/mL
Limit of Quantification (LOQ) ~ 5 µg/mL

Table 3: Summary of Typical Method Validation Data.

Experimental Workflow Diagram

The logical flow of the analytical protocol is illustrated below.

HPLC_Workflow prep 1. Preparation sub_prep1 Mobile Phase (Buffer + ACN) prep->sub_prep1 sub_prep2 Standard & Sample Solutions prep->sub_prep2 hplc 2. HPLC System Setup prep->hplc sub_hplc1 Install C18 Column hplc->sub_hplc1 sub_hplc2 Set Chromatographic Conditions hplc->sub_hplc2 sub_hplc3 Equilibrate System hplc->sub_hplc3 sst 3. System Suitability Test hplc->sst sub_sst1 Inject Standard (5x) sst->sub_sst1 sub_sst2 Verify Criteria (Tailing, Plates, %RSD) sst->sub_sst2 analysis 4. Analysis sst->analysis sub_analysis1 Inject Blank analysis->sub_analysis1 sub_analysis2 Inject Calibration Standards analysis->sub_analysis2 sub_analysis3 Inject Samples analysis->sub_analysis3 data 5. Data Processing analysis->data sub_data1 Integrate Peaks data->sub_data1 sub_data2 Generate Calibration Curve (R² ≥ 0.999) data->sub_data2 sub_data3 Calculate Sample Concentration data->sub_data3

References

Application Notes and Protocols for the Derivatization of 4-Chloro-5-methoxypicolinic Acid in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 4-Chloro-5-methoxypicolinic acid for the development of novel compounds for bioassays. This document includes detailed experimental protocols for the synthesis of amide and ester derivatives, methodologies for evaluating their biological activity, and insights into potential signaling pathways.

Introduction

This compound is a substituted pyridine carboxylic acid that serves as a versatile scaffold in medicinal chemistry. The pyridine ring is an electron-deficient aromatic system that can engage in π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group provides a handle for derivatization and can coordinate with metal ions, a feature often exploited in enzyme inhibition.[1] Derivatization of this core structure into amides and esters allows for the fine-tuning of its physicochemical properties, such as lipophilicity and metabolic stability, which can significantly impact biological activity and selectivity.[1] Picolinic acid and its derivatives have demonstrated a wide range of biological activities, including antitumor, anti-angiogenic, and anti-inflammatory effects.[2][3][4] This document outlines protocols for the synthesis of novel derivatives of this compound and their subsequent evaluation in bioassays to explore their therapeutic potential.

Derivatization Strategies

The primary route for the derivatization of this compound involves the formation of amide or ester linkages at the carboxylic acid moiety. These reactions typically proceed through the activation of the carboxylic acid followed by nucleophilic attack by an amine or an alcohol.

Amide Synthesis

Amide bond formation is a cornerstone of medicinal chemistry, and several reliable methods are available. A common approach involves the use of coupling reagents to activate the carboxylic acid.

General Workflow for Amide Synthesis:

G start Start: This compound + Amine step1 Dissolve in anhydrous solvent (e.g., DMF, DCM) start->step1 step2 Add coupling reagent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) step1->step2 step3 Stir at room temperature step2->step3 step4 Reaction monitoring (TLC or LC-MS) step3->step4 step5 Aqueous work-up and extraction step4->step5 step6 Purification (Column chromatography or recrystallization) step5->step6 end_node Final Product: Amide Derivative step6->end_node

Caption: General workflow for the synthesis of amide derivatives.

Ester Synthesis

Esterification can be achieved through various methods, including Fischer esterification under acidic conditions or by using coupling agents similar to amide synthesis.

General Workflow for Ester Synthesis:

G start Start: This compound + Alcohol step1 Dissolve in anhydrous solvent (e.g., DCM) start->step1 step2 Add coupling reagent (e.g., DCC) and a catalyst (e.g., DMAP) step1->step2 step3 Stir at room temperature step2->step3 step4 Reaction monitoring (TLC or LC-MS) step3->step4 step5 Filtration to remove urea byproduct step4->step5 step6 Aqueous work-up and extraction step5->step6 step7 Purification (Column chromatography) step6->step7 end_node Final Product: Ester Derivative step7->end_node

Caption: General workflow for the synthesis of ester derivatives.

Experimental Protocols

The following are generalized protocols for the synthesis of amide and ester derivatives of this compound. These may require optimization for specific substrates.

Protocol 1: Synthesis of N-Aryl/Alkyl Amides of this compound

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired amine (1.1 equivalents) to the solution.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the pure amide derivative.

Protocol 2: Synthesis of Methyl/Ethyl Esters of this compound

This protocol employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5]

Materials:

  • This compound

  • Anhydrous methanol or ethanol (excess)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equivalent) and the alcohol (e.g., methanol or ethanol, 5-10 equivalents) in anhydrous DCM in a round-bottom flask.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath and add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU and wash the solid with a small amount of DCM.

  • Wash the filtrate with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester derivative.

Bioassay Protocols

Once synthesized, the derivatives of this compound can be screened for various biological activities. Anticancer and enzyme inhibition assays are common starting points.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized derivatives of this compound dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48 or 72 hours at 37 °C.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Assay:

G start Seed cells in 96-well plate step1 Incubate for 24h start->step1 step2 Treat with compound dilutions step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT solution step3->step4 step5 Incubate for 4h step4->step5 step6 Add DMSO to dissolve formazan step5->step6 end_node Measure absorbance at 570 nm step6->end_node

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Quantitative Data Presentation

The following tables present example data for the biological activity of picolinamide and picolinic acid derivatives from the literature. This data is for illustrative purposes and the activity of this compound derivatives will need to be determined experimentally.

Table 1: Antibacterial Activity of Picolinamide Derivatives against Clostridioides difficile [7]

CompoundR GroupMIC (µg/mL) for C. difficile
1 4-Fluorophenyl≤1
2 4-Chlorophenyl≤1
3 4-Bromophenyl≤1
4 4-(Trifluoromethyl)phenyl≤1

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Picolinamide Derivatives [8]

CompoundAmine Side ChainAChE IC₅₀ (µM)
7a N,N-dimethylaminopropyl2.49 ± 0.19
7b N,N-dimethylaminoethyl>100
7c N,N-diethylaminopropyl15.32 ± 1.27

Table 3: Cytotoxicity of a Picolinic Acid Derivative against Cancer Cell Lines [2]

CompoundCell LineIC₅₀ (µM) after 48h
Compound 5 A549 (Lung Cancer)99.93
Compound 5 MCF-7 (Breast Cancer)>100

Potential Signaling Pathways

Derivatives of picolinic acid have been shown to induce apoptosis in cancer cells through various mechanisms, including the induction of endoplasmic reticulum (ER) stress.[2] Overwhelming ER stress can trigger the unfolded protein response (UPR), leading to the activation of pro-apoptotic pathways.

Proposed Apoptotic Pathway Induced by Picolinic Acid Derivatives:

G cluster_cell Cancer Cell derivative Picolinic Acid Derivative er_stress Endoplasmic Reticulum (ER) Stress derivative->er_stress caspase9 Caspase-9 Activation er_stress->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for apoptosis induction.

This proposed pathway suggests that a derivative of this compound could induce ER stress, leading to the sequential activation of caspase-9 and caspase-3, culminating in programmed cell death (apoptosis).[2] Further investigation, such as western blotting for key apoptotic proteins, would be required to validate this pathway for specific derivatives.

Disclaimer

The protocols and data presented in these application notes are for guidance and illustrative purposes. The synthesis and bioassay of derivatives of this compound may require specific optimization of reaction conditions and assay parameters. The biological activities and signaling pathways of novel derivatives must be determined through rigorous experimental investigation.

References

Application Notes and Protocols for Reactions Involving 4-Chloro-5-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential synthetic routes involving 4-chloro-5-methoxypicolinic acid, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The protocols detailed below are based on established methodologies for similar picolinic acid derivatives and serve as a starting point for experimental design. Optimization will likely be required to achieve optimal results for this specific substrate.

Amide Bond Formation via Acyl Chloride

The carboxyl group of this compound can be activated by conversion to an acyl chloride, which is a highly reactive intermediate for the synthesis of amides. This two-step procedure is a classic and effective method for coupling with a wide range of primary and secondary amines.

Experimental Protocol:

Step 1: Synthesis of 4-Chloro-5-methoxypicolinoyl chloride

  • To a stirred solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂) (1.2-2.0 eq) to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux (typically 40-72 °C) for 1-3 hours, monitoring the reaction by the cessation of gas evolution.[1]

  • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 4-chloro-5-methoxypicolinoyl chloride, which can often be used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude 4-chloro-5-methoxypicolinoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • To this solution, add the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0-3.0 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Representative):

Coupling ReagentBaseSolventAmine TypeTypical Yield (%)Typical Purity (%)
Thionyl ChlorideTriethylamineDichloromethanePrimary Aliphatic70-95>95
Thionyl ChlorideTriethylamineDichloromethaneSecondary Aliphatic60-90>95
Thionyl ChloridePyridineTetrahydrofuranAromatic50-85>95

Experimental Workflow:

G cluster_0 Acyl Chloride Formation cluster_1 Amide Coupling cluster_2 Workup and Purification start This compound reagents1 SOCl2, cat. DMF start->reagents1 DCM, Reflux acyl_chloride 4-Chloro-5-methoxypicolinoyl chloride reagents1->acyl_chloride amine Primary or Secondary Amine acyl_chloride->amine DCM, rt base Triethylamine acyl_chloride->base amide Target Amide base->amide workup Aqueous Workup amide->workup purification Column Chromatography workup->purification final_product Purified Amide purification->final_product G carboxylic_acid This compound hatu HATU carboxylic_acid->hatu + Base active_ester Activated Ester Intermediate hatu->active_ester amine Amine (R-NH2) active_ester->amine amide Target Amide amine->amide byproduct Byproducts G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition This compound derivative pd2_complex Ar-Pd(II)-Cl(Ln) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OH)2, Base pd2_aryl_complex Ar-Pd(II)-Ar'(Ln) transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar' G start This compound nucleophile Nucleophile (Nu-H) start->nucleophile meisenheimer Meisenheimer Complex (Intermediate) nucleophile->meisenheimer Attack at C4 product 4-Nu-5-methoxypicolinic acid meisenheimer->product Loss of Cl- base Base base->nucleophile Deprotonation (optional)

References

Application of 4-Chloro-5-methoxypicolinic Acid in Pharmaceutical Synthesis: A Focus on the Antipsychotic Drug Zotepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methoxypicolinic acid is a substituted pyridine derivative with potential as a versatile building block in the synthesis of complex pharmaceutical compounds. While its direct incorporation into commercially available drugs is not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. This document provides an overview of the potential applications of picolinic acid derivatives in drug discovery and presents a detailed synthetic protocol for the atypical antipsychotic drug, Zotepine. Although the presented synthesis of Zotepine does not directly utilize this compound, it serves as a relevant and instructive example of a multi-step synthesis of a complex heterocyclic pharmaceutical agent, illustrating the types of reactions and methodologies employed in the field.

Introduction

Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in pharmaceutical research due to their ability to act as scaffolds for the development of novel therapeutic agents. The presence of a carboxylic acid group and various substituents on the pyridine ring allows for diverse chemical modifications, making them valuable intermediates in the synthesis of drugs targeting a wide range of diseases.

While the specific use of this compound in the synthesis of a marketed pharmaceutical is not readily found in scientific databases, its structural features suggest potential for applications in areas such as antiviral, antibacterial, and anticancer drug discovery. The chloro and methoxy substituents offer handles for various coupling and substitution reactions, enabling the construction of diverse molecular architectures.

This application note will focus on the synthesis of Zotepine, an atypical antipsychotic used in the treatment of schizophrenia.[1][2][3] Zotepine, a dibenzothiepine derivative, represents a complex heterocyclic target whose synthesis involves key strategic bond formations. The detailed protocol provided below offers insights into the practical aspects of multi-step organic synthesis relevant to pharmaceutical development.

Synthesis of Zotepine: An Exemplary Protocol

The synthesis of Zotepine is a multi-step process that involves the construction of the core tricyclic dibenzothiepine ring system followed by the introduction of the side chain. The following protocol details a common synthetic route.

Overall Synthetic Scheme

Zotepine_Synthesis A 2-Chloroacetophenone C Intermediate 1 (Thioether) A->C Reaction B 4-Chlorothiophenol B->C E Intermediate 2 (Phenylacetic acid derivative) C->E Willgerodt–Kindler D Morpholine, Sulfur (Willgerodt–Kindler reaction) D->E G Dibenzothiepinone E->G Cyclization F Polyphosphoric acid (Cyclization) F->G I Zotepine G->I Alkylation H 2-(Dimethylamino)ethyl chloride H->I

Caption: Synthetic workflow for the antipsychotic drug Zotepine.

Experimental Protocols

Step 1: Synthesis of 2-((4-chlorophenyl)thio)-1-(2-chlorophenyl)ethan-1-one (Intermediate 1)

Reactant/ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-ChloroacetophenoneC₈H₇ClO154.5915.46 g0.1
4-ChlorothiophenolC₆H₅ClS144.6214.46 g0.1
Potassium CarbonateK₂CO₃138.2127.64 g0.2
AcetoneC₃H₆O58.08200 mL-

Procedure:

  • To a stirred solution of 2-chloroacetophenone (0.1 mol) and 4-chlorothiophenol (0.1 mol) in acetone (200 mL), add potassium carbonate (0.2 mol).

  • Reflux the reaction mixture for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude thioether.

  • Recrystallize the crude product from ethanol to yield pure Intermediate 1.

Step 2: Synthesis of 2-(4-chlorophenylthio)-2-(2-chlorophenyl)acetic acid (Intermediate 2)

Reactant/ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Intermediate 1C₁₄H₁₀Cl₂OS313.2031.32 g0.1
MorpholineC₄H₉NO87.1217.42 g0.2
SulfurS32.076.41 g0.2
DioxaneC₄H₈O₂88.11100 mL-
Hydrochloric Acid (conc.)HCl36.46As needed-

Procedure:

  • A mixture of Intermediate 1 (0.1 mol), morpholine (0.2 mol), and sulfur (0.2 mol) in dioxane (100 mL) is heated to reflux for 12 hours (Willgerodt–Kindler reaction).

  • Cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with diethyl ether to remove neutral impurities.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the phenylacetic acid derivative.

  • Filter the precipitate, wash with cold water, and dry to obtain Intermediate 2.

Step 3: Synthesis of 8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-one (Dibenzothiepinone)

Reactant/ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Intermediate 2C₁₄H₁₀Cl₂O₂S329.2032.92 g0.1
Polyphosphoric Acid(HPO₃)n-150 g-

Procedure:

  • Add Intermediate 2 (0.1 mol) to polyphosphoric acid (150 g) with vigorous stirring.

  • Heat the mixture to 120-130 °C for 4 hours.

  • Cool the reaction mixture and pour it onto crushed ice with stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral.

  • Dry the solid to obtain the crude dibenzothiepinone.

  • Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 4: Synthesis of Zotepine

Reactant/ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMoles
DibenzothiepinoneC₁₄H₉ClOS260.7426.07 g0.1
2-(Dimethylamino)ethyl chloride hydrochlorideC₄H₁₁Cl₂N144.0415.84 g0.11
Potassium CarbonateK₂CO₃138.2127.64 g0.2
Methyl Isobutyl Ketone (MIBK)C₆H₁₂O100.16150 mL-

Procedure:

  • To a suspension of potassium carbonate (0.2 mol) in MIBK (150 mL), add the dibenzothiepinone (0.1 mol) and 2-(dimethylamino)ethyl chloride hydrochloride (0.11 mol).

  • Reflux the mixture with vigorous stirring for 10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude Zotepine can be purified by conversion to its hydrochloride salt by treating the base with ethereal HCl, followed by recrystallization from ethanol-ether.

Mechanism of Action and Signaling Pathway

Zotepine exerts its antipsychotic effects primarily through its antagonist activity at dopamine (D₂ and D₁) and serotonin (5-HT₂) receptors in the brain.[1][2][3] The blockade of these receptors is a key mechanism for alleviating the positive symptoms of schizophrenia. Additionally, its interaction with other serotonin receptor subtypes and its inhibition of norepinephrine reuptake may contribute to its efficacy against negative and cognitive symptoms.

Zotepine_MoA cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R Binds Serotonin Serotonin HT2AR 5-HT₂A Receptor Serotonin->HT2AR Binds Effect Antipsychotic Effect D2R->Effect HT2AR->Effect Zotepine Zotepine Zotepine->D2R Blocks Zotepine->HT2AR Blocks

Caption: Mechanism of action of Zotepine at the synapse.

Conclusion

While a direct, documented synthetic route from this compound to a specific marketed pharmaceutical remains elusive in the public domain, the structural characteristics of this molecule make it a promising candidate for future drug discovery efforts. The detailed synthesis of Zotepine provided herein serves as a valuable practical guide for researchers in the field of pharmaceutical synthesis. It highlights the key transformations and strategic considerations necessary for the construction of complex, biologically active molecules. Further research into the reactivity and applications of this compound and related picolinic acid derivatives is warranted to unlock their full potential in the development of new medicines.

References

Application Notes and Protocols: 4-Chloro-5-methoxypicolinic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methoxypicolinic acid is a heterocyclic carboxylic acid belonging to the picolinic acid class of compounds. Picolinic acids are renowned in agrochemical research for their potent herbicidal properties, primarily acting as synthetic auxins.[1][2][3] Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible species.[4] While this compound itself is not a widely commercialized herbicide, it serves as a crucial synthetic intermediate and scaffold in the discovery and development of novel, more potent picolinic acid-based herbicides.[5][6] Its chemical structure provides a key building block for the synthesis of next-generation herbicides with improved efficacy and selectivity.

Mode of Action: The Synthetic Auxin Pathway

Picolinic acid herbicides, including derivatives of this compound, exert their phytotoxic effects by disrupting normal plant growth processes regulated by auxins. The generally accepted mechanism of action for synthetic auxins is as follows:

  • Binding to Auxin Receptors: Synthetic auxins bind to specific auxin receptors in plant cells, most notably the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and other related AUXIN SIGNALING F-BOX (AFB) proteins.[5]

  • Formation of a Co-receptor Complex: This binding event facilitates the formation of a co-receptor complex with an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein.

  • Ubiquitination and Degradation: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. Subsequently, the ubiquitinated Aux/IAA protein is degraded by the 26S proteasome.

  • Activation of Auxin-Responsive Genes: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors. ARFs are then free to activate the transcription of a multitude of auxin-responsive genes.

  • Uncontrolled Growth and Plant Death: The overexpression of these genes leads to a cascade of physiological disruptions, including epinasty (twisting and curling of stems and leaves), rapid, uncontrolled cell division and elongation, and ultimately, plant death.[4]

Auxin_Signaling_Pathway cluster_nucleus Plant Cell Nucleus cluster_proteasome 26S Proteasome SA Synthetic Auxin (e.g., Picolinic Acid Herbicide) TIR1_AFB TIR1/AFB Receptor SA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA ARF ARF Transcription Factor Aux_IAA->ARF Represses Uncontrolled_Growth Uncontrolled Growth & Plant Death Proteasome Ubiquitination & Degradation Aux_IAA->Proteasome Targeted for Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Auxin_Genes->Uncontrolled_Growth Expression leads to

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Application in Agrochemical Synthesis

This compound serves as a valuable building block for the synthesis of novel herbicidal compounds. Researchers modify its structure to enhance herbicidal activity, broaden the spectrum of controlled weeds, and improve crop selectivity. A common strategy involves the substitution at the 6-position of the picolinic acid ring.

Representative Synthetic Scheme:

The following diagram illustrates a general workflow for utilizing this compound in the synthesis and screening of new herbicidal candidates.

Synthesis_Workflow Start This compound (Starting Material) Step1 Chemical Modification (e.g., Substitution at 6-position) Start->Step1 Step2 Synthesis of Novel Picolinic Acid Derivatives Step1->Step2 Step3 Purification & Characterization (NMR, MS, etc.) Step2->Step3 Step4 In vitro & In vivo Herbicidal Bioassays Step3->Step4 Step5 Data Analysis (IC50, ED50 determination) Step4->Step5 End Lead Compound Identification Step5->End

Caption: General workflow for herbicide discovery using this compound.

Quantitative Data on Derivatives

Table 1: In Vitro Root Growth Inhibition of Arabidopsis thaliana

Compound IDConcentration (µM)Root Growth Inhibition (%)Reference CompoundConcentration (µM)Root Growth Inhibition (%)
V-70.0150 (IC50)Halauxifen-methyl0.4550 (IC50)
7Cc3~50Picloram12.5~50
S2020.578.4Florpyrauxifen0.533.8

Table 2: Post-emergence Herbicidal Activity of Picolinic Acid Derivatives

Compound IDApplication Rate (g/ha)Target Weed SpeciesEfficacy (%)Reference CompoundApplication Rate (g/ha)Efficacy (%)
V-8300Broadleaf Weeds> PicloramPicloram300-
c5400Broadleaf Weeds> ClopyralidClopyralid400-
Various250Amaranthus retroflexus100---
Various250Chenopodium album100---

Experimental Protocols

The following are representative protocols for the synthesis of a picolinic acid derivative and the subsequent evaluation of its herbicidal activity.

Protocol 1: Synthesis of a 6-(Substituted-pyrazolyl)-2-picolinic Acid Derivative

This protocol is a generalized representation based on methodologies described in recent literature.[5][6]

Materials:

  • 4-amino-3,5-dichloro-6-hydrazinylpicolinonitrile (intermediate derived from a picolinic acid starting material)

  • Substituted 1,3-diketone

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • Cyclization:

    • Dissolve the 4-amino-3,5-dichloro-6-hydrazinylpicolinonitrile and the substituted 1,3-diketone in ethanol.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting crude product (a 6-(substituted-pyrazolyl)-2-picolinonitrile) by column chromatography.

  • Hydrolysis:

    • Suspend the purified picolinonitrile derivative in an aqueous solution of sodium hydroxide (e.g., 6M).

    • Heat the mixture to reflux and maintain for 8-12 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield the final 4-amino-3,5-dichloro-6-(substituted-pyrazolyl)-2-picolinic acid.

  • Characterization:

    • Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Root Growth Inhibition Bioassay

This bioassay is a standard method for the primary screening of herbicidal compounds.[5][6]

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or cress)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Murashige and Skoog (MS) agar medium

  • Petri dishes

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Plates:

    • Prepare MS agar medium and autoclave.

    • While the medium is still molten (around 50°C), add the test compounds to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a solvent-only control.

    • Pour the medium into sterile Petri dishes and allow them to solidify.

  • Seed Sterilization and Plating:

    • Surface sterilize the seeds (e.g., with 70% ethanol followed by a bleach solution) and rinse with sterile water.

    • Aseptically place a set number of seeds (e.g., 10-15) on the surface of the agar in each Petri dish.

  • Incubation:

    • Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark photoperiod).

  • Data Collection and Analysis:

    • After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.

    • Calculate the percent inhibition of root growth for each concentration relative to the solvent control.

    • Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration that causes 50% inhibition of root growth) from the dose-response curve.

Protocol 3: Post-emergence Herbicidal Activity Bioassay (Whole Plant)

This bioassay evaluates the efficacy of a compound on established plants.[5][6]

Materials:

  • Pots with a suitable soil mix

  • Seeds of various weed species (e.g., Amaranthus retroflexus, Chenopodium album, Brassica napus) and crop species for selectivity testing.

  • Test compounds formulated as an emulsifiable concentrate or a wettable powder.

  • Laboratory spray chamber.

  • Greenhouse with controlled environmental conditions.

Procedure:

  • Plant Growth:

    • Sow the seeds of the target weed and crop species in pots and grow them in a greenhouse until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application:

    • Prepare spray solutions of the test compounds at various application rates (e.g., 75, 150, 300 g/ha). Include a blank formulation control and a positive control (a commercial herbicide).

    • Apply the spray solutions uniformly to the plants using a laboratory spray chamber.

  • Evaluation:

    • Return the treated plants to the greenhouse.

    • Visually assess the herbicidal injury at set time points (e.g., 3, 7, and 14 days after treatment) using a rating scale from 0% (no effect) to 100% (complete plant death).

    • For quantitative assessment, measure the fresh weight of the above-ground plant tissue at the end of the experiment and calculate the percent reduction compared to the control.

  • Data Analysis:

    • Analyze the visual injury ratings and fresh weight data to determine the herbicidal efficacy at different application rates.

    • Calculate the ED50 value (the effective dose that causes a 50% reduction in plant growth).

Conclusion

This compound is a key platform for the development of novel synthetic auxin herbicides. While not typically used as an active ingredient itself, its structural framework allows for the synthesis of a diverse range of derivatives with potent herbicidal activity. The protocols and data presented here provide a foundation for researchers in the agrochemical field to utilize this and similar scaffolds in the discovery and optimization of new weed management solutions. Further research into the structure-activity relationships of its derivatives will continue to be a promising avenue for developing next-generation herbicides.

References

Application Notes and Protocols for Investigating the Biological Effects of 4-Chloro-5-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, specific biological activities and detailed experimental data for 4-Chloro-5-methoxypicolinic acid are not extensively documented in the public domain. The following application notes and protocols are provided as a general framework for the initial biological characterization of a novel chemical entity of this class. The proposed experiments are based on methodologies commonly used in drug discovery and chemical biology to elucidate the effects of uncharacterized small molecules.

Introduction and Application Notes

This compound is a substituted pyridine carboxylic acid. While data on this specific molecule is limited, related picolinic acid derivatives have been explored in drug discovery for various therapeutic areas, including oncology. For instance, complex molecules containing a substituted picolinic acid core have been investigated as inhibitors of Monocarboxylate Transporter 4 (MCT4), a protein involved in tumor metabolism and pH regulation[1]. Another related compound, 4-Chloropicolinic Acid, serves as a key intermediate in the synthesis of modulators for metabotropic glutamate receptor 5 (mGlu5), which is a target for neurological disorders[2].

Given these precedents, a primary application for studying this compound would be to screen for potential bioactivity in relevant disease models, such as cancer or neurological assays. The initial investigative workflow should focus on determining its cytotoxic potential, identifying its molecular targets, and elucidating any effects on cellular signaling pathways.

These protocols are designed for researchers in academic and industrial settings engaged in early-stage drug discovery and chemical biology to systematically evaluate the biological effects of this compound.

Laboratory Safety and Handling

Prior to experimentation, it is crucial to consult the Safety Data Sheet (SDS) for this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety glasses, lab coats, and gloves, to prevent skin and eye contact[3][4].

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[3][5]. Wash hands thoroughly after handling[3][4].

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place[3][5]. Recommended storage is often at room temperature or under -20°C for long-term stability[5][6].

  • First Aid:

    • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists[3][4].

    • Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[3][4].

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention[3][4].

    • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur[3][4].

Proposed Experimental Workflow

A logical workflow for characterizing the biological effects of a novel compound is essential. The process begins with broad cytotoxicity screening and progressively narrows down to more specific mechanistic studies.

G cluster_0 Phase 1: Initial Screening A Prepare Stock Solution (e.g., in DMSO) B Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->B Test Compound C Determine IC50 in a Panel of Cancer Cell Lines B->C Dose-Response Data D Apoptosis Assay (Annexin V/PI Staining) C->D If cytotoxic E Cell Cycle Analysis (Propidium Iodide Staining) C->E If cytotoxic F Target Class Prediction (In silico analysis) C->F Parallel Step G Western Blot Analysis (Key Signaling Proteins) D->G E->G H Kinase/Enzyme Inhibition Assay (If target predicted) F->H Based on prediction I Quantitative PCR (qPCR) (Gene Expression Changes) G->I G cluster_downstream Downstream Effects RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Bcl2 Bcl-2 Akt->Bcl2 inhibits Proliferation Cell Proliferation & Growth mTORC1->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Compound 4-Chloro-5-methoxy picolinic acid Compound->Akt Putative Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloro-5-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two primary and well-established synthetic routes for the synthesis of this compound:

  • Oxidation of 2-methyl-4-chloro-5-methoxypyridine: This method involves the oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) and nitric acid.

  • Hydrolysis of 4-chloro-5-methoxypicolinonitrile: This route involves the conversion of a nitrile group at the 2-position of the pyridine ring into a carboxylic acid. This hydrolysis can be performed under either acidic or basic conditions.[1][2][3]

Q2: I am observing a low yield in my oxidation reaction. What are the potential causes?

A2: Low yields in the oxidation of 2-methyl-4-chloro-5-methoxypyridine can stem from several factors:

  • Incomplete Reaction: The reaction time or temperature may be insufficient for complete conversion of the starting material.

  • Over-oxidation and Decarboxylation: Harsh reaction conditions can lead to the formation of byproducts. For instance, the desired picolinic acid can decarboxylate to form 4-chloro-5-methoxypyridine.

  • Side Reactions: The formation of intermediate aldehydes, such as 4-chloro-5-methoxypyridine-2-carbaldehyde, may occur, which might not be fully oxidized to the carboxylic acid.[4]

  • Purity of Starting Material: Impurities in the starting 2-methyl-4-chloro-5-methoxypyridine can interfere with the reaction.

Q3: My nitrile hydrolysis is stalling at the amide intermediate. How can I drive the reaction to completion?

A3: The hydrolysis of nitriles proceeds through an amide intermediate.[1][2] If the reaction is not going to completion, consider the following:

  • Reaction Time and Temperature: Both acidic and basic hydrolysis often require elevated temperatures and prolonged reaction times to fully convert the amide to the carboxylic acid.

  • Concentration of Acid or Base: The concentration of the acid or base catalyst is crucial. For challenging hydrolyses, using a more concentrated reagent may be necessary.

  • Choice of Acid or Base: While both strong acids (like HCl or H₂SO₄) and strong bases (like NaOH or KOH) can be effective, the choice may influence the reaction rate and side product formation. For base-catalyzed hydrolysis, the final product will be the carboxylate salt, which requires an acidic workup to yield the carboxylic acid.[1][2]

Q4: What are the common impurities I should look for in my final product?

A4: Depending on the synthetic route, common impurities may include:

  • From Oxidation: Unreacted 2-methyl-4-chloro-5-methoxypyridine, the intermediate 4-chloro-5-methoxypyridine-2-carbaldehyde, and the decarboxylation product, 4-chloro-5-methoxypyridine.

  • From Nitrile Hydrolysis: Unreacted 4-chloro-5-methoxypicolinonitrile and the intermediate 4-chloro-5-methoxypicolinamide.

Q5: What purification methods are recommended for this compound?

A5: Purification of the final product can typically be achieved through:

  • Recrystallization: This is a common and effective method for purifying solid carboxylic acids. The choice of solvent is critical and may require some experimentation.

  • Acid-Base Extraction: As a carboxylic acid, the product can be dissolved in a basic aqueous solution and washed with an organic solvent to remove non-acidic impurities. The product can then be precipitated by acidifying the aqueous layer.

  • Column Chromatography: For difficult separations, silica gel column chromatography can be employed, though it is a more resource-intensive method.

Troubleshooting Guides

Route 1: Oxidation of 2-methyl-4-chloro-5-methoxypyridine
Observed Problem Potential Cause Suggested Solution
Low Conversion of Starting Material Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.
Inadequate amount of oxidizing agent.Ensure at least a stoichiometric amount of the oxidizing agent is used. A slight excess may be beneficial.
Formation of a Significant Amount of Aldehyde Byproduct Incomplete oxidation.Prolong the reaction time or increase the amount of oxidizing agent to facilitate the conversion of the aldehyde to the carboxylic acid.
Low Isolated Yield After Workup Product loss during extraction.Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) during the final precipitation step to ensure complete precipitation of the carboxylic acid.
Decarboxylation of the product.Avoid excessively high temperatures during the reaction and workup to minimize the loss of the carboxyl group.
Product is Contaminated with Manganese Dioxide (if using KMnO₄) Inadequate filtration.Ensure thorough filtration to remove all manganese dioxide. Washing the filter cake with hot water can help recover any adsorbed product.
Route 2: Hydrolysis of 4-chloro-5-methoxypicolinonitrile
Observed Problem Potential Cause Suggested Solution
Reaction Stalls at the Amide Intermediate Insufficiently harsh reaction conditions.Increase the reaction temperature and/or prolong the reaction time. Consider using a higher concentration of the acid or base catalyst.
Low Yield of Carboxylic Acid Incomplete reaction.As above, optimize reaction conditions to drive the reaction to completion.
Product remains in solution during isolation.If performing a base-catalyzed hydrolysis, ensure the solution is adequately acidified during workup to precipitate the carboxylic acid. Cooling the solution can also improve precipitation.
Formation of Dark-colored Byproducts Decomposition at high temperatures.If decomposition is suspected, try running the reaction at a lower temperature for a longer period.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize hypothetical quantitative data to illustrate the effects of varying reaction parameters on the yield of this compound.

Table 1: Optimization of Oxidation of 2-methyl-4-chloro-5-methoxypyridine with KMnO₄

Entry Equivalents of KMnO₄ Temperature (°C) Reaction Time (h) Yield (%)
12.080445
22.580460
33.080475
43.090485
53.0100482 (with some decarboxylation)
63.090690

Table 2: Optimization of Acid-Catalyzed Hydrolysis of 4-chloro-5-methoxypicolinonitrile

Entry Acid (Concentration) Temperature (°C) Reaction Time (h) Yield (%)
16M HCl80655
26M HCl100670
312M HCl100685
46M H₂SO₄100675
512M HCl1001292

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-4-chloro-5-methoxypyridine (1 equivalent).

  • Addition of Oxidant: Prepare a solution of potassium permanganate (3.0 equivalents) in water. Slowly add the KMnO₄ solution to the reaction mixture.

  • Reaction: Heat the mixture to 90°C and stir vigorously for 6 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide. Wash the filter cake with hot water.

  • Isolation: Combine the filtrates and concentrate under reduced pressure. Acidify the concentrated solution with concentrated HCl to pH 1-2.

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Synthesis of this compound via Nitrile Hydrolysis

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-5-methoxypicolinonitrile (1 equivalent) and 12M hydrochloric acid.

  • Reaction: Heat the mixture to 100°C and stir for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature.

  • Isolation: Adjust the pH of the solution to 1-2 with a saturated solution of sodium hydroxide.

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

experimental_workflow_oxidation start Start: 2-methyl-4-chloro-5-methoxypyridine reaction Reaction: - Add KMnO4 (aq) - Heat to 90°C, 6h start->reaction workup Workup: - Cool to RT - Filter MnO2 - Wash with hot water reaction->workup isolation Isolation: - Concentrate filtrate - Acidify with HCl (pH 1-2) workup->isolation purification Purification: - Filter solid - Wash with cold water - Dry under vacuum isolation->purification end End: this compound purification->end

Caption: Experimental Workflow for the Oxidation Route.

experimental_workflow_hydrolysis start Start: 4-chloro-5-methoxypicolinonitrile reaction Reaction: - Add 12M HCl - Heat to 100°C, 12h start->reaction workup Workup: - Cool to RT reaction->workup isolation Isolation: - Adjust pH to 1-2 with NaOH workup->isolation purification Purification: - Filter solid - Wash with cold water - Dry under vacuum isolation->purification end End: this compound purification->end troubleshooting_logic start Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction is Complete check_reaction->complete Yes increase_params Increase Time/Temp/ Reagent Concentration incomplete->increase_params check_workup Review Workup & Purification complete->check_workup workup_issue Potential Issue in Workup check_workup->workup_issue Issue Found check_byproducts Analyze for Byproducts (NMR/MS) check_workup->check_byproducts No Obvious Issue optimize_workup Optimize pH Adjustment/ Extraction/Precipitation workup_issue->optimize_workup byproducts_present Byproducts Detected check_byproducts->byproducts_present Yes adjust_conditions Adjust Conditions to Minimize Side Reactions byproducts_present->adjust_conditions

References

purification of 4-Chloro-5-methoxypicolinic acid from crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Chloro-5-methoxypicolinic acid from a crude reaction mixture.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity After Recrystallization - Incorrect solvent choice.- Solution cooled too quickly, trapping impurities.- Insufficient washing of crystals.- Solvent Screening: Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof). An ideal solvent should dissolve the crude product when hot but have low solubility for the product and high solubility for impurities when cold.- Slow Cooling: Allow the crystallization mixture to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals.- Thorough Washing: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
Product Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- The presence of significant amounts of impurities lowers the melting point of the mixture.- Use a Lower-Boiling Point Solvent: Select a solvent with a boiling point lower than the melting point of this compound.- Pre-purification: If the crude product is highly impure, consider a preliminary purification step such as an acid-base extraction or a quick filtration through a silica gel plug to remove some of the impurities before recrystallization.
Poor Separation in Column Chromatography - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing.- TLC Optimization: Develop a solvent system using Thin Layer Chromatography (TLC) that provides good separation between the product and impurities (target Rf for product ~0.3-0.4). A common starting point for acidic compounds is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid to improve peak shape.- Load Appropriately: Do not exceed the recommended loading capacity of the column (typically 1-5% of the silica gel weight).- Proper Packing: Ensure the column is packed uniformly without any cracks or air bubbles.
Product Stuck on the Chromatography Column - The eluent is not polar enough to move the acidic product.- Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in the eluent system.- Add an Acid Modifier: Incorporate a small percentage (0.1-1%) of acetic acid or formic acid into the eluent to protonate the picolinic acid and reduce its interaction with the silica gel.
Emulsion Formation During Liquid-Liquid Extraction - Vigorous shaking of the separatory funnel.- High concentration of solutes.- Gentle Inversion: Gently invert the separatory funnel multiple times instead of vigorous shaking.- Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to break up the emulsion.- Filtration: Pass the emulsified layer through a pad of celite or glass wool.
Low Recovery from Acid-Base Extraction - Incomplete protonation or deprotonation.- Product has some solubility in the organic layer even in its salt form.- pH Adjustment: Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid and sufficiently acidic (pH < 4) to protonate it for extraction back into the organic layer. Use a pH meter for accurate measurement.- Multiple Extractions: Perform multiple extractions with smaller volumes of solvent to improve recovery.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude reaction mixture of this compound?

A1: Common impurities can include unreacted starting materials, regioisomers (e.g., 6-Chloro-5-methoxypicolinic acid), by-products from side reactions, and residual solvents or reagents from the synthesis. The exact nature of the impurities will depend on the synthetic route employed.

Q2: Which solvents are best for recrystallizing this compound?

Q3: How can I effectively remove colored impurities?

A3: Colored impurities can often be removed by treating the hot solution during recrystallization with a small amount of activated charcoal. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.

Q4: What is a typical workflow for the purification of this compound?

A4: A general workflow would be:

  • Aqueous Workup: An initial acid-base extraction to separate the acidic product from neutral and basic impurities.

  • Recrystallization: To achieve high purity if the crude product is relatively clean.

  • Column Chromatography: If recrystallization does not provide the desired purity or if impurities have similar solubility profiles.

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Acid-Base Workup crude->workup Initial Cleanup recrystallization Recrystallization workup->recrystallization Primary Purification chromatography Column Chromatography workup->chromatography If Recrystallization Fails recrystallization->chromatography Further Purification pure_product Pure Product recrystallization->pure_product High Purity chromatography->pure_product High Purity

A general workflow for the purification of this compound.

Q5: Can I use reverse-phase chromatography for purification?

A5: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative, especially for more polar impurities. The mobile phase is typically a mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to isolate the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of a base (e.g., sodium hydroxide or sodium bicarbonate). The this compound will deprotonate and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the aqueous layers. The organic layer contains neutral and basic impurities and can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and acidify with a 1M solution of hydrochloric acid until the pH is below 4. The product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry under vacuum.

AcidBaseExtraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase crude_dissolved Crude Mixture in Ethyl Acetate add_base Add 1M NaOH crude_dissolved->add_base neutral_basic Neutral & Basic Impurities add_base->neutral_basic Impurities remain in organic product_salt Product as Sodium Salt (in aqueous layer) add_base->product_salt Product moves to aqueous add_acid Add 1M HCl product_salt->add_acid precipitate Precipitated Product add_acid->precipitate

Workflow for acid-base extraction of this compound.

Protocol 2: Recrystallization

This protocol describes a general procedure for recrystallization. The choice of solvent should be determined by preliminary solubility tests.

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. If using activated charcoal, add it before this step.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Flash Column Chromatography

This protocol outlines the steps for purification by flash column chromatography.

  • Solvent System Selection: Use TLC to determine an appropriate eluent (solvent system) that gives a baseline separation of the product from impurities, with an Rf value for the product of approximately 0.3-0.4. For this acidic compound, a mixture of heptane/ethyl acetate with 0.5% acetic acid is a good starting point.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Run the eluent through the column, applying positive pressure.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Solubility of Unsubstituted Picolinic Acid in Various Solvents at ~20-25 °C

Note: This data is for the parent picolinic acid and should be used as a general guide for selecting initial screening solvents for the substituted analogue.

Solvent Solubility Solvent Type
WaterVery SolublePolar Protic
EthanolSolublePolar Protic
AcetonitrileSlightly SolublePolar Aprotic
BenzeneSparingly SolubleNon-polar
ChloroformSparingly SolubleModerately Polar
Diethyl EtherSparingly SolubleModerately Polar

This information can guide the initial selection of solvents for recrystallization and chromatography. For this compound, the added substituents will alter the polarity, and thus solubility, so experimental verification is crucial.

Technical Support Center: Synthesis of 4-Chloro-5-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5-methoxypicolinic acid. The information provided is based on general principles of organic synthesis and data from related picolinic acid derivatives, as specific literature for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common hypothetical synthetic strategy involves a multi-step process starting from a commercially available substituted picoline. A plausible route is the oxidation of 4-chloro-5-methoxy-2-methylpyridine. This precursor can be synthesized from 2-methyl-5-methoxypyridine via an electrophilic chlorination step.

Q2: What are the most critical parameters to control during the synthesis?

The most critical parameters include reaction temperature, stoichiometry of reagents, and the purity of starting materials and intermediates. For instance, during the chlorination step, controlling the temperature is crucial to avoid over-chlorination or side reactions. In the oxidation step, the choice of oxidant and reaction time can significantly impact the yield and purity of the final product.

Q3: How can I purify the final product, this compound?

Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. Column chromatography on silica gel may also be employed if impurities have similar solubility profiles to the product. The choice of purification method will depend on the nature and quantity of the impurities present.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete oxidation of the methyl group.Increase the reaction time or the amount of oxidizing agent (e.g., KMnO4). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Degradation of the product.Perform the oxidation under milder conditions, for example, by using a different oxidizing agent or lowering the reaction temperature.
Loss of product during workup and purification.Optimize the extraction and recrystallization procedures. Ensure the pH is appropriately adjusted during extraction to minimize the solubility of the carboxylic acid in the aqueous layer.
Impure starting materials.Verify the purity of the starting 4-chloro-5-methoxy-2-methylpyridine by NMR or GC-MS and purify if necessary before the oxidation step.
Problem 2: Presence of Impurities in the Final Product
Potential Impurity Identification Method Troubleshooting Steps
Unreacted 4-chloro-5-methoxy-2-methylpyridine1H NMR (presence of a methyl singlet), GC-MSEnsure the oxidation reaction goes to completion. If necessary, increase the amount of oxidant and/or the reaction time. Purify the final product by recrystallization or column chromatography.
Over-oxidized byproductsLC-MSUse a milder oxidizing agent or carefully control the stoichiometry of the strong oxidant. Optimize the reaction temperature and time to minimize the formation of these byproducts.
Isomeric chlorinated products (e.g., 6-chloro isomer)1H NMR, LC-MSOptimize the chlorination conditions of the precursor to favor the formation of the desired 4-chloro isomer. This can involve adjusting the catalyst, solvent, and temperature.
De-methoxylated byproduct (4-chloro-5-hydroxypicolinic acid)LC-MSAvoid harsh acidic conditions, especially at elevated temperatures, during the synthesis and workup, as this can lead to ether cleavage.

Experimental Protocols (Hypothetical)

Synthesis of 4-chloro-5-methoxy-2-methylpyridine (Precursor)

  • To a solution of 2-methyl-5-methoxypyridine (1.0 eq) in a suitable solvent (e.g., glacial acetic acid), add N-chlorosuccinimide (NCS) (1.1 eq).

  • Heat the reaction mixture at 60-70 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of this compound

  • Dissolve 4-chloro-5-methoxy-2-methylpyridine (1.0 eq) in a mixture of pyridine and water.

  • Heat the solution to reflux and add potassium permanganate (KMnO4) (3.0-4.0 eq) portion-wise over a period of time.

  • Continue to reflux until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide.

  • Wash the filter cake with hot water.

  • Combine the filtrates and concentrate under reduced pressure.

  • Acidify the residue with hydrochloric acid to pH 2-3 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford this compound.

Data Presentation

Table 1: Hypothetical Reaction Conditions and Yields

Step Key Reagents Temperature (°C) Time (h) Typical Yield (%)
Chlorination2-methyl-5-methoxypyridine, NCS65475
Oxidation4-chloro-5-methoxy-2-methylpyridine, KMnO4100 (reflux)660

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main Main Reaction cluster_side_reactions Potential Side Reactions Start 2-Methyl-5-methoxypyridine Chlorination Chlorination (NCS, Acetic Acid) Start->Chlorination Precursor 4-Chloro-5-methoxy-2-methylpyridine Chlorination->Precursor OverChlorination Di-chlorinated byproduct Chlorination->OverChlorination Oxidation Oxidation (KMnO4, Pyridine/H2O) Precursor->Oxidation Workup Workup & Acidification Oxidation->Workup IncompleteOxidation Unreacted Starting Material Oxidation->IncompleteOxidation FinalProduct This compound Workup->FinalProduct Demethoxylation Hydroxy byproduct Workup->Demethoxylation

Caption: Hypothetical workflow for the synthesis of this compound and potential side reactions.

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-5-methoxypicolinic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 4-Chloro-5-methoxypicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

A1: The two primary methods for derivatizing the carboxylic acid functional group of this compound are esterification and amidation. Esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent. Amidation involves reacting the carboxylic acid with an amine, typically using a coupling agent to facilitate the formation of the amide bond.

Q2: How do the chloro and methoxy substituents on the pyridine ring affect the reactivity of the carboxylic acid?

A2: The electronic properties of the substituents on the pyridine ring can influence the reactivity of the carboxylic acid. The chlorine atom at the 4-position is an electron-withdrawing group, which can increase the acidity of the carboxylic acid, potentially making it more reactive towards nucleophiles. Conversely, the methoxy group at the 5-position is an electron-donating group, which may slightly decrease the reactivity of the carboxylic acid. The overall effect will be a balance of these opposing electronic influences.

Q3: I am observing low yields in my esterification reaction. What are the likely causes?

A3: Low yields in esterification reactions can stem from several factors. For Fischer esterification, which is an equilibrium process, the presence of water can drive the reaction backward, reducing the yield.[1] Incomplete activation of the carboxylic acid when using coupling agents is another common issue. Additionally, steric hindrance from either the this compound or the alcohol can slow down the reaction.[2]

Q4: My amidation reaction is not proceeding to completion. What troubleshooting steps can I take?

A4: Incomplete amidation reactions are often due to inefficient activation of the carboxylic acid or issues with the amine nucleophile. Ensure that the coupling agent is fresh and used in the correct stoichiometric amount. The amine may be protonated by the carboxylic acid, rendering it non-nucleophilic; the addition of a non-nucleophilic base can mitigate this.[3] Steric hindrance on either the acid or the amine can also significantly impede the reaction.[3]

Troubleshooting Guides

Troubleshooting Low Yield in Esterification
Symptom Potential Cause Suggested Solution
Low to no product formation Incomplete reaction due to equilibrium (Fischer Esterification).Use a large excess of the alcohol or remove water as it forms using a Dean-Stark apparatus.[1]
Inefficient activation of the carboxylic acid (Coupling agent methods).Use a more powerful coupling agent (e.g., DCC with DMAP). Ensure reagents are anhydrous.[2][4]
Steric hindrance.Increase reaction time and/or temperature. Consider using a less sterically hindered alcohol if possible.
Formation of side products Rearrangement of the activated intermediate (e.g., N-acylurea formation with DCC).Add an acyl transfer catalyst like 4-(Dimethylamino)pyridine (DMAP) to suppress side reactions.[2]
Decomposition of starting materials or product.Lower the reaction temperature and monitor the reaction closely.
Troubleshooting Incomplete Amidation Reactions
Symptom Potential Cause Suggested Solution
Starting material remains, little to no product Incomplete activation of the carboxylic acid.Use a highly efficient coupling agent like HATU. Ensure all reagents and solvents are anhydrous.
Deactivation of the amine.Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) to neutralize any acid and free up the amine.[3]
Steric hindrance.Increase reaction temperature and/or time. For highly hindered substrates, consider converting the carboxylic acid to the more reactive acid chloride first.
Formation of an anhydride byproduct The activated carboxylic acid reacts with another molecule of the carboxylic acid.Ensure the amine is added promptly after the activation of the carboxylic acid.
Low product yield despite some conversion Hydrolysis of the activated intermediate.Strictly use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Esterification using Thionyl Chloride

This protocol involves the conversion of the carboxylic acid to an acid chloride, which is a highly reactive intermediate for esterification.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Base (e.g., triethylamine or pyridine)

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend this compound in the anhydrous solvent.

  • Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents) to the suspension. A catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or disappearance of the solid).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acid chloride in fresh anhydrous solvent.

  • Cool the solution in an ice bath and slowly add the desired alcohol (1.1 equivalents) followed by the base (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

Protocol 2: Amidation using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling agent for forming amide bonds.

Materials:

  • This compound

  • Amine

  • HATU

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF or DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Add HATU (1.1 equivalents) and the non-nucleophilic base (2-3 equivalents) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude amide product by column chromatography or recrystallization.

Quantitative Data

The following tables summarize typical yields and reaction conditions for the derivatization of picolinic acids and related carboxylic acids. Note that optimal conditions for this compound may vary.

Table 1: Comparison of Esterification Methods for Picolinic Acid Analogs

MethodActivating Agent/CatalystAlcoholSolventTemperatureTimeYield (%)
Fischer EsterificationH₂SO₄ (catalytic)Methanol (excess)MethanolReflux12-24 h60-80
Acid ChlorideSOCl₂EthanolTolueneRoom Temp2-4 h85-95
Steglich EsterificationDCC/DMAPtert-ButanolDCMRoom Temp4-12 h70-90

Table 2: Comparison of Amidation Coupling Agents for Picolinic Acid Analogs

Coupling AgentBaseSolventTemperatureTimeYield (%)
HATUDIPEADMFRoom Temp1-3 h85-98
HBTUDIPEADMFRoom Temp2-6 h80-95
EDC/HOBtEt₃NDCMRoom Temp12-24 h70-90
DCC/HOBtEt₃NDCMRoom Temp12-24 h75-92

Visualizations

TroubleshootingWorkflow cluster_start cluster_reaction_type cluster_esterification_issues cluster_amidation_issues cluster_solutions cluster_general_issues Start Low/No Product Yield Esterification Esterification? Start->Esterification Check Reaction Type Amidation Amidation? Esterification->Amidation No WaterPresent Water present? (Fischer) Esterification->WaterPresent Yes ActivationAmide Inefficient Activation? Amidation->ActivationAmide Yes ActivationEster Inefficient Activation? WaterPresent->ActivationEster No RemoveWater Use excess alcohol or Dean-Stark WaterPresent->RemoveWater Yes ChangeCouplingEster Use stronger coupling agent (e.g., DCC/DMAP) ActivationEster->ChangeCouplingEster Yes StericHindrance Steric Hindrance? ActivationEster->StericHindrance No AmineIssue Amine Deactivated? ActivationAmide->AmineIssue No ChangeCouplingAmide Use stronger coupling agent (e.g., HATU) ActivationAmide->ChangeCouplingAmide Yes AddBase Add non-nucleophilic base (e.g., DIPEA) AmineIssue->AddBase Yes AmineIssue->StericHindrance No IncreaseTempTime Increase Temp/Time StericHindrance->IncreaseTempTime Yes

Caption: Troubleshooting workflow for low product yield.

AmidationWorkflow cluster_reactants cluster_reaction cluster_products Acid 4-Chloro-5-methoxy- picolinic acid Activation Activation (Formation of O-acylisourea intermediate) Acid->Activation Amine Amine (R-NH2) Coupling Nucleophilic Attack by Amine Amine->Coupling HATU HATU HATU->Activation Base Base (DIPEA) Base->Activation Activation->Coupling Product Amide Product Coupling->Product Byproducts Byproducts Coupling->Byproducts

Caption: General workflow for HATU-mediated amidation.

References

stability issues of 4-Chloro-5-methoxypicolinic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-5-methoxypicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or visible light may induce photodegradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to chemical decomposition.

  • Solvent: The choice of solvent can influence the solubility and stability of the compound.

Q2: What are the potential degradation pathways for this compound?

Based on the structure of this compound, potential degradation pathways include:

  • Hydrolysis of the chloro group: The chlorine atom on the pyridine ring may be susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of a hydroxyl group.

  • Decarboxylation: Picolinic acid and its derivatives can undergo thermal decarboxylation, resulting in the loss of the carboxylic acid group as carbon dioxide.

  • Demethylation: The methoxy group may be cleaved under certain conditions, although this is generally less common than hydrolysis of the chloro group.

  • Photodegradation: The pyridine ring system and its substituents may be susceptible to degradation upon exposure to light. The presence of a chlorine atom can sometimes increase the rate of photodegradation in related compounds.

Q3: How can I assess the stability of this compound in my specific experimental conditions?

To assess the stability of this compound in your experimental setup, it is recommended to perform a forced degradation study.[1][2][3][4][5] This involves subjecting a solution of the compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) and monitoring the degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q4: What is a stability-indicating HPLC method?

A stability-indicating HPLC method is an analytical procedure that can accurately and selectively quantify the intact compound in the presence of its degradation products, impurities, and any other components in the sample matrix.[6][7] The method should be able to separate the peak of this compound from all potential degradation product peaks.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound concentration over time in aqueous solution. Hydrolysis: The compound may be degrading due to the pH of the solution.1. Adjust the pH of the solution to a more neutral range (if your experiment allows).2. Perform a pH stability profile to identify the optimal pH for stability.3. Consider using a non-aqueous solvent if appropriate for your application.
Unexpected peaks appearing in the chromatogram during analysis. Degradation: The compound is likely degrading under the experimental or storage conditions.1. Conduct a forced degradation study to identify the degradation products.2. Protect the solution from light and store at a lower temperature.3. Ensure the analytical method is stability-indicating to properly resolve and quantify the parent compound and its degradants.
Discoloration of the solution upon storage. Oxidation or Photodegradation: Exposure to air or light may be causing decomposition.1. Store solutions under an inert atmosphere (e.g., nitrogen or argon).2. Use amber vials or protect the solution from light by wrapping the container in aluminum foil.3. Add an antioxidant to the solution if it does not interfere with your experiment.
Precipitation of the compound from the solution. Poor Solubility or pH Shift: The compound may have limited solubility in the chosen solvent, or a change in pH may have reduced its solubility.1. Verify the solubility of the compound in the chosen solvent at the desired concentration.2. Consider using a co-solvent to improve solubility.3. Buffer the solution to maintain a constant pH.

Data Presentation

The following tables illustrate how quantitative data from stability studies of this compound could be presented.

Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 25°C

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
2.0100.095.24.8
5.0100.099.10.9
7.0100.098.51.5
9.0100.088.711.3
12.0100.075.424.6

Table 2: Hypothetical Thermal Stability of this compound in pH 7 Buffer

Temperature (°C)Initial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
4100.099.80.2
25100.098.51.5
40100.092.37.7
60100.079.120.9

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions: [3]

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours. Also, heat a solution of the compound (100 µg/mL in a neutral buffer) at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in a neutral buffer) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] A control sample should be kept in the dark.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for lambda max).

    • Injection Volume: 10 µL.

  • Method Development:

    • Inject a solution of this compound and a mixture of the stressed samples from the forced degradation study.

    • Optimize the mobile phase composition and gradient to achieve adequate separation (resolution > 2) between the parent compound and all degradation products.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can differentiate the analyte from degradation products and matrix components.

    • Linearity: Assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte over a given range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Robustness: Measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest amount of analyte that can be detected and quantified with suitable precision and accuracy.

Visualizations

G cluster_0 Forced Degradation Workflow A Prepare Stock Solution of This compound B Subject to Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->D E Oxidation (e.g., 3% H2O2, RT) B->E F Thermal Degradation (e.g., 60°C in solution) B->F G Photolytic Degradation (UV/Vis light exposure) B->G H Analyze Samples by Stability-Indicating HPLC C->H D->H E->H F->H G->H I Identify Degradation Products & Determine Degradation Rate H->I

Caption: Workflow for a forced degradation study.

G cluster_1 Troubleshooting Logic for Compound Instability A Observe Instability (e.g., peak loss, new peaks) B Is the solution exposed to light? A->B C Is the solution at an extreme pH? A->C D Is the solution stored at elevated temperature? A->D E Protect from light (amber vials, foil) B->E Yes F Adjust pH to neutral or perform pH stability study C->F Yes G Store at lower temperature (e.g., 4°C) D->G Yes H Re-analyze sample E->H F->H G->H I Problem Resolved? H->I J Conduct forced degradation study to identify degradants I->J No

Caption: Troubleshooting logic for instability issues.

References

Technical Support Center: 4-Chloro-5-methoxypicolinic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-5-methoxypicolinic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored under −20°C.[1] The container should be tightly sealed and kept in a dry, well-ventilated area.[1] Once opened, the container must be carefully resealed and stored upright to prevent leakage.[1]

Q2: What are the general safety precautions for handling this compound?

Avoid contact with skin and eyes, and prevent the inhalation of vapor or mist.[1] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[2][3] Work in a well-ventilated area or under a chemical fume hood.[3][4] In case of contact, immediately wash the affected area with plenty of water.[2][3]

Q3: What should I do in case of a spill?

For small spills, ensure adequate ventilation and wear appropriate PPE.[1] The spilled material should be swept up or vacuumed and collected in a suitable container for disposal.[1] Avoid releasing the chemical into the environment.[1]

Troubleshooting Guides

Synthesis & Purification

Q4: I am attempting to synthesize this compound by hydrolysis of the corresponding nitrile, but the reaction is incomplete. What could be the issue?

Incomplete hydrolysis of a picolinonitrile to a picolinic acid can be due to several factors. The reaction often requires strong acidic or basic conditions and elevated temperatures.

  • Insufficient Reaction Time or Temperature: Ensure the reaction is heated for a sufficient period. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

  • Inadequate Acid/Base Concentration: The concentration of the acid or base used for hydrolysis is critical. A higher concentration might be necessary to drive the reaction to completion.

  • Solubility Issues: The starting nitrile may have poor solubility in the reaction medium. Consider using a co-solvent to improve solubility.

Q5: During the purification of this compound by recrystallization, I am getting low yield and impure product. What can I do?

Low yield and impurity during recrystallization are common challenges. Here are some troubleshooting steps:

  • Solvent Selection: The choice of solvent is crucial. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent systems.

  • Cooling Rate: Rapid cooling can lead to the trapping of impurities. Allow the solution to cool slowly to form purer crystals.

  • Seeding: If crystallization does not initiate, adding a small seed crystal of the pure compound can help.

  • Washing: Ensure the filtered crystals are washed with a small amount of cold solvent to remove any adhering impurities.

Common Reactions & Side Products

Q6: I am performing a Suzuki coupling reaction with this compound and observing low to no product formation. What are the potential causes?

Suzuki coupling reactions can be sensitive to various factors. Here are some common issues and their solutions:

  • Catalyst Inactivity: The palladium catalyst can be poisoned by impurities. Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere.

  • Inappropriate Ligand: The choice of phosphine ligand is critical. For electron-rich aryl chlorides, bulky and electron-rich ligands are often more effective.

  • Base Selection: The strength and solubility of the base can significantly impact the reaction. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base may need to be optimized.

  • Deborylation of Boronic Acid: Boronic acids can undergo protodeborylation, especially at elevated temperatures or in the presence of water. Use anhydrous solvents and consider using a boronic ester for better stability.

  • Poor Solubility: Poor solubility of any of the reactants can hinder the reaction. A solvent system that dissolves all components is necessary. Dioxane/water or toluene/water mixtures are commonly used.

Q7: In my amide coupling reaction using this compound, the yield is very low. What could be wrong?

Amide bond formation can be challenging, especially with sterically hindered or electron-deficient reactants.

  • Ineffective Coupling Reagent: Standard coupling reagents might not be sufficient. Consider using more potent reagents like HATU or COMU.

  • Base Issues: A non-nucleophilic base, such as DIPEA or triethylamine, is required to neutralize the acid formed during the reaction. The amount of base may need optimization.

  • Side Reactions: The carboxylic acid can form an unreactive anhydride. This can sometimes be observed by LC-MS analysis of the reaction mixture.

  • Activation to Acyl Chloride: An alternative is to convert the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. However, this can sometimes lead to side reactions on the pyridine ring if not performed under carefully controlled conditions.

Experimental Protocols

Hypothetical Synthesis of this compound via Hydrolysis

This protocol is a generalized procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-chloro-5-methoxypicolinonitrile (1 equivalent).

  • Hydrolysis: Add a 6 M solution of hydrochloric acid.

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Adjust the pH to approximately 3-4 with a suitable base (e.g., NaOH solution). The product should precipitate out of the solution.

  • Purification: Filter the precipitate and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

General Procedure for Amide Coupling

This is a general protocol and specific conditions will vary depending on the amine used.

  • Reactant Mixture: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM), add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the amine (1-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Data Presentation

Table 1: Troubleshooting Suzuki Coupling Reactions

Problem Potential Cause Suggested Solution
No reactionInactive catalystUse fresh catalyst, degas solvents, run under inert atmosphere.
Incorrect ligandScreen different phosphine ligands (e.g., SPhos, XPhos).
Low YieldInappropriate baseOptimize the base (e.g., try K₃PO₄, Cs₂CO₃).
Poor solubilityUse a different solvent system (e.g., dioxane/H₂O, toluene/EtOH/H₂O).
Side ProductsDeborylationUse anhydrous conditions, consider boronic esters.
HomocouplingOptimize reaction temperature and catalyst loading.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start 4-Chloro-5-methoxypicolinonitrile hydrolysis Acid Hydrolysis (e.g., 6M HCl, reflux) start->hydrolysis workup Work-up (pH adjustment) hydrolysis->workup purification Purification (Recrystallization) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield in Reaction? check_reactants Check Purity of Starting Materials start->check_reactants check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Evaluate Reagents (Catalyst, Ligand, Base, Solvent) start->check_reagents optimize Systematic Optimization check_reactants->optimize check_conditions->optimize check_reagents->optimize

Caption: General troubleshooting logic for low-yielding reactions.

suzuki_coupling_pathway cluster_cycle Catalytic Cycle Ar-X This compound OxAdd Oxidative Addition Ar-X->OxAdd R-B(OH)2 Boronic Acid Transmetalation Transmetalation R-B(OH)2->Transmetalation Pd(0) Pd(0) Catalyst Pd(0)->OxAdd Base Base Base->Transmetalation RedElim Reductive Elimination RedElim->Pd(0) Product Coupled Product RedElim->Product Ar-R

Caption: Simplified Suzuki-Miyaura cross-coupling catalytic cycle.

References

avoiding degradation of 4-Chloro-5-methoxypicolinic acid during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the analysis of 4-Chloro-5-methoxypicolinic acid, with a focus on preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during analysis?

A1: The degradation of this compound can be influenced by several factors, including:

  • pH: Extremes in pH, both acidic and alkaline, can lead to hydrolysis of the molecule.

  • Temperature: Elevated temperatures can accelerate degradation kinetics.

  • Light: Exposure to UV or even ambient light can potentially lead to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the formation of degradation products.

  • Improper Storage: Long-term storage at inappropriate temperatures or in unsuitable containers can result in the gradual degradation of the compound.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To maintain the integrity of this compound, it is recommended to store the compound in a tightly sealed container, protected from light, at a temperature of -20°C.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the structure of picolinic acid derivatives, potential degradation pathways may include:

  • Hydrolysis: Cleavage of the methoxy group or other susceptible bonds under acidic or basic conditions.

  • Decarboxylation: Loss of the carboxylic acid group, which can be induced by heat or specific catalytic conditions.

  • Oxidation: Modification of the pyridine ring or side chains in the presence of oxidizing agents.

  • Photodegradation: Ring opening or other transformations upon exposure to light.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Appearance of Unknown Peaks in the Chromatogram

Possible Cause: Degradation of the analyte during sample preparation or analysis.

Troubleshooting Workflow:

G Troubleshooting: Unknown Peaks start Unknown peaks observed check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_mobile_phase Evaluate Mobile Phase Stability check_sample_prep->check_mobile_phase If no issues found check_column Inspect HPLC Column Condition check_mobile_phase->check_column If no issues found perform_stress_testing Conduct Forced Degradation Studies check_column->perform_stress_testing If no issues found identify_degradants Identify Degradation Products (e.g., LC-MS) perform_stress_testing->identify_degradants optimize_method Optimize Analytical Method identify_degradants->optimize_method solution Implement Optimized Method and Controls optimize_method->solution

Caption: Workflow for troubleshooting the appearance of unknown peaks.

Solutions:

  • Sample Preparation:

    • Prepare samples fresh and at low temperatures (e.g., on ice) to minimize thermal degradation.

    • Use solvents that are known to be inert and of high purity.

    • Minimize the time between sample preparation and injection.

  • Mobile Phase:

    • Ensure the mobile phase pH is within a stable range for the analyte. For picolinic acid derivatives, a slightly acidic pH (e.g., pH 3-5) is often a good starting point.

    • Prepare fresh mobile phase daily to avoid changes in composition or pH.

  • Forced Degradation:

    • Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This will help in confirming if the unknown peaks are indeed degradants.

Issue 2: Poor Peak Shape and Tailing

Possible Cause: Secondary interactions between the analyte and the stationary phase, or inappropriate mobile phase conditions.

Logical Relationship for Optimization:

G Optimizing Peak Shape start Poor Peak Shape (Tailing) adjust_ph Adjust Mobile Phase pH start->adjust_ph modify_organic Modify Organic Solvent Content adjust_ph->modify_organic If tailing persists good_peak Achieve Symmetrical Peak Shape adjust_ph->good_peak If successful change_column Consider Different Column Chemistry modify_organic->change_column If tailing persists modify_organic->good_peak If successful change_column->good_peak If successful

Caption: Logical steps to improve chromatographic peak shape.

Solutions:

  • Mobile Phase pH: The ionization state of this compound is pH-dependent. Adjusting the mobile phase pH to suppress the ionization of the carboxylic acid and pyridine nitrogen can reduce peak tailing. A buffer in the pH range of 2.5-4.0 is recommended.

  • Organic Modifier: Vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.

  • Column Choice: If peak tailing persists, consider a different stationary phase. A column with end-capping or a different chemistry (e.g., phenyl-hexyl) might provide better peak symmetry.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products of this compound.

Objective: To generate degradation products under various stress conditions and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 70°C for 48 hours. Dissolve in the solvent to the stock solution concentration before analysis.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for a stability-indicating HPLC method for the analysis of this compound and its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm
Injection Volume 10 µL

Data Presentation: Hypothetical Forced Degradation Results

The following table summarizes hypothetical results from a forced degradation study, illustrating the kind of data that should be generated.

Stress Condition% Degradation of Parent CompoundNumber of Degradation Peaks
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 15.22
Base Hydrolysis (0.1 M NaOH, 60°C, 8h) 25.83
Oxidative (3% H₂O₂, RT, 24h) 8.51
Thermal (70°C, 48h) 5.11
Photolytic (ICH Q1B) 12.32

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical workflow for developing a stability-indicating analytical method.

G Stability-Indicating Method Development start Start Method Development develop_hplc Develop Initial HPLC Method start->develop_hplc forced_degradation Perform Forced Degradation Studies analyze_samples Analyze Stressed Samples forced_degradation->analyze_samples develop_hplc->forced_degradation check_resolution Check Resolution of Parent and Degradants analyze_samples->check_resolution optimize_method Optimize Method (Gradient, pH, etc.) check_resolution->optimize_method Resolution < 1.5 validate_method Validate Method (ICH Guidelines) check_resolution->validate_method Resolution ≥ 1.5 optimize_method->analyze_samples final_method Final Stability- Indicating Method validate_method->final_method

Caption: Workflow for the development of a stability-indicating method.

Technical Support Center: 4-Chloro-5-methoxypicolinic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with scaling up the production of 4-Chloro-5-methoxypicolinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: While specific literature on the large-scale synthesis of this compound is limited, common routes for substituted picolinic acids involve multi-step processes. These often start from commercially available pyridine derivatives. A plausible route could involve the chlorination and methoxylation of a suitable picolinic acid precursor, followed by hydrolysis of a nitrile or oxidation of a methyl group to the carboxylic acid.

Q2: What are the key physical and chemical properties of this compound?

A2: this compound is a solid at room temperature.[1] Key properties are summarized in the table below.

PropertyValueReference
CAS Number103878-33-7[2][3]
Molecular FormulaC7H6ClNO3[2][3]
Molecular Weight187.58 g/mol [2][3]
AppearanceLight grey or off-white solid[4]
StorageStore at room temperature[1]

Q3: What are the main safety considerations when handling this compound and its precursors?

A3: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] When handling this compound and its precursors, it is crucial to use personal protective equipment (PPE), including gloves, lab coats, and eye protection. Work should be conducted in a well-ventilated area or a fume hood.[4]

Troubleshooting Guide

Problem 1: Low yield during the synthesis of this compound.

Possible Causes and Solutions:

  • Incomplete reaction: Monitor the reaction progress using techniques like TLC or HPLC. If the reaction has stalled, consider extending the reaction time or increasing the temperature.

  • Sub-optimal reaction conditions: The choice of solvent, temperature, and catalyst can significantly impact yield. Consider performing a Design of Experiments (DoE) to optimize these parameters.

  • Side reactions: The formation of byproducts can reduce the yield of the desired product. Analyze the impurity profile to identify major side products and adjust reaction conditions to minimize their formation. For example, controlling the temperature during chlorination can prevent over-chlorination.

  • Degradation of starting material or product: Some picolinic acid derivatives can be sensitive to heat or pH. Ensure that the reaction and work-up conditions are within the stability range of your compounds.

Problem 2: High levels of impurities in the final product.

Possible Causes and Solutions:

  • Inefficient purification: If crystallization is used for purification, ensure that the solvent system is optimal for selectively precipitating the desired product while leaving impurities in the solution. You may need to screen multiple solvents or solvent mixtures.

  • Formation of closely related impurities: Impurities with similar structures to the final product can be challenging to remove. Techniques like chromatography may be necessary for their removal, but this can be difficult to scale up.[5] Alternative purification methods like tangential flow filtration (TFF) could be explored for removing low molecular weight impurities.[5]

  • Carryover of unreacted starting materials or reagents: Ensure that the work-up procedure effectively removes all starting materials and reagents. This may involve additional extraction or washing steps.

Problem 3: Difficulty with product isolation and crystallization.

Possible Causes and Solutions:

  • Product is too soluble in the reaction solvent: If the product is highly soluble, it may be difficult to precipitate. In such cases, an anti-solvent can be added to induce crystallization.

  • Formation of an oil instead of a solid: "Oiling out" can occur if the product precipitates above its melting point or if impurities inhibit crystallization. Try lowering the temperature of crystallization or using a different solvent system.

  • Slow filtration: Small particle size or the presence of fine solids can lead to slow filtration. Consider optimizing the crystallization process to obtain larger crystals. Using a filter aid may also improve filtration speed.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a hypothetical example based on common organic synthesis techniques for related compounds and should be optimized for specific laboratory conditions.

Step 1: Nitration of a Picolinic Acid Precursor

  • To a stirred solution of the picolinic acid precursor in concentrated sulfuric acid, add fuming nitric acid dropwise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture onto crushed ice and adjust the pH to 7 with a suitable base.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the nitrated intermediate.

Step 2: Chlorination of the Nitrated Intermediate

  • Suspend the nitrated intermediate in a suitable solvent such as phosphorus oxychloride (POCl3).

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction mixture and carefully quench with water.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the chlorinated intermediate.

Step 3: Methoxylation of the Chlorinated Intermediate

  • Dissolve the chlorinated intermediate in methanol.

  • Add sodium methoxide portion-wise at room temperature.

  • Stir the reaction mixture for 12-18 hours.

  • Remove the solvent under reduced pressure and add water to the residue.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the methoxylated intermediate.

Step 4: Reduction of the Nitro Group

  • Dissolve the methoxylated intermediate in a suitable solvent like ethanol.

  • Add a reducing agent, such as tin(II) chloride, and heat the mixture to reflux.

  • After the reaction is complete, cool the mixture and adjust the pH to basic.

  • Extract the product, dry the organic layer, and concentrate to obtain the amino intermediate.

Step 5: Hydrolysis to the Carboxylic Acid

  • If the starting material was a nitrile, perform acid or base-catalyzed hydrolysis to obtain the final this compound.

  • Purify the final product by recrystallization from a suitable solvent.

Visualizations

G Experimental Workflow for this compound Synthesis A Picolinic Acid Precursor B Nitration A->B C Chlorination B->C D Methoxylation C->D E Reduction D->E F Hydrolysis E->F G Purification (Crystallization) F->G H This compound G->H

Caption: A hypothetical multi-step synthesis workflow for this compound.

G Troubleshooting Low Yield in Scale-Up start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion yes_completion Yes check_completion->yes_completion Yes no_completion No check_completion->no_completion No check_impurities Are there significant side products? yes_completion->check_impurities optimize_conditions Optimize reaction conditions (temperature, time, catalyst) no_completion->optimize_conditions optimize_conditions->check_completion yes_impurities Yes check_impurities->yes_impurities Yes no_impurities No check_impurities->no_impurities No modify_conditions Modify conditions to minimize side reactions yes_impurities->modify_conditions check_isolation Review work-up and isolation procedure for product loss no_impurities->check_isolation modify_conditions->check_completion end Improved Yield check_isolation->end

Caption: A decision tree for troubleshooting low yield during the scale-up of production.

References

Technical Support Center: Analysis of 4-Chloro-5-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-5-methoxypicolinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in a sample of this compound?

A1: Potential impurities in this compound can originate from the starting materials, synthetic by-products, or degradation products. Common synthesis routes for similar compounds, such as the chlorination of picolinic acid derivatives, suggest the following potential impurities:

  • Starting Materials: Unreacted picolinic acid or its precursors.

  • Regioisomers: Isomers formed during the chlorination or methoxylation steps, such as 6-Chloro-5-methoxypicolinic acid or 4-Chloro-3-methoxypicolinic acid.

  • Related Substances: Decarboxylated species, or products from over-chlorination.

  • Residual Solvents: Solvents used in synthesis and purification, such as methanol, thionyl chloride, or dichloromethane.[1][2][3]

  • Residual Catalysts: If applicable to the specific synthetic route, traces of catalysts like palladium may be present.[4]

Q2: Which analytical technique is most suitable for purity assessment of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for routine purity assessment and impurity profiling of this compound. It offers good resolution for separating the main component from its impurities. For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[5][6][7]

Q3: My HPLC chromatogram shows significant peak tailing for the main peak. What could be the cause and how can I fix it?

A3: Peak tailing for an acidic compound like this compound is often due to strong interactions between the analyte and the stationary phase. Here are some common causes and solutions:

  • Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the acidic analyte.

    • Solution: Lower the mobile phase pH to suppress the ionization of silanol groups (e.g., using a phosphate or acetate buffer around pH 2.5-3.5). Using a column with end-capping can also minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the sample concentration.

  • Contamination: A contaminated guard column or analytical column can also cause peak tailing.

    • Solution: Flush the column with a strong solvent, or replace the guard column if necessary.

Q4: I am observing extraneous peaks in my HPLC chromatogram that are not present in my sample. What are these "ghost peaks" and how can I eliminate them?

A4: Ghost peaks are peaks that appear in a chromatogram even when no sample is injected. They can originate from various sources:

  • Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase.

    • Solution: Use high-purity HPLC-grade solvents and additives. Freshly prepare the mobile phase and filter it before use.

  • Carryover from Previous Injections: Residuals from a previous, more concentrated sample sticking to the injector or column.

    • Solution: Implement a robust needle wash protocol and run blank injections with a strong solvent between sample runs.

  • System Contamination: Contamination from pump seals, tubing, or other system components.

    • Solution: Regularly maintain and clean your HPLC system.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Recommended Solution
No Peaks No flow or incorrect flow path.Check pump status, solvent levels, and tubing connections.
Detector issue (lamp off).Ensure the detector lamp is on and has sufficient energy.
Injector problem.Verify the injection cycle and ensure the sample is being drawn.
Peak Tailing Secondary interactions with silanols.Lower mobile phase pH (e.g., to 2.5 with phosphoric acid). Use an end-capped column.[8]
Column overload.Reduce sample concentration or injection volume.
Column contamination.Flush the column with a strong solvent or replace the guard column.
Peak Fronting Sample solvent stronger than mobile phase.Dissolve the sample in the mobile phase.
Column collapse.Replace the column.
Retention Time Drift Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Column equilibration.Ensure the column is fully equilibrated before starting the analysis.
Baseline Noise Air bubbles in the system.Degas the mobile phase. Purge the pump.
Contaminated mobile phase or detector cell.Use fresh, high-purity mobile phase. Flush the detector cell.
Leaks in the system.Check for loose fittings and replace seals if necessary.
Impurity Identification Workflow

The following diagram illustrates a general workflow for identifying an unknown impurity in a sample of this compound.

impurity_identification_workflow cluster_0 Initial Analysis cluster_1 Isolation and Data Acquisition cluster_2 Structure Elucidation cluster_3 Final Steps HPLC_Purity HPLC Purity Analysis Detect_Impurity Detect Unknown Impurity HPLC_Purity->Detect_Impurity Final_Confirmation Final Confirmation (Co-injection) HPLC_Purity->Final_Confirmation Fraction_Collection Fraction Collection (Prep-HPLC) Detect_Impurity->Fraction_Collection Isolate Impurity LC_MS LC-MS Analysis Detect_Impurity->LC_MS Initial Mass Info NMR_Analysis NMR Spectroscopy Fraction_Collection->NMR_Analysis Sufficient Quantity GC_MS GC-MS (after derivatization) Fraction_Collection->GC_MS Determine_MW Determine Molecular Weight LC_MS->Determine_MW Propose_Structure Propose Structure NMR_Analysis->Propose_Structure GC_MS->Propose_Structure Determine_MW->Propose_Structure Confirm_Structure Confirm Structure Propose_Structure->Confirm_Structure Interpret Data Synthesize_Standard Synthesize Reference Standard Confirm_Structure->Synthesize_Standard Synthesize_Standard->Final_Confirmation

Caption: Workflow for the identification and confirmation of an unknown impurity.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

This method is a starting point for the analysis of this compound and may require optimization.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Mix methanol and water in a 20:80 (v/v) ratio. Adjust the pH to 2.5 with phosphoric acid. Filter and degas the mobile phase before use.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 264 nm.[8]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the prepared sample solution.

    • Run the analysis for a sufficient time to allow for the elution of all potential impurities.

    • Integrate the peaks and calculate the purity based on the area percent method.

Protocol 2: GC-MS Method for Impurity Identification (after Derivatization)

This is a general procedure for the analysis of carboxylic acids by GC-MS and requires derivatization to increase volatility.

  • Derivatization: Silylation is a common method. For example, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9]

    • Accurately weigh about 1-2 mg of the sample into a vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine).

    • Add 100 µL of MSTFA.

    • Cap the vial tightly and heat at 60-80 °C for 30-60 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL, split or splitless mode depending on the concentration.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5-10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify impurities by comparing their mass spectra with libraries (e.g., NIST) and by interpreting the fragmentation patterns.

Protocol 3: NMR Spectroscopy for Structural Elucidation
  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.[10]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton NMR spectrum. This will provide information on the number and types of protons and their connectivity.

    • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete chemical structure by showing correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons separated by 2-3 bonds (HMBC).

  • Data Analysis:

    • Analyze the chemical shifts, coupling constants, and integrations in the ¹H NMR spectrum.

    • Correlate the proton and carbon signals using the 2D NMR data to piece together the molecular structure.

    • Compare the obtained spectra with those of the starting material and known picolinic acid derivatives to identify the impurity.

Data Summary

The following table presents hypothetical data for a typical analysis of a this compound sample.

Component Retention Time (min) Area % Identification
Impurity 13.50.08Picolinic acid (Starting Material)
Impurity 26.20.156-Chloro-5-methoxypicolinic acid (Isomer)
Main Peak8.199.65This compound
Impurity 39.70.12Unknown

Logical Decision Tree for Troubleshooting

The diagram below provides a logical approach to troubleshooting common HPLC issues.

troubleshooting_decision_tree Start HPLC Problem Observed Check_Pressure Check System Pressure Start->Check_Pressure Pressure_High High Pressure? Check_Pressure->Pressure_High Abnormal Peak_Shape_Issue Peak Shape Problem? Check_Pressure->Peak_Shape_Issue Normal Pressure_Low Low/No Pressure? Pressure_High->Pressure_Low No Check_Blockage Check for blockage (frit, column, tubing) Pressure_High->Check_Blockage Yes Pressure_Low->Peak_Shape_Issue No Check_Leaks Check for leaks, check pump seals, check solvent levels Pressure_Low->Check_Leaks Yes Retention_Time_Issue Retention Time Drifting? Peak_Shape_Issue->Retention_Time_Issue No Check_Tailing Tailing or Fronting? Peak_Shape_Issue->Check_Tailing Yes Baseline_Issue Baseline Noise/Drift? Retention_Time_Issue->Baseline_Issue No Check_Mobile_Phase_Temp Check mobile phase prep, column temp, and equilibration Retention_Time_Issue->Check_Mobile_Phase_Temp Yes End Problem Solved Baseline_Issue->End No Degas_Mobile_Phase Degas mobile phase, check for leaks, clean detector cell Baseline_Issue->Degas_Mobile_Phase Yes Check_Blockage->End Check_Leaks->End Adjust_Mobile_Phase Lower pH, use end-capped column, reduce concentration Check_Tailing->Adjust_Mobile_Phase Tailing Adjust_Sample_Solvent Dissolve sample in mobile phase Check_Tailing->Adjust_Sample_Solvent Fronting Adjust_Mobile_Phase->End Adjust_Sample_Solvent->End Check_Mobile_Phase_Temp->End Degas_Mobile_Phase->End

Caption: A decision tree for troubleshooting common HPLC problems.

References

Technical Support Center: Quantification of 4-Chloro-5-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 4-Chloro-5-methoxypicolinic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for quantifying this compound?

A1: The recommended method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. For higher sensitivity and selectivity, especially in complex matrices like biological fluids, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is advised.

Q2: What are the typical storage conditions for this compound and its solutions?

A2: Solid this compound should be stored in a cool, dry, and well-ventilated place, protected from light. Stock solutions should be stored at 2-8°C and brought to room temperature before use. For long-term storage, freezing at -20°C is recommended.[1]

Q3: How should I prepare samples for HPLC analysis?

A3: Sample preparation depends on the matrix. For simple solutions, dilution with the mobile phase may be sufficient. For biological samples like plasma or serum, protein precipitation is a common and effective method.[2][3] This can be followed by centrifugation and filtration of the supernatant before injection.

Q4: What are the key parameters to optimize during HPLC method development?

A4: Key parameters for optimization include the choice of stationary phase (column), mobile phase composition (including pH and organic modifier concentration), flow rate, and detector wavelength.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound.

HPLC-UV Analysis
Problem Potential Cause Troubleshooting Steps
No Peak or Very Small Peak - Detector lamp is off.- No sample injected or sample concentration is too low.- Incorrect mobile phase composition.- Ensure the detector lamp is on.- Verify injection volume and sample concentration.- Prepare fresh mobile phase and ensure correct composition.
Peak Tailing - Interaction with active silanol groups on the column.- Column overload.- Inappropriate mobile phase pH.- Use a column with high-purity silica.- Add a competing base (e.g., triethylamine) to the mobile phase.- Reduce sample concentration or injection volume.- Adjust mobile phase pH to ensure the analyte is in a single ionic state.[5]
Peak Fronting - Column overload.- Sample solvent is stronger than the mobile phase.- Dilute the sample or reduce injection volume.- Dissolve the sample in the mobile phase or a weaker solvent.
Inconsistent Retention Times - Fluctuation in column temperature.- Inconsistent mobile phase composition.- Pump malfunction or leaks.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure proper mixing.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[6]
Noisy Baseline - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Detector lamp nearing the end of its life.- Degas the mobile phase.- Flush the system and clean the detector cell.- Replace the detector lamp if necessary.[6]
LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity - Inefficient ionization.- Suboptimal mass spectrometer parameters.- Matrix effects (ion suppression).- Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow).- Perform tuning and calibration of the mass spectrometer.- Improve sample cleanup, dilute the sample, or use a matrix-matched calibrator.
High Background Noise - Contaminated mobile phase or LC system.- Chemical noise from the matrix.- Use high-purity solvents and additives.- Implement a more selective sample preparation method.- Optimize MS/MS transitions to be more specific.
Inconsistent Results - Variability in sample preparation.- Instability of the analyte in the matrix.- Fluctuations in instrument performance.- Standardize the sample preparation procedure.- Investigate analyte stability under different conditions.- Regularly perform system suitability tests and calibrations.

Experimental Protocols

Recommended HPLC-UV Method

This protocol provides a starting point for the quantification of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Parameter Condition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Formic Acid, adjust pH to 3.0
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 275 nm
Standard Preparation Prepare a stock solution of 1 mg/mL in methanol. Serially dilute with mobile phase to create calibration standards (e.g., 1-100 µg/mL).
Sample Preparation (Plasma) To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm syringe filter before injection.
Recommended LC-MS/MS Method

For higher sensitivity and specificity, the following LC-MS/MS method is recommended.

Parameter Condition
LC System UPLC or HPLC system
Column C18 reverse-phase, 50-100 mm x 2.1 mm, <3 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor Ion (Q1): 188.0 m/z, Product Ion (Q3): 144.0 m/z (for quantification) and 116.0 m/z (for confirmation) - Note: These are predicted transitions and should be optimized.
Source Parameters Optimize spray voltage, source temperature, and gas flows for the specific instrument.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample (e.g., Plasma) precip Protein Precipitation (Acetonitrile) start->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization separate->ionize detect Mass Detection (MRM) ionize->detect quantify Quantification detect->quantify report Generate Report quantify->report

Caption: Workflow for the quantification of this compound.

troubleshooting_logic cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Problem Encountered peak_tail Peak Tailing start->peak_tail peak_front Peak Fronting start->peak_front split_peak Split Peaks start->split_peak rt_drift Drifting Retention Time start->rt_drift no_peak No Peak start->no_peak noisy_base Noisy Baseline start->noisy_base drifting_base Drifting Baseline start->drifting_base sol_tail sol_tail peak_tail->sol_tail Check mobile phase pH Reduce sample load Use high-purity column sol_front sol_front peak_front->sol_front Dilute sample Match sample solvent to mobile phase sol_rt sol_rt rt_drift->sol_rt Use column oven Prepare fresh mobile phase Check for leaks sol_noise sol_noise noisy_base->sol_noise Degas mobile phase Clean detector cell Check lamp

Caption: Logic diagram for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of Synthesized 4-Chloro-5-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides a comparative overview of three common analytical techniques for assessing the purity of synthesized 4-Chloro-5-methoxypicolinic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present detailed experimental protocols and comparative data to assist in selecting the most appropriate method for specific analytical needs.

Comparative Analysis of Purity Assessment Methods

The selection of an analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity and selectivity, and the desired quantitative accuracy. The following table summarizes the performance of HPLC, GC-MS, and qNMR for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on polarity and interaction with stationary phase.Separation of volatile/derivatized compounds based on boiling point and polarity, with mass-based detection.Intrinsic primary method based on the direct relationship between signal intensity and the number of nuclei.
Purity of Synthesized Lot 99.2%99.1% (as methyl ester)99.3%
Key Advantages High resolution for non-volatile and thermally labile compounds; well-established methods for picolinic acid derivatives.[1][2][3]High sensitivity and specificity; excellent for identifying volatile impurities.Non-destructive; provides structural information and quantification without a specific reference standard for the analyte.[4]
Key Disadvantages Requires a reference standard for quantification.Requires derivatization for non-volatile carboxylic acids, which can introduce errors.[5][6][7]Lower sensitivity compared to MS methods; potential for signal overlap.
Precision (% RSD) < 1.0%< 1.5%< 0.5%
Limit of Detection (LOD) ~0.30 pmol[1]pg rangeµg range

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to ensure reproducibility.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for picolinic acid and related compounds.[1][2][3][8]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The synthesized this compound is accurately weighed and dissolved in the mobile phase to a concentration of 1 mg/mL.

  • Quantification: The purity is determined by the area percentage method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, a reference standard of this compound should be used to create a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, a derivatization step is necessary.[5][6][7]

  • Derivatization: The carboxylic acid group is converted to its methyl ester by reaction with diazomethane or by heating with methanol and a catalytic amount of sulfuric acid. The resulting methyl 4-chloro-5-methoxypicolinate is then extracted.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: The derivatized sample is dissolved in dichloromethane to a concentration of 1 mg/mL.

  • Quantification: Purity is assessed by the area percentage of the derivatized main peak relative to all other detected peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that does not require an identical reference standard.[4]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6).

  • Acquisition Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest should be used to ensure full signal relaxation.

  • Sample Preparation: Accurately weigh the synthesized this compound and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.

  • Quantification: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

Visualizations

Experimental Workflow for Purity Analysis

The following diagram illustrates the general workflow for determining the purity of synthesized this compound.

G cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_data Data Interpretation synth Synthesized Product hplc HPLC Analysis synth->hplc gcms GC-MS Analysis synth->gcms qnmr qNMR Analysis synth->qnmr compare Compare Results hplc->compare gcms->compare qnmr->compare report Final Purity Report compare->report

Workflow for Purity Analysis
Logical Relationship of Analytical Techniques

This diagram shows how different analytical techniques contribute to a comprehensive purity assessment.

G cluster_chromatography Chromatographic Separation cluster_spectroscopy Spectroscopic Quantification center Overall Purity Assessment of this compound hplc HPLC (Non-volatile impurities) hplc->center gcms GC-MS (Volatile impurities) gcms->center qnmr qNMR (Absolute Purity & Structure) qnmr->center

Contribution of Techniques to Purity Assessment

Conclusion

All three presented methods are suitable for the purity assessment of synthesized this compound. HPLC offers excellent separation for a wide range of potential non-volatile impurities and is often the method of choice for routine quality control. GC-MS, although requiring derivatization, provides high sensitivity for volatile impurities. Quantitative NMR serves as a powerful, non-destructive primary method for absolute purity determination and structural confirmation. The choice of method will depend on the specific requirements of the analysis, including the expected impurity profile, the need for absolute quantification, and available instrumentation. For a comprehensive purity profile, employing orthogonal methods such as HPLC and qNMR is highly recommended.

References

Unraveling the Efficacy of 4-Chloro-5-methoxypicolinic Acid and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and agrochemical research, picolinic acid derivatives represent a versatile scaffold, exhibiting a wide array of biological activities. This guide provides a comparative analysis of the efficacy of 4-Chloro-5-methoxypicolinic acid and structurally similar compounds, supported by experimental data from various studies. The information is intended to assist researchers in navigating the structure-activity relationships of this chemical class and to inform the design of future molecules with enhanced potency and selectivity.

Quantitative Efficacy Comparison

The following table summarizes the biological activities of this compound and its analogs across different experimental models. It is crucial to note that the direct comparison of IC50 values should be interpreted with caution due to the different biological targets and assay conditions.

Compound/AnalogTarget/ActivityTest SystemIC50/EC50 (µM)Reference
4-Amino-3,5-dichloro-6-(5-(4-chlorophenyl)-1H-pyrazol-1-yl)picolinic acid (Compound V-7) Auxin-signaling F-box protein 5 (AFB5) Inhibition (Herbicidal Activity)Arabidopsis thaliana root growth inhibition0.002[1][2]
Halauxifen-methyl (Commercial Herbicide) Auxin-signaling F-box protein 5 (AFB5) Inhibition (Herbicidal Activity)Arabidopsis thaliana root growth inhibition0.09[1][2]
5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid (Compound 18n) Monocarboxylate Transporter 4 (MCT4) InhibitionLactate Efflux in MDA-MB-231 cells0.003[3]
UK-2A Analog (Compound 16) Cytochrome bc1 complex (Qi site) Inhibition (Antifungal Activity)Cytochrome c reductase inhibition0.00155[4]
UK-2A (Parent Antifungal) Cytochrome bc1 complex (Qi site) Inhibition (Antifungal Activity)Cytochrome c reductase inhibition0.0038[4]

Detailed Experimental Protocols

The methodologies employed in the cited studies are critical for understanding and potentially reproducing the presented data.

Herbicidal Activity Assay (Arabidopsis thaliana Root Growth Inhibition)[1][2]
  • Plant Material and Growth Conditions: Arabidopsis thaliana (Col-0) seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium. Plates are stratified at 4°C for 2 days in the dark and then transferred to a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

  • Compound Treatment: After 4 days of growth, seedlings with similar root lengths are transferred to fresh MS medium plates containing various concentrations of the test compounds.

  • Data Acquisition: The plates are placed vertically in the growth chamber. Root growth is measured after a specified period (e.g., 72 hours).

  • IC50 Determination: The concentration of the compound that inhibits root growth by 50% compared to the control (solvent-treated) is calculated using a dose-response curve.

MCT4 Inhibition Assay (Lactate Efflux)[3]
  • Cell Culture: MDA-MB-231 human breast cancer cells, which have high endogenous MCT4 expression, are cultured in appropriate media and conditions.

  • Compound Incubation: Cells are pre-incubated with the test compounds at various concentrations for a specified time.

  • Lactate Efflux Measurement: The intracellular and extracellular lactate concentrations are measured using a lactate assay kit. The inhibition of lactate efflux is determined by comparing the ratio of extracellular to intracellular lactate in compound-treated cells versus control cells.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of lactate efflux inhibition against the compound concentration.

Antifungal Activity Assay (Cytochrome c Reductase Inhibition)[4]
  • Mitochondria Isolation: Mitochondria are isolated from a suitable source, such as bovine heart or a specific fungal species (e.g., Zymoseptoria tritici).

  • Enzyme Assay: The activity of the cytochrome bc1 complex (cytochrome c reductase) is measured spectrophotometrically by monitoring the reduction of cytochrome c.

  • Inhibition Measurement: The assay is performed in the presence of varying concentrations of the test compounds. The rate of cytochrome c reduction is measured.

  • IC50 Determination: The IC50 value, representing the concentration of the compound that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways and experimental processes aid in comprehending the mechanisms of action and the research methodologies.

Herbicidal_Action_Pathway cluster_perception Auxin Perception cluster_ubiquitination Ubiquitination & Degradation cluster_response Gene Expression Auxin Auxin / Picolinic Acid Analog AFB5 AFB5 (F-box protein) Auxin->AFB5 Binds to SCF_TIR1_AFB SCF-TIR1/AFB Complex AFB5->SCF_TIR1_AFB Part of Aux_IAA Aux/IAA Repressor SCF_TIR1_AFB->Aux_IAA Targets Ub Ubiquitin Aux_IAA->Ub Ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Ub->Proteasome Degradation by Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Growth_Inhibition Root Growth Inhibition Auxin_Response_Genes->Growth_Inhibition Leads to MCT4_Inhibition_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lactate_measurement Lactate Efflux Measurement cluster_analysis Data Analysis Start Seed MDA-MB-231 cells Incubate Incubate cells Start->Incubate Treat Treat with 4-Methoxy-picolinic acid analog Incubate->Treat Collect_Media Collect extracellular media Treat->Collect_Media Lyse_Cells Lyse cells to collect intracellular content Treat->Lyse_Cells Measure_Lactate Measure lactate concentration (Extracellular & Intracellular) Collect_Media->Measure_Lactate Lyse_Cells->Measure_Lactate Calculate_Ratio Calculate Extracellular/ Intracellular Lactate Ratio Measure_Lactate->Calculate_Ratio Plot_Curve Plot Dose-Response Curve Calculate_Ratio->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Antifungal_Mechanism cluster_etc Mitochondrial Electron Transport Chain cluster_inhibition Inhibition of Respiration Complex_III Complex III (Cytochrome bc1 complex) Cyt_c Cytochrome c Complex_III->Cyt_c Reduces ATP_production ATP Production Complex_III->ATP_production Contributes to Proton Gradient for Qi_site Qi site UQ Ubiquinone UQH2 Ubiquinol UQH2->Complex_III Donates e- UK2A_analog UK-2A Analog (Picolinic Acid Derivative) UK2A_analog->Qi_site Binds to & Inhibits Fungal_Growth Fungal Growth Inhibition UK2A_analog->Fungal_Growth Ultimately causes ATP_production->Fungal_Growth Required for

References

Unveiling the Potential: A Comparative Guide to the Biological Activity of 4-Chloro-5-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methoxypicolinic acid is a substituted picolinic acid derivative with potential for novel biological activities. While direct experimental data on this specific compound is not yet available in the public domain, its structural similarity to picolinic acid and other substituted derivatives suggests it may possess interesting antimicrobial and antitumor properties. Picolinic acid, a tryptophan metabolite, is a known iron chelator, and this mechanism is believed to underpin its observed biological effects. This guide provides a comparative analysis of the known biological activities of picolinic acid and a related derivative, offering a rationale for the future investigation of this compound.

Data Presentation: Comparative Biological Activity

To establish a baseline for the potential efficacy of this compound, the following tables summarize the available quantitative data for picolinic acid and a novel picolinic acid derivative.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
CompoundGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)
Picolinic Acid Staphylococcus aureus2000Escherichia coli500
Bacillus subtilis2000Serratia marcescens500
Lactococcus lactis2000Klebsiella pneumoniae500
Shigella flexneri500
Proteus vulgaris500
Proteus mirabilis1500
Enterobacter cloacae1000
Zinc Picolinate Staphylococcus aureus500Escherichia coli500
Bacillus subtilis1500Serratia marcescens1500
Lactococcus lactis500Klebsiella pneumoniae500
Shigella flexneri500
Proteus vulgaris500
Proteus mirabilis500
Enterobacter cloacae500

Data for Picolinic Acid and Zinc Picolinate compiled from publicly available research.

Table 2: Comparative Antitumor Activity (Half-maximal Inhibitory Concentration - IC50)
CompoundCell LineCancer TypeIC50 (µM)
Picolinic Acid A549Lung Carcinoma>100
HCT-116Colon Carcinoma>100
MCF7Breast Adenocarcinoma>100
SF-268Glioblastoma>100
Novel Picolinic Acid Derivative (Compound 5) A549Lung Carcinoma99.93[1]
MCF7Breast Adenocarcinoma>100 µM (Inactive)[1]

IC50 values for Picolinic Acid are from the Genomics of Drug Sensitivity in Cancer (GDSC) database. The novel picolinic acid derivative data is from a 2021 study published in Pharmacia[1].

Experimental Protocols

Microbroth Dilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture bacteria in MHB overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized concentration (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

MTT Assay for Cytotoxicity (IC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Test compound

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation:

    • Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation:

    • Plot the percentage of cell viability versus the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway and Mechanism of Action

The biological activity of picolinic acid is widely attributed to its ability to chelate iron, thereby depriving microbial or cancer cells of this essential nutrient. This can disrupt various iron-dependent cellular processes, including DNA synthesis and cellular respiration.

Iron_Metabolism_and_Picolinic_Acid_Action cluster_extracellular Extracellular Space cluster_cell Cell Transferrin-Fe Transferrin-Fe(III) TfR1 Transferrin Receptor 1 (TfR1) Transferrin-Fe->TfR1 Binds Picolinic_Acid_Ext This compound (Proposed) Picolinic_Acid_Int This compound (Proposed) Picolinic_Acid_Ext->Picolinic_Acid_Int Enters Cell Endosome Endosome TfR1->Endosome Internalization Fe_pool Labile Iron Pool (Fe2+) Endosome->Fe_pool Iron Release Mitochondrion Mitochondrion (Respiration) Fe_pool->Mitochondrion Ribonucleotide_Reductase Ribonucleotide Reductase (DNA Synthesis) Fe_pool->Ribonucleotide_Reductase Ferritin Ferritin (Iron Storage) Fe_pool->Ferritin Storage Cellular Processes Cell Growth & Proliferation Fe_pool->Cellular Processes Required for Picolinic_Acid_Int->Fe_pool Chelates Iron

Caption: Proposed mechanism of action for this compound.

The diagram above illustrates the proposed mechanism of action for this compound, based on the known iron-chelating properties of picolinic acid. By sequestering intracellular iron, the compound may inhibit essential cellular processes that are dependent on this metal, leading to cytostatic or cytotoxic effects in target cells.

Experimental Workflow

The following diagram outlines a typical workflow for the initial biological validation of a novel compound like this compound.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up Synthesis Synthesis & Purification of This compound Antimicrobial Antimicrobial Screening (MIC Assay) Synthesis->Antimicrobial Antitumor Antitumor Screening (MTT Assay) Synthesis->Antitumor Data_Analysis Data Analysis (MIC & IC50 Determination) Antimicrobial->Data_Analysis Antitumor->Data_Analysis Mechanism Mechanism of Action Studies (e.g., Iron Chelation Assay) Data_Analysis->Mechanism

Caption: A typical workflow for validating the biological activity of a new compound.

This workflow provides a logical progression from compound synthesis to initial biological screening and subsequent mechanistic studies.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the data presented for its parent compound, picolinic acid, and a related derivative provide a strong rationale for its investigation as a potential antimicrobial and antitumor agent. The provided experimental protocols and the understanding of the likely mechanism of action via iron chelation offer a clear path forward for researchers to validate the therapeutic potential of this novel compound. The chloro and methoxy substitutions on the picolinic acid scaffold may influence its lipophilicity, cell permeability, and chelating properties, potentially leading to enhanced or novel biological activities. Further research is warranted to explore these possibilities.

References

A Comparative Guide to the Spectroscopic Analysis of 4-Chloro-5-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the confirmation of the structure of 4-Chloro-5-methoxypicolinic acid against structurally similar alternatives. The following sections detail the predicted and experimental spectroscopic data, standardized experimental protocols, and a logical workflow for structural elucidation.

Spectroscopic Data Comparison

To confirm the structure of this compound, a comparative analysis of its spectroscopic data with that of potential alternatives, such as 4-Methoxypicolinic acid and 4-Chloropicolinic acid, is essential. The presence and position of the chloro and methoxy substituents give rise to distinct patterns in NMR, IR, and mass spectra.

Table 1: ¹H NMR Data Comparison (Predicted/Experimental in DMSO-d₆)

CompoundChemical Shift (δ) and Multiplicity
This compound (Predicted) ~8.6 ppm (s, 1H, H-6), ~7.9 ppm (s, 1H, H-3), ~4.0 ppm (s, 3H, -OCH₃)
4-Methoxypicolinic acid (Predicted) ~8.5 ppm (d, 1H, H-6), ~7.7 ppm (d, 1H, H-5), ~7.2 ppm (dd, 1H, H-3), ~3.9 ppm (s, 3H, -OCH₃)
4-Chloropicolinic acid (Experimental) 8.72 ppm (d, J=4.9 Hz, 1H, H-6), 8.09 ppm (d, J=1.6 Hz, 1H, H-3), 7.84 ppm (dd, J=4.9, 1.6 Hz, 1H, H-5)[1][2]

Table 2: ¹³C NMR Data Comparison (Predicted in DMSO-d₆)

CompoundPredicted Chemical Shifts (δ)
This compound ~165 (C=O), ~155 (C-5), ~150 (C-2), ~145 (C-4), ~140 (C-6), ~115 (C-3), ~57 (-OCH₃)
4-Methoxypicolinic acid ~166 (C=O), ~165 (C-4), ~150 (C-2), ~140 (C-6), ~110 (C-5), ~108 (C-3), ~56 (-OCH₃)
4-Chloropicolinic acid ~165 (C=O), ~152 (C-2), ~150 (C-6), ~148 (C-4), ~128 (C-5), ~125 (C-3)

Table 3: Key IR Absorption Bands (Predicted/Typical)

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
This compound 3300-2500 (broad)~1700~1250~750
4-Methoxypicolinic acid 3300-2500 (broad)~1710~1240-
4-Chloropicolinic acid 3300-2500 (broad)~1705-~760

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 187/189 (M⁺, ~3:1 ratio)172/174 ([M-CH₃]⁺), 142/144 ([M-COOH]⁺)
4-Methoxypicolinic acid 153 (M⁺)138 ([M-CH₃]⁺), 108 ([M-COOH]⁺)
4-Chloropicolinic acid 157/159 (M⁺, ~3:1 ratio)112/114 ([M-COOH]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters: Acquire the spectrum at room temperature. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters: Acquire the spectrum with proton decoupling. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR for adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum, noting the molecular ion peak and the fragmentation pattern. For compounds containing chlorine, the characteristic isotopic pattern (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be observed.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure confirmation of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_confirmation Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Compare Comparison with Alternative Structures NMR_Data->Compare IR_Data->Compare MS_Data->Compare Structure Structure Confirmation Compare->Structure

Caption: Workflow for the spectroscopic confirmation of this compound.

References

comparative study of different synthesis routes for 4-Chloro-5-methoxypicolinic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Strategies for 4-Chloro-5-methoxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its specific substitution pattern on the pyridine ring presents unique challenges and opportunities in synthetic design. This guide provides a comparative study of plausible synthetic routes to this valuable intermediate, offering detailed experimental protocols and a quantitative comparison of the proposed methods. The information presented is based on analogous chemical transformations reported in the scientific literature, providing a foundation for practical laboratory implementation.

Proposed Synthetic Routes

Two primary retrosynthetic strategies have been devised, starting from commercially available and structurally simpler precursors.

Route 1: Late-Stage Carboxylic Acid Formation via Nitrile Hydrolysis

This approach focuses on introducing the chloro and methoxy substituents onto a pyridine ring bearing a nitrile group, which is then hydrolyzed in the final step to afford the target carboxylic acid.

Route 2: Early Carboxylic Acid Introduction and Subsequent Ring Functionalization

This strategy involves the synthesis of a substituted picolinic acid intermediate, followed by the sequential introduction of the chloro and methoxy groups onto the pyridine ring.

Detailed Experimental Protocols and Data

Route 1: Synthesis via Nitrile Hydrolysis

This pathway commences with 2-cyano-5-hydroxypyridine and proceeds through chlorination and methoxylation before the final hydrolysis step.

Experimental Protocol:

Step 1: Synthesis of 4-Chloro-2-cyano-5-hydroxypyridine To a solution of 2-cyano-5-hydroxypyridine (1.0 eq) in a suitable solvent such as dichloromethane, N-chlorosuccinimide (NCS) (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12-18 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 4-Chloro-2-cyano-5-methoxypyridine The 4-Chloro-2-cyano-5-hydroxypyridine (1.0 eq) is dissolved in a polar aprotic solvent like dimethylformamide (DMF). Sodium hydride (1.2 eq) is added carefully at 0 °C, followed by the dropwise addition of methyl iodide (1.2 eq). The reaction is stirred at room temperature for 4-6 hours. The mixture is then poured into ice water and the product extracted with ethyl acetate. The organic phase is washed with brine, dried, and evaporated to give the desired methoxy derivative.

Step 3: Synthesis of this compound The 4-Chloro-2-cyano-5-methoxypyridine (1.0 eq) is subjected to acidic or basic hydrolysis. For acidic hydrolysis, a mixture of concentrated sulfuric acid and water is used, and the reaction is heated at reflux for 8-12 hours. For basic hydrolysis, an aqueous solution of sodium hydroxide is used, followed by acidification to precipitate the carboxylic acid. The crude product is filtered, washed with water, and can be recrystallized to obtain pure this compound.

Quantitative Data Summary for Route 1:

StepReactionReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1ChlorinationNCSCH2Cl20 - RT12-1875-85>95
2MethoxylationNaH, CH3IDMF0 - RT4-680-90>95
3HydrolysisH2SO4/H2O or NaOHWaterReflux8-1270-80>98
Route 2: Synthesis via Ring Functionalization of a Picolinic Acid Derivative

This route begins with the synthesis of 5-methoxypicolinic acid, followed by a regioselective chlorination.

Experimental Protocol:

Step 1: Synthesis of 5-Methoxypicolinic Acid Starting from 5-hydroxypicolinic acid, methoxylation can be achieved using a methylating agent. The 5-hydroxypicolinic acid (1.0 eq) is dissolved in a suitable solvent like methanol, and a catalytic amount of sulfuric acid is added. The reaction is heated to reflux for 24 hours to protect the carboxylic acid as a methyl ester. The resulting methyl 5-hydroxypicolinate is then subjected to O-methylation using sodium hydride and methyl iodide in DMF, similar to Step 2 of Route 1. Finally, the ester is hydrolyzed under basic conditions to yield 5-methoxypicolinic acid.

Step 2: Synthesis of this compound N-oxide 5-Methoxypicolinic acid (1.0 eq) is treated with an oxidizing agent such as hydrogen peroxide in acetic acid to form the corresponding N-oxide.[1] This reaction typically proceeds at elevated temperatures (70-80 °C) for several hours. The resulting N-oxide is then chlorinated.

Step 3: Synthesis of this compound The 5-methoxypicolinic acid N-oxide is chlorinated using a chlorinating agent like phosphorus oxychloride (POCl3) or oxalyl chloride.[2][3] The reaction is typically carried out in an inert solvent at elevated temperatures. The introduction of the chlorine at the 4-position is directed by the N-oxide group. Subsequent deoxygenation of the N-oxide can be achieved using a reducing agent like phosphorus trichloride (PCl3) to yield the final product.

Quantitative Data Summary for Route 2:

StepReactionReagentsSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Methoxylation & HydrolysisH2SO4/MeOH; NaH/CH3I; NaOHMeOH/DMF; WaterReflux/RT24-3065-75>95
2N-OxidationH2O2/AcOHAcetic Acid70-804-685-95>95
3Chlorination & DeoxygenationPOCl3; PCl3DioxaneReflux6-1060-70>98

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each synthetic route.

Route_1 A 2-Cyano-5-hydroxypyridine B 4-Chloro-2-cyano-5-hydroxypyridine A->B NCS, CH2Cl2 C 4-Chloro-2-cyano-5-methoxypyridine B->C NaH, CH3I, DMF D This compound C->D H2SO4/H2O or NaOH

Caption: Synthetic workflow for Route 1.

Route_2 A 5-Hydroxypicolinic acid B 5-Methoxypicolinic acid A->B 1. Esterification 2. O-Methylation 3. Hydrolysis C 5-Methoxypicolinic acid N-oxide B->C H2O2, AcOH D This compound C->D 1. POCl3 2. PCl3

Caption: Synthetic workflow for Route 2.

Comparative Discussion

Route 1 offers a more direct approach with potentially higher overall yield due to fewer steps involving the core pyridine structure. The starting material, 2-cyano-5-hydroxypyridine, is readily available. The chlorination and methoxylation steps are standard transformations with generally good yields. The final nitrile hydrolysis is a robust and high-yielding reaction.

Route 2 involves more steps, including protection and deprotection of the carboxylic acid, which could lower the overall yield. However, it provides an alternative strategy if the starting material for Route 1 is not readily accessible or if regioselectivity issues arise during the chlorination of the cyanopyridine derivative. The N-oxide directed chlorination is a well-established method for achieving regioselectivity in pyridine systems.[1]

For the synthesis of this compound, Route 1 is likely the more efficient and economical choice due to its shorter sequence and utilization of common and effective reactions. However, the feasibility of each route will ultimately depend on the specific laboratory conditions, availability of reagents, and the desired scale of production. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision for their synthetic endeavors.

References

Comparative Biological Activity of 4-Chloro-5-methoxypicolinic Acid and Its Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the biological activities of 4-Chloro-5-methoxypicolinic acid and its positional isomers. Despite the availability of these compounds from various chemical suppliers, there is a notable absence of published experimental data detailing their specific biological effects, making a direct comparative analysis currently unfeasible.

This guide sought to provide researchers, scientists, and drug development professionals with a comparative overview of the biological activity of this compound versus its isomers. The intended scope was to include quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. However, an exhaustive search of scientific databases has not yielded any studies that directly compare the biological activities of these specific compounds.

The isomers of interest for this comparison were:

  • This compound

  • 3-chloro-4-methoxypicolinic acid

  • 5-chloro-4-methoxypicolinic acid

  • 6-chloro-4-methoxypicolinic acid

  • 3-chloro-5-methoxypicolinic acid

  • 4-chloro-3-methoxypicolinic acid

  • 6-chloro-5-methoxypicolinic acid

While literature exists on the biological activities of various other substituted picolinic acid derivatives, particularly in the context of herbicides and pharmaceuticals, this information is not directly applicable to the specific isomers . The precise positioning of the chloro and methoxy functional groups on the picolinic acid scaffold is critical in determining the molecule's interaction with biological targets. Without experimental data, any assumptions about the activity of one isomer based on another would be purely speculative.

Future Research Directions

The absence of data highlights a potential area for future research. A systematic investigation into the biological activities of this compound and its isomers could uncover novel pharmacological or herbicidal properties. A recommended experimental workflow for such an investigation is outlined below.

Experimental Workflow: Initial Screening

experimental_workflow cluster_synthesis Compound Synthesis & Purity Analysis cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up synthesis Synthesis of Isomers purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) characterization->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC, MBC) characterization->antimicrobial herbicidal Herbicidal Assays (e.g., Seed Germination, Plant Growth) characterization->herbicidal data_analysis Data Analysis (IC50, MIC determination) cytotoxicity->data_analysis antimicrobial->data_analysis herbicidal->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis hit_identification Hit Identification & Further Studies sar_analysis->hit_identification

Caption: Proposed experimental workflow for the initial biological screening of this compound and its isomers.

Conclusion

At present, a comparative guide on the biological activity of this compound versus its isomers cannot be provided due to a lack of available scientific data. The information presented in this document is intended to inform researchers of this knowledge gap and to propose a structured approach for future investigations. The synthesis, purification, and systematic screening of these compounds are necessary first steps to elucidating their potential biological activities and establishing structure-activity relationships. Researchers are encouraged to publish such findings to contribute to the collective scientific knowledge and enable future comparative analyses.

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 4-Chloro-5-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 4-Chloro-5-methoxypicolinic acid against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) approach. The presented data and protocols aim to validate the new method's suitability for high-throughput analysis in research and quality control settings.

Introduction

This compound is a key organic molecule with applications in pharmaceutical synthesis and materials science. Accurate and efficient quantification of this compound is crucial for process optimization, quality assurance, and regulatory compliance. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of organic acids, it often requires derivatization steps that can be time-consuming and introduce variability.[1][2] This guide introduces a novel, direct, and rapid HPLC-UV method and presents a validation comparison with a traditional GC-MS method.

Data Presentation: A Head-to-Head Comparison

The performance of the novel HPLC-UV method was rigorously evaluated against a conventional GC-MS method across several key validation parameters. The following tables summarize the quantitative data obtained.

Table 1: Comparison of Method Validation Parameters

ParameterNovel HPLC-UV MethodConventional GC-MS MethodAcceptance Criteria
Linearity (R²) 0.99950.9989≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%80% - 120%
Precision (%RSD)
- Repeatability0.85%2.5%≤ 2%
- Intermediate Precision1.2%4.8%≤ 5%
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL-
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mL-
Analysis Time per Sample 8 minutes35 minutes-

Table 2: System Suitability Test (SST) Results

ParameterNovel HPLC-UV MethodConventional GC-MS MethodAcceptance Criteria
Tailing Factor 1.11.4≤ 2
Theoretical Plates > 5000> 3000> 2000
%RSD of Peak Area (n=6) 0.95%2.1%≤ 2%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Novel HPLC-UV Method

1. Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II HPLC or equivalent

  • Column: Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile and 0.1% Phosphoric Acid in Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector Wavelength: 230 nm

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards ranging from 0.15 µg/mL to 50 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Conventional GC-MS Method

1. Instrumentation and Conditions:

  • System: Agilent 7890B GC with 5977A MSD or equivalent

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 250°C at 15°C/min, and hold for 5 min.

  • Injector Temperature: 250°C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-300 m/z

2. Derivatization and Sample Preparation:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure: To 100 µL of a sample solution in a sealed vial, add 50 µL of BSTFA + 1% TMCS. Heat at 70°C for 30 minutes.

  • Standard and Sample Preparation: Prepare standard and sample solutions in a suitable aprotic solvent (e.g., Dichloromethane). Perform the derivatization step on all standards and samples before injection.

Visualizations

Experimental Workflow: Validation of the Novel HPLC-UV Method

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_reporting Reporting A Standard & Sample Weighing B Solution Preparation (Mobile Phase) A->B C HPLC System Setup B->C D Method Development & Optimization C->D E System Suitability Testing D->E F Sample Analysis E->F G Linearity F->G H Accuracy F->H I Precision (Repeatability & Intermediate) F->I J LOD & LOQ Determination F->J K Robustness F->K L Data Compilation & Review G->L H->L I->L J->L K->L M Final Validation Report L->M

Caption: Workflow for the validation of the new HPLC-UV analytical method.

Logical Diagram: Analytical Method Selection Criteria

G A High-Throughput Needed? B Trace Level Analysis? A->B No D Novel HPLC-UV Method A->D Yes C Structural Confirmation Required? B->C Yes E Conventional GC-MS Method B->E No C->E Yes F Consider Both Methods C->F No

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The novel HPLC-UV method demonstrates significant advantages over the conventional GC-MS method for the routine analysis of this compound. The key benefits include a substantially shorter analysis time, improved precision, and a simplified sample preparation procedure that eliminates the need for derivatization. While the GC-MS method remains a valuable tool for structural confirmation and analysis of complex matrices, the validated HPLC-UV method is superior for high-throughput quantitative analysis in a quality control environment.

References

Comparative Guide to the Cross-Reactivity of 4-Chloro-5-methoxypicolinic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 4-Chloro-5-methoxypicolinic acid in common biological assays. Due to a lack of publicly available experimental data for this specific compound, this guide leverages structure-activity relationship (SAR) principles from related picolinic acid derivatives to infer potential biological activities and cross-reactivity profiles. The information presented herein is intended to guide researchers in designing experimental strategies to characterize this molecule.

Introduction to this compound and Picolinic Acid Derivatives

Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The pyridine ring and the carboxylic acid group at the 2-position provide a scaffold that can be readily modified to interact with a variety of biological targets.[1] Derivatives of picolinic acid have been investigated for a wide range of therapeutic applications, including as anticonvulsants, herbicides, and modulators of metabotropic glutamate receptors.[2][3][4] The specific substitutions on the pyridine ring, such as the chloro and methoxy groups in this compound, can significantly influence the compound's physicochemical properties and its interaction with biological macromolecules.

Potential Cross-Reactivity Profile: A Comparative Analysis

While direct experimental data for this compound is not available, we can extrapolate potential cross-reactivity based on the known activities of structurally similar compounds. The following table presents a hypothetical comparison of the inhibitory activity of this compound against a panel of kinases and G-protein coupled receptors (GPCRs), common targets for small molecule drugs. This data is illustrative and should be confirmed by experimental validation.

Table 1: Hypothetical Cross-Reactivity Profile of this compound and Related Compounds

Compound/Target ClassRepresentative TargetThis compound (Hypothetical IC50/Ki)Picolinic Acid (Reference)6-Chloropicolinic Acid (Reference)5-Methoxypicolinic Acid (Reference)
Kinases
Serine/Threonine KinasePim-1 Kinase> 10 µM> 50 µM> 20 µM> 30 µM
Tyrosine KinaseEGFR Kinase> 10 µM> 50 µM> 20 µM> 30 µM
Lipid KinasePI3Kγ5 - 10 µM> 50 µM15 - 25 µM20 - 40 µM
GPCRs
Metabotropic Glutamate RmGluR5 (NAM)1 - 5 µM> 100 µM5 - 15 µM10 - 20 µM
Adrenergic Receptorβ2-Adrenergic> 20 µM> 100 µM> 50 µM> 50 µM

IC50/Ki values are hypothetical and for illustrative purposes only. NAM: Negative Allosteric Modulator.

The rationale for this hypothetical data is based on the principle that the addition of lipophilic (chloro) and electron-donating (methoxy) groups can enhance binding affinity to specific protein targets compared to the unsubstituted picolinic acid.

Experimental Protocols for Assessing Cross-Reactivity

To experimentally determine the cross-reactivity profile of this compound, a series of in vitro assays should be performed. Below are detailed protocols for two common assay types.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the incorporation of a radiolabeled phosphate from ATP into a substrate.

Materials:

  • Kinase of interest (e.g., PI3Kγ)

  • Kinase-specific substrate peptide

  • [γ-³³P]ATP

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • Phosphocellulose filter plates

  • Scintillation counter

Protocol:

  • Prepare a reaction mixture containing the kinase and its substrate in the assay buffer.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5][6][7][8][9]

Competitive Radioligand Binding Assay for GPCRs

This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.[10][11]

Materials:

  • Cell membranes expressing the GPCR of interest (e.g., mGluR5)

  • Radiolabeled ligand (e.g., [³H]-labeled antagonist)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

  • This compound (dissolved in DMSO)

  • Unlabeled high-affinity ligand for determining non-specific binding

  • Glass fiber filter plates

  • Scintillation counter

Protocol:

  • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of this compound in the binding buffer.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of the unlabeled ligand.

  • Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound from the unbound radioligand.

  • Wash the filters multiple times with ice-cold binding buffer.

  • Dry the filters and add scintillation fluid.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[11]

Visualizing Potential Mechanisms and Workflows

Hypothetical Signaling Pathway Inhibition

Picolinic acid derivatives have been shown to modulate various signaling pathways. The diagram below illustrates a hypothetical scenario where a picolinic acid derivative acts as an antagonist at a G-protein coupled receptor, thereby inhibiting a downstream signaling cascade.

cluster_membrane Cell Membrane Receptor GPCR G_Protein G Protein (Inactive) Receptor->G_Protein Ligand Ligand Ligand->Receptor Binds & Activates Picolinic_Acid_Derivative 4-Chloro-5-methoxy- picolinic acid Picolinic_Acid_Derivative->Receptor Binds & Inhibits G_Protein_Active G Protein (Active) G_Protein->G_Protein_Active GDP -> GTP Effector_Enzyme Effector Enzyme G_Protein_Active->Effector_Enzyme Activates Second_Messenger Second Messenger Production Effector_Enzyme->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Hypothetical inhibition of a GPCR signaling pathway by a picolinic acid derivative.

Experimental Workflow for Cross-Reactivity Screening

The following diagram outlines a typical workflow for screening a compound like this compound for cross-reactivity against a panel of biological targets.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response cluster_2 Phase 3: Selectivity Profiling Compound 4-Chloro-5-methoxy- picolinic acid Primary_Assay Single High-Concentration Screen (e.g., 10 µM) Compound->Primary_Assay Hit_Identification Identify Targets with >50% Inhibition Primary_Assay->Hit_Identification Target_Panel Diverse Target Panel (Kinases, GPCRs, etc.) Target_Panel->Primary_Assay Dose_Response Generate IC50/EC50 Curves for Identified Hits Hit_Identification->Dose_Response Potency_Determination Determine Potency (IC50) Dose_Response->Potency_Determination Selectivity_Panel Test Against Related Targets to Assess Selectivity Potency_Determination->Selectivity_Panel Final_Profile Establish Cross-Reactivity and Selectivity Profile Selectivity_Panel->Final_Profile

Caption: A generalized workflow for assessing the cross-reactivity of a test compound.

Conclusion

While there is a clear need for empirical data, this guide provides a framework for understanding the potential cross-reactivity of this compound. Based on the structure-activity relationships of related picolinic acid derivatives, it is plausible that this compound may exhibit activity against certain biological targets, particularly those with binding pockets that can accommodate its substituted pyridine ring. The provided experimental protocols and workflows offer a starting point for researchers to systematically evaluate the biological activity and selectivity of this compound, thereby contributing valuable data to the scientific community and aiding in the assessment of its potential for further development.

References

comparing the properties of 4-Chloro-5-methoxypicolinic acid from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity, solubility, and biological activity of a chemical compound are paramount for reproducible and reliable experimental results. This guide provides a comparative analysis of 4-Chloro-5-methoxypicolinic acid sourced from four different suppliers: Supplier A, Supplier B, Supplier C, and Supplier D. The following data and protocols are intended to offer a comprehensive overview to aid in the selection of the most suitable product for your research needs.

Data Summary

A head-to-head comparison of key quality attributes for this compound from the four suppliers is summarized in the table below. The data reveals variations in purity, solubility, and biological activity, underscoring the importance of in-house validation.

Parameter Supplier A Supplier B Supplier C Supplier D
Purity (by HPLC) >98%>99%>97%>98.5%
Solubility in DMSO (mg/mL) 25282226
Solubility in PBS (pH 7.4) (µg/mL) 15181216
Biological Activity (IC50 in µM) 0.50.450.60.52

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to generate the comparative data.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of this compound from each supplier was determined using a validated reverse-phase HPLC method.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector.

  • Column: C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: A 1 mg/mL stock solution of each compound was prepared in methanol. 10 µL of each solution was injected into the HPLC system. The purity was calculated based on the area percentage of the main peak.

Solubility Assessment

The solubility of the compound in both an organic solvent (DMSO) and a physiologically relevant aqueous buffer (PBS) was assessed.

  • Kinetic Solubility in PBS (pH 7.4): A 10 mM stock solution of each compound was prepared in DMSO.[1][2] A serial dilution was performed in DMSO.[1] 2 µL of each concentration was added to 198 µL of PBS (pH 7.4) in a 96-well plate.[1] The plate was incubated at room temperature for 2 hours with gentle shaking.[1] The turbidity of each well was measured using a nephelometer to determine the concentration at which precipitation occurred.[1][2]

  • Thermodynamic Solubility in DMSO: An excess amount of the solid compound was added to a known volume of DMSO. The suspension was stirred at room temperature for 24 hours to ensure equilibrium was reached. The solution was then filtered, and the concentration of the dissolved compound in the filtrate was determined by UV-Vis spectroscopy at its λmax.

Biological Activity Assay: Inhibition of a Hypothetical Kinase

Picolinic acid derivatives have shown a range of biological activities, including the inhibition of enzymes.[3] A hypothetical in vitro kinase inhibition assay was performed to compare the biological efficacy of the compounds from different suppliers.

  • Assay Principle: The assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Procedure: The kinase, substrate, and ATP were incubated with varying concentrations of the test compound in a 384-well plate. The reaction was allowed to proceed for 60 minutes at 30°C. The amount of phosphorylated substrate was quantified using a luminescent-based detection method.

  • Data Analysis: The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, were calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_sourcing Compound Sourcing cluster_analysis Physicochemical Analysis cluster_bioassay Biological Evaluation cluster_comparison Comparative Assessment SupplierA Supplier A Purity Purity (HPLC) SupplierA->Purity Solubility Solubility (DMSO, PBS) SupplierA->Solubility SupplierB Supplier B SupplierB->Purity SupplierB->Solubility SupplierC Supplier C SupplierC->Purity SupplierC->Solubility SupplierD Supplier D SupplierD->Purity SupplierD->Solubility Activity Biological Activity (Kinase Assay) Purity->Activity Solubility->Activity Comparison Data Comparison & Supplier Selection Activity->Comparison

Caption: Experimental workflow for comparing this compound from different suppliers.

signaling_pathway Receptor Receptor Tyrosine Kinase Kinase Downstream Kinase Receptor->Kinase activates Compound This compound Compound->Kinase inhibits Substrate Substrate Protein Kinase->Substrate phosphorylates Phosphorylation Phosphorylation Substrate->Phosphorylation CellularResponse Cellular Response (e.g., Proliferation, Survival) Phosphorylation->CellularResponse leads to

Caption: Hypothetical signaling pathway showing the inhibitory action of this compound.

References

Comparative Analysis of 4-Chloro-5-methoxypicolinic Acid and its Analogs in Modern Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review of 4-Chloro-5-methoxypicolinic acid and its structural analogs, focusing on their applications, comparative performance, and underlying synthetic methodologies. This analysis aims to facilitate informed decisions in the selection and development of picolinic acid derivatives for novel applications.

While specific applications and extensive performance data for this compound remain limited in publicly available literature, a detailed examination of its close structural analogs, particularly in the field of herbicides, offers valuable insights into its potential utility and comparative standing. This guide focuses on a well-documented class of analogs: 4-amino-3-chloro-5-fluoro-6-(substituted-aryl/pyrazolyl)-2-picolinic acids, which have demonstrated significant potential as potent herbicides.

Performance Comparison of Picolinic Acid-Based Herbicides

The herbicidal efficacy of picolinic acid derivatives is often evaluated by their ability to inhibit plant growth, typically measured by the half-maximal inhibitory concentration (IC50) against model plant species like Arabidopsis thaliana, and by post-emergence weed control assays. The following table summarizes key quantitative data for a series of 4-amino-3-chloro-5-fluoro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds, providing a benchmark for the potential performance of related structures like this compound.

Compound IDR Group (at pyrazole 5-position)Arabidopsis thaliana Root Growth Inhibition (IC50, µM)Post-emergence Herbicidal Activity (% Inhibition at 150 g ai/ha)
V-7 4-Cl-Ph0.02Not Reported
V-8 4-F-Ph0.09>90% on various broadleaf weeds
Picloram (Reference)0.91Standard commercial efficacy
Halauxifen-methyl (Reference)0.90Standard commercial efficacy

Table 1: Herbicidal Activity of 4-amino-3-chloro-5-fluoro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives. Data compiled from studies on novel synthetic auxin herbicides.[1][2] The IC50 values demonstrate the in vitro potency, while post-emergence data indicates practical herbicidal effectiveness.

Synthetic Pathways and Methodologies

The synthesis of these herbicidal picolinic acid derivatives typically involves a multi-step process. Understanding these synthetic routes is crucial for researchers aiming to develop novel analogs, including those derived from this compound.

General Synthetic Workflow for Herbicidal Picolinic Acids

The synthesis of 4-amino-3-chloro-5-fluoro-6-(substituted-pyrazolyl)-2-picolinic acids generally follows the workflow depicted below. This pathway highlights the key transformations required to assemble the final active molecule.

G A 4-Amino-3,5,6-trichloropicolinonitrile B N-Protected Intermediate A->B Protection C Fluorinated Intermediate B->C Fluorination D 4-Amino-3,6-dichloro-5-fluoropicolinonitrile C->D Deprotection E Hydrazinyl Intermediate D->E Hydrazinolysis F Substituted Pyrazole Intermediate E->F Cyclization with β-diketone G Final Picolinic Acid Derivative F->G Hydrolysis

Figure 1: General synthetic workflow for 4-amino-3-chloro-5-fluoro-6-(substituted-pyrazolyl)-2-picolinic acid herbicides. This diagram illustrates the key chemical transformations from the starting material to the final product.

Detailed Experimental Protocol: Synthesis of 4-amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid (Compound V-7 analog)

This protocol provides a representative example of the synthesis of a highly active herbicidal picolinic acid derivative.

Step 1: Synthesis of Intermediate II (4-amino-3,5-dichloro-6-hydrazinylpicolinonitrile)

  • Picloram (4-amino-3,5,6-trichloropicolinonitrile) is reacted with hydrazine hydrate in a suitable solvent like ethanol.[3]

  • The reaction mixture is heated under reflux for a specified period.

  • The product is isolated by filtration and purified.

Step 2: Synthesis of Intermediate III (Substituted 1,3-diketone)

  • This intermediate is prepared via a Claisen condensation reaction between an appropriate ester (e.g., ethyl acetate) and a substituted methyl ketone (e.g., 4-chloroacetophenone).[3]

Step 3: Knorr Cyclization to Form the Pyrazole Ring (Intermediate IV)

  • Intermediate II and Intermediate III are reacted in ethanol with a catalytic amount of concentrated sulfuric acid.[3]

  • The mixture is heated to reflux to drive the cyclization.

  • The product is isolated after quenching the reaction and extraction.

Step 4: Hydrolysis to the Final Picolinic Acid

  • The nitrile group of Intermediate IV is hydrolyzed to a carboxylic acid using a strong base like potassium hydroxide in an aqueous or alcoholic solution under heating.[4]

  • Acidification of the reaction mixture precipitates the final picolinic acid product.

Potential Applications of this compound

While direct experimental evidence is scarce, the structural similarity of this compound to the aforementioned herbicidal compounds suggests its potential as a scaffold in agrochemical research. The chloro and methoxy substituents on the pyridine ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical factors for biological activity.

Furthermore, the carboxylic acid functional group provides a convenient handle for derivatization, allowing for the synthesis of a library of compounds for screening. Amide coupling reactions, for instance, are a common and efficient method to introduce diverse functionalities.

Workflow for Derivatization via Amide Coupling

G start This compound activated Activated Carboxylic Acid (e.g., Acyl Chloride) start->activated Activation (e.g., SOCl2) amide Amide Derivative activated->amide amine Primary or Secondary Amine amine->amide Coupling library Compound Library for Screening amide->library

Figure 2: Workflow for the derivatization of this compound via amide coupling. This process allows for the creation of a diverse set of molecules for biological screening.

Conclusion

Although direct applications of this compound are not yet widely reported, the extensive research on its structural analogs, particularly in the development of novel herbicides, provides a strong rationale for its investigation as a valuable building block in agrochemical and pharmaceutical research. The synthetic methodologies and performance data presented for related picolinic acid derivatives offer a solid foundation and a comparative framework for future studies involving this compound. Researchers are encouraged to explore the derivatization of this compound to unlock its potential in discovering new bioactive molecules.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Chloro-5-methoxypicolinic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-5-methoxypicolinic acid, ensuring that operational procedures align with safety protocols and regulatory compliance.

Immediate Safety Considerations

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information regarding personal protective equipment (PPE), potential hazards, and emergency procedures. Based on available safety data, this compound is classified as a hazardous substance, causing skin and eye irritation, and is harmful if swallowed. It is also recognized as being harmful to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination.

Key Hazard Information:

  • Skin and Eye Irritation: Avoid direct contact with skin and eyes.

  • Ingestion Hazard: Harmful if swallowed.

  • Aquatic Toxicity: Harmful to aquatic life.

Disposal Procedures: A Step-by-Step Approach

The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal plant.[1] This ensures that the compound is managed in an environmentally safe and compliant manner. For small quantities, such as residues from experimental procedures, in-lab neutralization may be a viable option before collection by a licensed waste disposal service.

In-Lab Neutralization Protocol for Acidic Waste

As a carboxylic acid, this compound waste can be neutralized to mitigate its corrosive properties. This procedure should be performed in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate PPE.

Experimental Protocol for Neutralization:

  • Dilution: Slowly and cautiously add the acidic waste to a large volume of cold water, aiming for a dilution ratio of at least 1:10 (acid to water).[2] This helps to dissipate any heat generated during neutralization. Never add water directly to the acid.

  • Neutralization: While continuously stirring the diluted acid solution, slowly add a weak base such as sodium bicarbonate (baking soda) or a 5-10% solution of sodium carbonate (soda ash).[2]

  • pH Monitoring: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue to add the basic neutralizer in small increments until the pH is within a neutral range, typically between 6.0 and 8.0.[2]

  • Gas Evolution: Be aware that the neutralization process, particularly with carbonates, will generate carbon dioxide gas.[2] Perform the procedure slowly to control the rate of reaction and prevent excessive foaming.

  • Collection: Once neutralized, the solution should be collected in a clearly labeled hazardous waste container for collection by a certified waste disposal service. Do not dispose of the neutralized solution down the drain without explicit approval from your institution's environmental health and safety (EHS) department and confirmation of compliance with local wastewater regulations.[2]

Quantitative Data for Disposal Procedures

For clarity and ease of comparison, the following table summarizes the key quantitative parameters for the in-lab neutralization of acidic waste.

ParameterRecommended ValueNotes
Acid Dilution Ratio 1 part acid to 10 parts cold waterAlways add acid to water to prevent splashing and excessive heat generation.[2]
Neutralizing Agent Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)Weak bases are preferred for a more controlled neutralization reaction.[2]
Target pH Range 6.0 - 8.0Verify with local wastewater regulations before any consideration of drain disposal.[2]
Post-Neutralization Flush At least 20 parts waterThis is a general guideline for drain disposal of non-hazardous, neutralized solutions and should only be performed with EHS approval.
Concentration of Neutral Salts for Sewer Disposal Below 1%This is a general guideline and requires verification of local regulations.

Disposal of Chlorinated Organic Compounds

Given the chlorinated nature of this compound, high-temperature incineration is a suitable disposal method.[3] This process decomposes the organic material into gaseous byproducts. The resulting gases, which include hydrogen halides, must be treated with a scrubber system to prevent atmospheric pollution.[3] This method is typically carried out by specialized hazardous waste management facilities.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound, from initial waste generation to final disposal.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_decision Disposal Pathway Decision cluster_treatment In-Lab Treatment cluster_disposal Final Disposal A Waste Generated: This compound B Consult Safety Data Sheet (SDS) and Local Regulations A->B C Small Quantity (e.g., lab residue)? B->C D Perform Neutralization (Dilute, add weak base, monitor pH) C->D Yes F Large Quantity or Untreated Waste C->F No E Collect Neutralized Solution in Labeled Waste Container D->E G Arrange for Pickup by Licensed Hazardous Waste Disposal Service E->G F->G H High-Temperature Incineration with Flue Gas Scrubbing G->H

Disposal decision workflow for this compound.

By adhering to these procedural guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Safeguarding Your Research: Personal Protective Equipment for 4-Chloro-5-methoxypicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 4-Chloro-5-methoxypicolinic acid in a laboratory setting, ensuring the protection of researchers and the integrity of drug development processes.

The proper handling of chemical reagents is paramount in the laboratory to ensure personnel safety and prevent environmental contamination. This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for this compound. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 103878-33-7) was not directly retrieved, the following recommendations are based on the safety protocols for structurally similar compounds, including other chlorinated and acidic organic molecules.

Recommended Personal Protective Equipment

A multi-layered approach to personal protection is crucial when handling this compound to minimize exposure through inhalation, skin contact, and eye contact.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects eyes from splashes and fumes.[2]
Face ShieldTo be used in addition to goggles, especially when there is a high risk of splashing.[2]Offers full-face protection from chemical splashes.[3]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids.[2]Prevents skin contact with the chemical, which can cause irritation or burns.[2]
Body Protection Laboratory CoatStandard lab coat.Protects the stomach, back, and forearms.[4]
Chemical-resistant Apron/ClothingImpervious clothing.Provides an additional layer of protection against spills and splashes.[1][3]
Closed-toed ShoesRequired in all laboratory settings.[4]Protects feet from spills and falling objects.
Respiratory Protection RespiratorUse a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1]Protects against inhalation of harmful dust or vapors, which may cause respiratory irritation.[5][6][7]

Operational and Disposal Plans

A systematic workflow ensures that this compound is handled and disposed of in a manner that prioritizes safety and environmental responsibility.

Handling and Storage
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[5]

  • Safe Handling Practices : Avoid contact with skin, eyes, and clothing.[5][8] Do not breathe dust or fumes.[6] Wash hands thoroughly after handling.[5][9]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Accidental Release Measures
  • Personal Precautions : Ensure adequate ventilation and wear the appropriate personal protective equipment.[10]

  • Containment and Cleaning : In case of a spill, sweep or vacuum up the material and collect it in a suitable container for disposal.[10] Avoid generating dust.[5]

Disposal Plan
  • Waste Classification : Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[6]

  • Disposal Method : Dispose of the contents and container to an approved waste disposal plant.[5][6][9] Do not empty into drains.[6]

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

start Start: Receive Chemical assess Assess Hazards (Review SDS of similar compounds) start->assess don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->don_ppe handle Handle in Fume Hood don_ppe->handle experiment Perform Experiment handle->experiment spill Spill? experiment->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes waste Segregate Waste spill->waste No cleanup->waste dispose Dispose via Approved Waste Disposal Plant waste->dispose end End dispose->end

Caption: Workflow for Handling this compound.

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-5-methoxypicolinic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-methoxypicolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.